5-Methoxyisophthalic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSMIIJADZKUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316348 | |
| Record name | 5-Methoxyisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46331-50-4 | |
| Record name | 46331-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxyisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxyisophthalic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methoxyisophthalic Acid (CAS 46331-50-4): Properties, Synthesis, and Applications in Advanced Material and Chemical Synthesis
Executive Summary: 5-Methoxyisophthalic acid (CAS: 46331-50-4) is an aromatic dicarboxylic acid that has emerged as a crucial and versatile building block in modern chemistry.[1] Characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a methoxy group at position 5, its unique structure imparts valuable properties for a range of applications. While not typically an active pharmaceutical ingredient itself, it serves as a foundational scaffold and a key organic linker in the synthesis of advanced materials, including coordination polymers, Metal-Organic Frameworks (MOFs), and high-performance polymers.[1][2] This guide provides a comprehensive technical overview for researchers, chemists, and material scientists, detailing its chemical properties, synthesis, characterization methods, and significant applications, with a focus on the causality behind its utility in these fields.
Core Chemical and Physical Properties
This compound is a solid, typically appearing as a white to off-white crystalline powder under standard conditions.[3][4] The presence of two carboxylic acid groups makes it a Brønsted-Lowry acid and enables it to act as a bidentate or polydentate ligand in coordination chemistry. The electron-donating methoxy group subtly modulates the electronic properties of the aromatic ring and can influence the geometry and reactivity of the molecule, making it a valuable component in the rational design of new materials.[1]
| Property | Value | Source(s) |
| CAS Number | 46331-50-4 | [2][3] |
| Molecular Formula | C₉H₈O₅ | [2][3][5] |
| Molecular Weight | 196.16 g/mol | [2][3] |
| Melting Point | 270-280 °C | [2][5][6] |
| Appearance | White to Almost white powder to crystal | [3] |
| Solubility | Soluble in Methanol | [3] |
| Synonyms | 5-Methoxy-1,3-benzenedicarboxylic acid, MeO-H₂ip | [2][5][6] |
| InChI Key | POSMIIJADZKUPL-UHFFFAOYSA-N | [2] |
Synthesis and Spectroscopic Characterization
A reliable synthesis and robust characterization are fundamental to ensuring the quality and suitability of this compound for its intended applications. The protocols for its creation and validation form a self-validating system, ensuring that the material used in subsequent, more complex syntheses is of high purity and confirmed identity.
Synthesis Pathway
A common and effective laboratory-scale synthesis of this compound involves the oxidation of its corresponding dimethyl ester, dimethyl 5-methoxyisophthalate. This precursor is more readily available or synthesized. The oxidation of the methyl groups to carboxylic acids is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in a pyridine-water solvent system. Pyridine acts as a base and solvent, facilitating the reaction.
The causality behind this choice is rooted in the stability of the aromatic ring to permanganate under these conditions, which selectively oxidizes the benzylic methyl groups. An acidic workup is then required to protonate the carboxylate salts formed during the reaction, yielding the final dicarboxylic acid product.
Spectroscopic Profile for Structural Validation
Confirming the identity and purity of synthesized this compound is critical. A combination of spectroscopic techniques provides a definitive fingerprint of the molecule.
| Technique | Expected Features | Rationale |
| ¹H NMR | ~13 ppm (broad singlet, 2H): Carboxylic acid protons (-COOH).~8 ppm (multiplet, 3H): Aromatic protons (Ar-H).~3.9 ppm (singlet, 3H): Methoxy protons (-OCH₃). | The chemical shifts are characteristic of the electronic environment of each proton. The broadness of the COOH peak is due to hydrogen bonding and exchange. |
| ¹³C NMR | ~166 ppm: Carbonyl carbons (-C OOH).~160 ppm: Aromatic carbon attached to the methoxy group (C -OCH₃).~118-132 ppm: Other aromatic carbons.~56 ppm: Methoxy carbon (-OC H₃). | Provides a map of the unique carbon environments within the molecule. |
| FT-IR | 2500-3300 cm⁻¹ (very broad): O-H stretch of the carboxylic acid dimer.~1700 cm⁻¹ (strong): C=O stretch of the carbonyl group.~1600 cm⁻¹: C=C stretches of the aromatic ring.~1250 cm⁻¹: C-O stretch of the aryl ether. | Infrared spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.[7] |
| Mass Spec. | Molecular Ion [M]⁺: m/z = 196.16 (or [M-H]⁻ in negative mode). | Electron Impact Mass Spectrometry (EI-MS) confirms the molecular weight of the compound by detecting the mass of the parent molecule and its fragments.[7] |
Note: Actual chemical shifts may vary depending on the solvent and instrument used.
Key Applications in Research and Development
The utility of this compound stems from its bifunctional nature as a carboxylic acid and its rigid aromatic core, making it an ideal candidate for constructing larger, well-defined molecular architectures.
Organic Linker for Coordination Polymers and MOFs
The most prominent application of this compound is as an organic linker (or "strut") in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Upon deprotonation, the two carboxylate groups can coordinate to metal ions or clusters, forming extended one-, two-, or three-dimensional networks.
Causality: The defined angle (120°) between the carboxylate groups on the isophthalate core provides geometric predictability, allowing scientists to design and target specific network topologies. The methoxy group can influence the framework's properties by:
-
Modulating Pore Environment: Introducing a different functional group into the pores can alter absorption and separation characteristics.
-
Tuning Electronic Properties: The electron-donating nature of the methoxy group can affect the catalytic or photophysical properties of the resulting MOF.
Published research has demonstrated its use in synthesizing various coordination polymers, such as [Cd₂(MeO-ip)₂(bpp)₂]n·nH₂O and [Ni(MeO-ip)(bpp)(H₂O)]n·nH₂O, where 'bpp' is 1,3-di(4-pyridyl)propane.[2]
Monomer for High-Performance Polymers
This compound serves as a monomer in the synthesis of specialty polymers like polyesters, polyamides, and poly(ether ketone)s.[1]
Causality: The rigid aromatic backbone of the isophthalic acid unit imparts thermal stability and mechanical strength to the resulting polymer chain.[1] The dicarboxylic acid functionality allows for step-growth polymerization with corresponding diols or diamines. The methoxy group can improve solubility in organic solvents, aiding in polymer processing, and can enhance specific properties of the final material.
Scaffold for Drug Discovery
While this compound itself is not typically the active molecule, its rigid, functionalized scaffold is of significant interest in medicinal chemistry. The isophthalic acid core is present in various biologically active compounds. For instance, related substituted isophthalic acids have been shown to be competitive inhibitors of enzymes like bovine liver glutamate dehydrogenase.[8]
Field Insight: In drug discovery, such scaffolds are considered "privileged structures" because they can be readily modified to interact with a variety of biological targets. The carboxylic acid groups can be converted to esters, amides, or other functional groups to tune properties like cell permeability, target binding affinity, and metabolic stability. The methoxy group provides an additional point for modification or for influencing binding interactions. For example, derivatives of the structurally related trimethoxybenzoic acid have been investigated as potential bacterial efflux pump inhibitors.[9]
Experimental Protocol: Conceptual Solvothermal Synthesis of a MOF
This protocol provides a representative, self-validating workflow for using this compound to synthesize a coordination polymer.
Objective: To synthesize a crystalline Metal-Organic Framework using this compound and zinc nitrate hexahydrate.
Materials:
-
This compound (CAS 46331-50-4), 97%+ purity
-
Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
20 mL Scintillation vial with Teflon-lined cap
Methodology:
-
Reagent Preparation: In a 20 mL scintillation vial, dissolve 19.6 mg (0.1 mmol) of this compound in 10 mL of DMF. Sonicate briefly if necessary to ensure complete dissolution.
-
Metal Salt Addition: To the solution from Step 1, add 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate. A clear solution should be maintained.
-
Assembly: Tightly cap the vial. The integrity of the Teflon liner is crucial to prevent leakage under pressure.
-
Solvothermal Reaction: Place the vial in a programmable laboratory oven. Heat to 100 °C over 2 hours and hold at this temperature for 24 hours.
-
Cooling: Allow the oven to cool slowly to room temperature over a period of 12 hours. Slow cooling is critical for the formation of high-quality single crystals.
-
Product Isolation: Carefully decant the mother liquor (DMF). Wash the resulting crystalline solid by soaking in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.
-
Solvent Exchange: Decant the DMF and add 10 mL of methanol. Allow the crystals to soak for 24 hours to exchange the high-boiling DMF from the pores.
-
Drying & Validation: Decant the methanol and dry the crystalline product under vacuum. The identity and crystallinity of the product should be confirmed using Powder X-Ray Diffraction (PXRD) and its thermal stability assessed via Thermogravimetric Analysis (TGA).
Safety and Handling
As a laboratory chemical, this compound requires proper handling to minimize risk.
| Hazard Category | Information and Precautions | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [3][10] |
| Signal Word | Warning | [3][11] |
| Personal Protective Equipment (PPE) | Eye Protection: Safety glasses or goggles.Hand Protection: Chemical-resistant gloves (e.g., nitrile).Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a Type N95 (US) dust mask is recommended. | [2][11] |
| Storage | Store in a cool, dark, and dry place in a tightly sealed container. | [3][11] |
| Incompatibilities | Strong oxidizing agents. | [11] |
| First Aid | Skin Contact: Wash with plenty of soap and water. Seek medical advice if irritation occurs.Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. | [3][11] |
Conclusion and Future Outlook
This compound is a quintessential example of a foundational molecule whose value is realized in its application as a building block. Its well-defined structure, predictable reactivity, and the influence of its methoxy substituent make it an indispensable tool for material scientists creating bespoke MOFs and polymers, and for medicinal chemists designing novel therapeutic agents. Future research will likely focus on leveraging this linker to create increasingly complex and functional materials with tailored catalytic, separation, and biomedical properties, further solidifying its role at the core of advanced chemical synthesis.
References
- 1. CAS 46331-50-4: this compound | CymitQuimica [cymitquimica.com]
- 2. 5-甲氧基间苯二甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 46331-50-4 | TCI Deutschland GmbH [tcichemicals.com]
- 4. This compound | 46331-50-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemwhat.com [chemwhat.com]
- 6. parchem.com [parchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. leap.epa.ie [leap.epa.ie]
- 11. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to 5-Methoxyisophthalic Acid
This guide provides comprehensive information on the physicochemical properties of 5-Methoxyisophthalic acid, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Data
This compound, a dicarboxylic acid derivative of anisole, is a valuable building block in organic synthesis, particularly in the development of metal-organic frameworks (MOFs) and pharmaceutical compounds. Its key identifiers and properties are summarized below.
| Parameter | Value |
| Molecular Formula | C₉H₈O₅[1] |
| Linear Formula | CH₃OC₆H₃(CO₂H)₂[2][3] |
| Molecular Weight | 196.16 g/mol [1][2][3] |
| CAS Number | 46331-50-4[2] |
| Melting Point | 275-280 °C[1] |
Chemical Structure
The molecular structure of this compound consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a methoxy group at position 5.
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are application-specific. For instance, its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) involves solvothermal or hydrothermal reactions with metal salts. A general procedure would entail:
-
Dissolution: Dissolving this compound and a chosen metal salt (e.g., zinc nitrate, copper acetate) in a suitable solvent or solvent mixture (e.g., DMF, ethanol).
-
Reaction: Sealing the mixture in a Teflon-lined autoclave and heating it at a specific temperature for a defined period.
-
Isolation: Cooling the vessel to room temperature, followed by filtration to collect the crystalline product.
-
Washing and Drying: Washing the product with the reaction solvent to remove unreacted starting materials and then drying it under vacuum.
For specific protocols, researchers should refer to peer-reviewed literature that details the synthesis of the desired MOF or compound.
Applications
This compound is a key component in materials science and polymer chemistry. It serves as an organic linker in the formation of MOFs, which have applications in gas storage, separation, and catalysis.
References
physical properties of 5-Methoxyisophthalic acid
An In-Depth Technical Guide to the Physical Properties of 5-Methoxyisophthalic Acid
This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The content moves beyond simple data presentation to include the causality behind experimental choices and detailed, field-proven protocols for property determination.
Compound Identity and Core Characteristics
This compound (CAS No: 46331-50-4) is an aromatic dicarboxylic acid.[1] Its structure, featuring two carboxylic acid groups and a methoxy group on a benzene ring, dictates its physical and chemical behavior.[1] The interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid groups influences its acidity, solubility, and spectral characteristics. It typically presents as a white to off-white crystalline solid.
| Property | Value | Source(s) |
| CAS Number | 46331-50-4 | [2][3] |
| Molecular Formula | C₉H₈O₅ | [4] |
| Molecular Weight | 196.16 g/mol | [2][3] |
| Appearance | White to off-white powder/crystal | |
| Melting Point | 270-280 °C | [2][3][4] |
| Boiling Point | 270 °C (Note: Likely decomposition) | [3] |
| Solubility | Soluble in Methanol | |
| SDBS No. | 52048 | [5] |
Thermal Properties: Melting and Boiling Point
Melting Point
The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the solid and liquid phases are in equilibrium.[6] For this compound, the literature value is consistently reported in the range of 270-280 °C .[2][3][4] This high melting point is indicative of a stable crystal lattice structure, likely facilitated by strong intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. The energy required to overcome these forces is substantial, resulting in a high melting temperature.[7][8]
The presence of impurities will cause a depression in the melting point and a broadening of the melting range.[9][10] Therefore, an accurately determined melting point serves as a crucial indicator of sample purity.
Boiling Point
A boiling point of 270 °C has been reported.[3] However, for a compound with a high melting point like this, it is highly probable that it will decompose at or before reaching its boiling point at atmospheric pressure. The reported value should be treated with caution and is more likely a decomposition temperature.
Solubility Profile
The solubility of this compound is governed by its molecular structure, which contains both polar (two -COOH, one -OCH₃) and nonpolar (benzene ring) regions.
-
Polar Solvents: It is reported to be soluble in methanol. The ability of the carboxylic acid and methoxy groups to form hydrogen bonds with methanol facilitates its dissolution. Its solubility in water is expected to be low due to the hydrophobic nature of the benzene ring.
-
Aqueous Base: As a dicarboxylic acid, it readily reacts with aqueous bases like 5% Sodium Hydroxide (NaOH) and 5% Sodium Bicarbonate (NaHCO₃) to form water-soluble carboxylate salts.[11][12] This reactivity is a cornerstone of its purification via acid-base extraction. The reaction with NaHCO₃, a weak base, indicates that at least one of the carboxylic acid groups is a relatively strong acid.[12]
Experimental Workflow: Qualitative Solubility Analysis
The following workflow provides a systematic approach to characterizing the solubility of an unknown compound, which is directly applicable to verifying the identity of this compound.
Caption: Logical workflow for determining the solubility class of an organic compound.
Acidity and pKa
As a dicarboxylic acid, this compound has two distinct acidic protons and therefore two pKa values (pKa₁ and pKa₂).
-
pKa₁: Corresponds to the dissociation of the first carboxylic acid proton. This value is influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing effect of the second -COOH group.
-
pKa₂: Corresponds to the dissociation of the second proton from the resulting carboxylate anion. This dissociation is more difficult (higher pKa) due to the electrostatic repulsion from the existing negative charge.
The precise pKa values are best determined experimentally via potentiometric titration. This method involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.[13][14] The pKa values correspond to the pH at the half-equivalence points on the titration curve.[15]
Experimental Workflow: pKa Determination by Potentiometric Titration
Caption: Workflow for determining pKa values using potentiometric titration.
Spectroscopic Profile
Spectroscopic data is essential for structural confirmation. While specific spectra for this compound are best accessed through databases using its SDBS number (52048), the expected features are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the features of the carboxylic acid and substituted benzene ring.
-
O-H Stretch: A very broad, strong band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[16][17]
-
C-H Stretch: Sharp peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (methoxy group) will be superimposed on the broad O-H band.[16]
-
C=O Stretch: A very strong, intense absorption between 1690-1710 cm⁻¹.[18] Its position at a lower frequency is due to conjugation with the aromatic ring and dimerization.[17]
-
C=C Stretch: Medium-intensity peaks in the 1450-1600 cm⁻¹ region, corresponding to the aromatic ring.
-
C-O Stretch: A strong band between 1210-1320 cm⁻¹ for the C-O bond of the carboxylic acid and the aryl ether.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectrum: The spectrum is expected to show distinct signals for each type of proton.
-
-COOH Protons: A very broad singlet, typically downfield (>12 ppm), due to the acidic nature and hydrogen bonding.[17] Its position can be concentration-dependent.
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). Due to their different electronic environments, they will likely appear as distinct signals with small coupling constants (meta-coupling).
-
-OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm, integrating to three protons.
-
-
¹³C NMR Spectrum: The spectrum will show nine distinct signals.
-
-COOH Carbons: Two signals in the 165-185 δ range.[17]
-
Aromatic Carbons: Six signals in the 110-160 δ range. The carbon attached to the methoxy group will be the most shielded (upfield), while the carbons attached to the carboxyl groups will be the most deshielded (downfield).
-
-OCH₃ Carbon: A signal around 55-60 δ.
-
Mass Spectrometry (MS)
Under Electron Ionization (EI), the mass spectrum would be expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 196.
-
Key Fragments: Fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Common fragments would include:
Detailed Experimental Protocols
Protocol: Melting Point Determination
Objective: To accurately determine the melting point range of a solid sample to assess its purity.
Causality: A slow, controlled heating rate is critical.[7] If heated too quickly, the temperature of the heating block will rise faster than the sample can absorb heat and melt, leading to an erroneously high and broad melting range. The presence of an impurity disrupts the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.[6][9]
Methodology:
-
Sample Preparation: Place a small amount of the dry this compound on a clean watch glass. Crush it into a fine powder using a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on the benchtop to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.
-
Accurate Determination: Using a fresh sample, heat the block rapidly to about 20 °C below the expected melting point (e.g., to ~250 °C).
-
Controlled Heating: Decrease the heating rate to 1-2 °C per minute.
-
Record T₁: Record the temperature at which the first drop of liquid appears.
-
Record T₂: Record the temperature at which the last crystal of the solid melts completely.
-
Report: The melting point is reported as the range from T₁ to T₂.
Caption: Step-by-step protocol for accurate melting point determination.
References
- 1. CAS 46331-50-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound 97 46331-50-4 [sigmaaldrich.com]
- 3. parchem.com [parchem.com]
- 4. This compound [oakwoodchemical.com]
- 5. This compound | 46331-50-4 | TCI Deutschland GmbH [tcichemicals.com]
- 6. athabascau.ca [athabascau.ca]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Melting Point Determination [cs.gordon.edu]
- 11. scribd.com [scribd.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
A Technical Guide to the Solubility of 5-Methoxyisophthalic Acid in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-methoxyisophthalic acid. Due to a lack of extensive published quantitative data, this document focuses on reported qualitative solubility and furnishes a detailed experimental protocol for the quantitative determination of its solubility in various common solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound in fields such as medicinal chemistry, materials science, and drug development.
Introduction to this compound
This compound, with a molecular formula of C₉H₈O₅ and a molecular weight of 196.16 g/mol , is an aromatic dicarboxylic acid.[1] Its structure, featuring both hydrophilic carboxylic acid groups and a more lipophilic methoxybenzene moiety, suggests a nuanced solubility profile that is dependent on the polarity of the solvent. Understanding its solubility is critical for its application in synthesis, formulation, and biological studies.
Solubility Profile of this compound
Currently, the publicly available data on the quantitative solubility of this compound is limited. However, qualitative assessments from various chemical suppliers provide initial guidance on suitable solvents.
Quantitative Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common solvents. The scientific community would benefit from experimental determination and publication of these values.
Qualitative Solubility Data
The following table summarizes the available qualitative solubility information for this compound.
| Solvent | Solubility | Source |
| Methanol | Soluble ("almost transparency") | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
The description "almost transparency" in methanol suggests that this compound exhibits good solubility in this solvent.[1][2][3]
Experimental Protocol for Quantitative Solubility Determination
To address the gap in quantitative data, a standardized experimental protocol for determining the solubility of this compound is presented below. This method, based on the isothermal shake-flask method, is a reliable and widely used technique for generating accurate solubility data.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dimethylformamide, dimethyl sulfoxide) of analytical grade
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath with temperature control (±0.1 °C)
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Vials for sample analysis
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Analysis of Solute Concentration:
-
Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) of this compound in the chosen solvent using the following formula:
S = (C × DF) / V
where:
-
C is the concentration of the diluted sample determined from the calibration curve.
-
DF is the dilution factor.
-
V is the volume of the solvent.
The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the quantitative determination of this compound solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
References
Synthesis of 5-Methoxyisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthesis route for 5-Methoxyisophthalic acid, a valuable building block in the development of coordination polymers and other advanced materials. This document details the experimental protocols, presents quantitative data for key reaction steps, and visualizes the synthesis workflow.
Executive Summary
Synthesis Route Overview
The synthesis of this compound is achieved through the following two key steps:
-
Synthesis of Dimethyl 5-methoxyisophthalate: 5-Hydroxyisophthalic acid is reacted with dimethyl sulphate in the presence of potassium carbonate to yield dimethyl 5-methoxyisophthalate.
-
Hydrolysis to this compound: The isolated dimethyl 5-methoxyisophthalate is then hydrolyzed using potassium hydroxide in methanol to produce the final this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Step | Reaction | Starting Material | Reagents | Solvent | Reaction Time | Product | Yield |
| 1 | Esterification | 5-Hydroxyisophthalic acid (18.2 g, 0.10 mol) | K₂CO₃ (40.73 g, 0.34 mol), Dimethyl sulphate (52 mL, 0.55 mol) | Acetone (300 mL) | 18 hours (reflux) | Dimethyl 5-methoxyisophthalate | 78%[1] |
| 2 | Hydrolysis | Dimethyl 5-methoxyisophthalate (15.35 g, 0.068 mol) | Aqueous KOH (5.72 M, 40 mL, 0.23 mol) | Methanol (150 mL) | 7 hours (reflux) | This compound | 84%[2] |
Experimental Protocols
Step 1: Synthesis of Dimethyl 5-methoxyisophthalate[1]
-
Reactant Mixture: To a 500 mL round-bottom flask, add 5-hydroxyisophthalic acid (18.2 g, 0.10 mol), potassium carbonate (40.73 g, 0.34 mol), and acetone (300 mL).
-
Addition of Dimethyl Sulphate: While stirring, add dimethyl sulphate (52 mL, 0.55 mol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 18 hours.
-
Work-up: After cooling to room temperature, pour the mixture into approximately 1.3 L of water.
-
Isolation and Purification: Collect the resulting precipitate, dimethyl 5-methoxyisophthalate, by filtration on a glass frit. Recrystallize the crude product from cyclohexane.
-
Yield: The typical yield of pure dimethyl 5-methoxyisophthalate is 17.47 g (78%).
Step 2: Synthesis of this compound[1][2]
-
Reactant Mixture: In a suitable flask, dissolve dimethyl 5-methoxyisophthalate (15.35 g, 0.068 mol) in methanol (150 mL).
-
Addition of Base: Add aqueous potassium hydroxide (5.72 M, 40 mL, 0.23 mol) to the methanolic solution.
-
Reflux: Heat the mixture to reflux for 7 hours.
-
Yield: The yield of this compound is reported to be 12.87 g (84%).[2]
Synthesis Workflow and Logic
The following diagrams illustrate the logical progression and experimental workflow of the synthesis process.
References
A Technical Guide to the Historical Synthesis of 5-Methoxyisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyisophthalic acid is a valuable substituted aromatic dicarboxylic acid. Its rigid, bent structure, conferred by the meta-disposed carboxyl groups, and the electronic influence of the methoxy substituent make it a crucial building block in various fields. It serves as a key component in the synthesis of specialty polymers, metal-organic frameworks (MOFs), and as a precursor for pharmacologically active molecules. Understanding the historical methods of its preparation offers valuable insights into the evolution of synthetic organic chemistry and provides a foundation for modern process development and optimization. This guide provides an in-depth technical overview of the seminal historical methods for the synthesis of this compound, detailing the underlying chemical principles and experimental protocols.
Historical Synthetic Pathways
Historically, two principal synthetic routes have been established for the preparation of this compound. The choice of route was often dictated by the availability of starting materials and the prevailing chemical technologies of the era.
-
Direct Oxidation of 3,5-Dimethylanisole (5-Methoxy-m-xylene): A straightforward and convergent approach involving the oxidation of the two methyl groups of the readily available 3,5-dimethylanisole.
-
Multi-step Synthesis from Isophthalic Acid: A longer, but versatile route commencing with the functionalization of isophthalic acid to introduce a hydroxyl group, which is subsequently methylated.
This guide will now explore each of these pathways in detail.
Pathway 1: Oxidation of 3,5-Dimethylanisole
This route represents a classic and direct method for the synthesis of this compound. The core of this synthesis is the robust oxidation of the two benzylic methyl groups to carboxylic acids.
Chemical Rationale and Mechanistic Insights
The oxidation of alkyl side chains on an aromatic ring is a fundamental transformation in organic synthesis. The benzene ring activates the benzylic C-H bonds, making them susceptible to attack by strong oxidizing agents. Potassium permanganate (KMnO₄) is a powerful and historically significant oxidant for this purpose. The reaction proceeds through a complex mechanism involving the formation of a manganese ester, followed by further oxidation. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution but is stable under these oxidative conditions. The use of a pyridine-water co-solvent system is crucial; pyridine helps to solubilize the organic substrate and the intermediate potassium salts of the carboxylic acids, while water is necessary for the permanganate chemistry.[1]
Workflow Diagram
Caption: Oxidation of 3,5-Dimethylanisole to this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the permanganate oxidation of alkylbenzenes and the specific conditions reported for the synthesis of this compound.[1][2]
Materials:
-
3,5-Dimethylanisole
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water (distilled or deionized)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of 3,5-dimethylanisole in a mixture of pyridine and water is prepared.
-
Addition of Oxidant: The flask is heated to reflux with vigorous stirring. A solution of potassium permanganate in water is then added portion-wise through the dropping funnel over several hours. The rate of addition should be controlled to maintain a gentle reflux and to manage the exotherm. The reaction mixture will turn from purple to a brown slurry of manganese dioxide (MnO₂) as the reaction progresses.
-
Reaction Monitoring and Completion: The reaction is monitored by the disappearance of the purple permanganate color. After the addition is complete, the mixture is refluxed for an additional period to ensure complete oxidation.
-
Workup - Quenching and Filtration: The reaction mixture is cooled to room temperature. Any excess potassium permanganate is quenched by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color is discharged. The brown precipitate of manganese dioxide is removed by filtration through a bed of celite. The filter cake is washed with hot water.
-
Isolation and Purification: The combined filtrate is concentrated under reduced pressure to remove the pyridine. The remaining aqueous solution, containing the dipotassium salt of this compound, is acidified with concentrated hydrochloric acid until precipitation is complete. The white precipitate of this compound is collected by suction filtration, washed with cold water, and dried.
Pathway 2: Synthesis from Isophthalic Acid via 5-Hydroxyisophthalic Acid
Step 1: Bromination of Isophthalic Acid
Chemical Rationale:
Direct hydroxylation of isophthalic acid is challenging. A more controlled approach is to first introduce a halogen, which can then be displaced by a hydroxyl group. Isophthalic acid is a deactivated aromatic ring due to the two electron-withdrawing carboxyl groups. Therefore, harsh conditions are required for electrophilic aromatic substitution. Bromination is typically carried out in oleum (fuming sulfuric acid) with an iodine catalyst.[3][4] The iodine acts as a Lewis acid, polarizing the bromine molecule and increasing its electrophilicity.
Step 2: Hydrolysis of 5-Bromoisophthalic Acid
Chemical Rationale:
The conversion of the aryl bromide to a phenol is achieved via a nucleophilic aromatic substitution reaction. Due to the deactivating nature of the carboxyl groups, this reaction requires a copper catalyst, a process often referred to as an Ullmann condensation or a related variant.[5] The reaction is carried out in an aqueous alkaline solution (e.g., NaOH) at elevated temperatures.[3][6][7] The copper catalyst facilitates the displacement of the bromide with hydroxide.
Step 3: Methylation of 5-Hydroxyisophthalic Acid
Chemical Rationale:
The final step is the methylation of the phenolic hydroxyl group. A classic and effective method for this transformation is the Williamson ether synthesis, using dimethyl sulfate as the methylating agent in the presence of a base.[8][9] The base (e.g., sodium hydroxide or potassium carbonate) deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic methyl group of dimethyl sulfate. Care must be taken as dimethyl sulfate is a toxic and carcinogenic reagent.
Workflow Diagram
Caption: Multi-step synthesis of this compound from Isophthalic Acid.
Detailed Experimental Protocols
Protocol for Step 1 & 2: Synthesis of 5-Hydroxyisophthalic Acid [3][4]
Materials:
-
Isophthalic acid
-
Oleum (fuming sulfuric acid)
-
Bromine
-
Iodine
-
Sodium hydroxide (NaOH)
-
Copper catalyst (e.g., Cu₂O or CuSO₄)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Bromination: Isophthalic acid is dissolved in oleum in a reaction vessel. A catalytic amount of iodine is added, followed by the slow addition of bromine at a controlled temperature. The reaction mixture is heated to drive the reaction to completion.
-
Workup and Isolation of 5-Bromoisophthalic Acid: The reaction mixture is carefully poured onto ice, leading to the precipitation of crude 5-bromoisophthalic acid, which is then isolated by filtration.
-
Hydrolysis: The crude 5-bromoisophthalic acid is placed in an autoclave with an aqueous solution of sodium hydroxide and a copper catalyst. The mixture is heated under pressure.
-
Isolation of 5-Hydroxyisophthalic Acid: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then acidified with hydrochloric acid to precipitate the 5-hydroxyisophthalic acid, which is collected by filtration and washed.
Protocol for Step 3: Methylation of 5-Hydroxyisophthalic Acid [8][9]
Materials:
-
5-Hydroxyisophthalic acid
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Formation of the Phenoxide: 5-Hydroxyisophthalic acid is dissolved in an aqueous solution of sodium hydroxide. This deprotonates both the carboxylic acid groups and the phenolic hydroxyl group.
-
Methylation: Dimethyl sulfate is added dropwise to the solution while maintaining the temperature. The mixture is stirred for several hours to ensure complete methylation of the phenolic hydroxyl group.
-
Workup and Isolation: Any excess dimethyl sulfate is quenched (e.g., with ammonia or by heating with excess base). The reaction mixture is then acidified with hydrochloric acid. The precipitated this compound is collected by filtration, washed thoroughly with water, and dried.
Data Summary
| Synthesis Route | Starting Material | Key Reagents | Number of Steps | Typical Yield |
| Pathway 1 | 3,5-Dimethylanisole | KMnO₄, Pyridine, Water | 1 | Moderate to Good |
| Pathway 2 | Isophthalic Acid | Br₂, Oleum, I₂, NaOH, Cu catalyst, (CH₃)₂SO₄ | 3 | Good (overall)[4] |
Conclusion
The historical preparations of this compound highlight two robust and effective synthetic strategies. The direct oxidation of 3,5-dimethylanisole offers a convergent and efficient route, while the multi-step synthesis from isophthalic acid provides a versatile alternative. The choice of method in a modern context would depend on factors such as the cost and availability of starting materials, desired purity, and scalability. These classical methods, rooted in fundamental principles of organic chemistry, continue to be relevant and provide a strong foundation for the development of novel and improved synthetic approaches for this important molecule.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methylation of Phenolic Aldehydes by Trimethyl Phosphate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. historyofscience.com [historyofscience.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 5-Methoxyisophthalic Acid: Chemical Structure, Functional Groups, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyisophthalic acid, a substituted aromatic dicarboxylic acid, serves as a versatile building block in the synthesis of various organic compounds, including polymers and coordination complexes. This technical guide provides a comprehensive overview of its chemical structure, key functional groups, and physicochemical properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its spectral data. This document aims to be a valuable resource for professionals in chemical research and drug development.
Chemical Structure and Functional Groups
This compound possesses a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a methoxy group at position 5.
Key Functional Groups:
-
Carboxylic Acids (-COOH): These acidic functional groups are responsible for the compound's ability to act as a dicarboxylic acid, readily undergoing reactions such as esterification and amidation. They are also key to its use as a linker in the formation of metal-organic frameworks (MOFs).
-
Methoxy Group (-OCH₃): This electron-donating group influences the reactivity of the aromatic ring and the overall electronic properties of the molecule.
-
Aromatic Ring (Benzene): The central phenyl ring provides a rigid scaffold, a characteristic that is often exploited in materials science.
Below is a diagram illustrating the chemical structure of this compound.
A Comprehensive Spectroscopic Guide to 5-Methoxyisophthalic Acid for Advanced Research
This in-depth technical guide provides a detailed analysis of the spectroscopic data for 5-Methoxyisophthalic acid, a compound of interest in drug development and material science. Designed for researchers, scientists, and professionals in related fields, this document offers a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.
Introduction: The Significance of this compound
This compound (C₉H₈O₅, CAS No: 46331-50-4) is a substituted aromatic dicarboxylic acid. Its molecular structure, featuring both carboxylic acid and methoxy functional groups on a benzene ring, makes it a valuable building block in the synthesis of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical compounds. A precise understanding of its chemical identity and purity, as determined by spectroscopic methods, is paramount for its effective application in research and development. This guide provides a comprehensive analysis of its spectral characteristics to ensure its unambiguous identification and quality assessment.
Molecular and Physicochemical Properties
A foundational understanding of the physical characteristics of this compound is essential before delving into its spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₅ | Sigma-Aldrich |
| Molecular Weight | 196.16 g/mol | Sigma-Aldrich |
| CAS Number | 46331-50-4 | Spectrum Chemical[1] |
| Melting Point | 275-280 °C | Sigma-Aldrich |
| Appearance | White to off-white crystalline powder | TCI America |
Spectroscopic Data Analysis
The following sections provide a detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, sourced from the Spectral Database for Organic Compounds (SDBS).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment within a molecule. The spectrum of this compound dissolved in a suitable deuterated solvent is characterized by distinct signals corresponding to the aromatic protons and the methoxy group protons.
¹H NMR Data Summary
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Singlet | 1H | H-2 |
| ~8.0 | Doublet | 2H | H-4, H-6 |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~13.0 (broad) | Singlet | 2H | -COOH |
Interpretation:
The downfield region of the spectrum is dominated by signals from the aromatic protons. The proton at the 2-position (H-2), situated between the two carboxylic acid groups, is expected to be the most deshielded and appears as a singlet. The protons at the 4 and 6-positions (H-4, H-6) are chemically equivalent and appear as a doublet due to coupling with the H-2 proton. The sharp singlet at approximately 3.9 ppm is characteristic of the three protons of the methoxy group (-OCH₃). The very broad singlet observed at a significant downfield shift (around 13.0 ppm) is indicative of the acidic protons of the two carboxylic acid groups. This broadness is a result of hydrogen bonding and chemical exchange.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.
¹³C NMR Data Summary
| Chemical Shift (ppm) | Assignment |
| ~166 | C=O (Carboxylic acid) |
| ~160 | C-5 (ipso-carbon attached to -OCH₃) |
| ~133 | C-1, C-3 (ipso-carbons attached to -COOH) |
| ~125 | C-4, C-6 |
| ~118 | C-2 |
| ~56 | -OCH₃ |
Interpretation:
The carbonyl carbons of the carboxylic acid groups are the most deshielded, appearing at approximately 166 ppm. The aromatic carbons show a range of chemical shifts depending on their electronic environment. The ipso-carbon attached to the electron-donating methoxy group (C-5) is found at a lower field (~160 ppm) compared to the other aromatic carbons. The ipso-carbons bearing the carboxylic acid groups (C-1, C-3) are observed around 133 ppm. The signals for the remaining aromatic carbons (C-2, C-4, C-6) appear in the expected aromatic region, with their specific shifts influenced by the positions of the substituents. The carbon of the methoxy group gives a characteristic signal in the upfield region at about 56 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for the carboxylic acid and methoxy groups, as well as the aromatic ring.
IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3080 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Methoxy) |
| ~1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aromatic ether) |
| ~920 | Broad, Medium | O-H bend (Out-of-plane, Carboxylic acid dimer) |
Interpretation:
A very prominent and broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band are the sharper C-H stretching vibrations of the aromatic ring and the methoxy group. The intense, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid. The presence of conjugation with the aromatic ring slightly lowers this frequency. The absorptions in the 1600-1470 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the aromatic ring. A strong band at approximately 1250 cm⁻¹ corresponds to the C-O stretching of the aryl ether (methoxy group). The broadness of the O-H out-of-plane bending vibration around 920 cm⁻¹ further supports the presence of a dimeric carboxylic acid structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique.
Mass Spectrometry Data Summary
| m/z | Relative Intensity (%) | Assignment |
| 196 | High | [M]⁺ (Molecular Ion) |
| 179 | Moderate | [M - OH]⁺ |
| 165 | Moderate | [M - OCH₃]⁺ |
| 151 | High | [M - COOH]⁺ |
| 121 | Moderate | [M - COOH - OCH₂]⁺ |
Interpretation:
The mass spectrum shows a prominent molecular ion peak ([M]⁺) at an m/z of 196, which corresponds to the molecular weight of this compound. The fragmentation pattern is consistent with the structure. The loss of a hydroxyl radical (-OH) from one of the carboxylic acid groups results in a fragment at m/z 179. The loss of the methoxy radical (-OCH₃) leads to a peak at m/z 165. A significant fragment is observed at m/z 151, corresponding to the loss of a carboxyl group (-COOH). Further fragmentation can lead to other characteristic ions, providing a unique fingerprint for the molecule.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon the use of standardized and well-validated experimental protocols. The following sections outline the methodologies for obtaining the NMR, IR, and Mass Spec data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
References
The Rising Star in Materials Science: A Technical Guide to 5-Methoxyisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Methoxyisophthalic acid, a substituted aromatic dicarboxylic acid, is emerging as a highly versatile building block in the design and synthesis of advanced functional materials. Its unique combination of a rigid phenyl ring, two coordinating carboxylate groups, and a methoxy functional group allows for the construction of intricate and robust molecular architectures. This technical guide provides an in-depth overview of the potential applications of this compound in materials science, with a focus on coordination polymers and metal-organic frameworks (MOFs). The guide details synthetic methodologies, presents key quantitative data, and visualizes the underlying scientific principles and workflows.
Core Applications in Materials Science
The primary application of this compound in materials science lies in its use as an organic linker or ligand in the synthesis of coordination polymers and MOFs. The carboxylate groups readily coordinate with metal ions, while the methoxy group can influence the electronic properties and steric interactions within the resulting framework, leading to materials with tailored properties for various applications.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound has been successfully employed in the synthesis of a variety of coordination polymers with diverse dimensionalities (0D, 1D, and 2D) and network topologies.[1] The choice of metal ion and reaction conditions, such as temperature and the use of auxiliary ligands, plays a crucial role in determining the final structure and properties of the resulting material.[1]
These materials are of significant interest due to their potential applications in:
-
Catalysis: The porous nature and the presence of accessible metal sites in MOFs derived from this compound make them promising candidates for heterogeneous catalysis.
-
Luminescent Materials: The incorporation of specific metal ions can lead to coordination polymers with interesting photoluminescent properties.
-
Gas Storage and Separation: The inherent porosity of MOFs suggests their potential utility in the storage and separation of gases, although specific data for this compound-based systems is an area of ongoing research.
Quantitative Data Summary
The following tables summarize the available quantitative data for materials synthesized using this compound.
Table 1: Catalytic Performance in Cyanosilylation of Benzaldehydes [1]
| Catalyst | Product Yield (%) |
| [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O | up to 99% |
| [Mn(μ₃-mia)(phen)]ₙ | up to 99% |
| [Co(μ₂-mia)(2,2′-bipy)(H₂O)]ₙ·nH₂O | up to 99% |
| [Co(μ₃-mia)(μ₂-4,4′-bipy)]ₙ·nH₂O | up to 99% |
| [Co(μ₃-mia)(py)₂]ₙ | up to 99% |
| [Cd(μ₂-mia)(py)(H₂O)₂]ₙ·nH₂O | up to 99% |
mia = 5-methoxyisophthalate; phen = 1,10-phenanthroline; 2,2′-bipy = 2,2′-bipyridine; 4,4′-bipy = 4,4′-bipyridine; py = pyridine
Table 2: Crystallographic Data for Selected Coordination Polymers [1][2]
| Compound | Formula | Crystal System | Space Group |
| 1 | [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O | Triclinic | P-1 |
| 2 | [Mn(μ₃-mia)(phen)]ₙ | Monoclinic | P2₁/n |
| 3 | [Co(μ₂-mia)(2,2′-bipy)(H₂O)]ₙ·nH₂O | Monoclinic | P2₁/c |
| 4 | [Co(μ₃-mia)(μ₂-4,4′-bipy)]ₙ·nH₂O | Monoclinic | C2/c |
| 5 | [Co(μ₃-mia)(py)₂]ₙ | Monoclinic | P2₁/c |
| 6 | [Cd(μ₂-mia)(py)(H₂O)₂]ₙ·nH₂O | Monoclinic | P2₁/n |
| 7 | Mn(HMeOip)₂ | - | - |
Further details on unit cell parameters can be found in the cited literature.
Experimental Protocols
Synthesis of this compound
A literature method for the synthesis of this compound involves the oxidation of its dimethyl analog in the presence of potassium permanganate in a pyridine-water mixture.[3]
Hydrothermal Synthesis of Metal-Organic Architectures[1]
This protocol describes the general procedure for the synthesis of six new metal(II) compounds incorporating 5-methoxyisophthalate.
Materials:
-
This compound (H₂mia)
-
Metal(II) chlorides (e.g., CuCl₂·2H₂O, MnCl₂·4H₂O, CoCl₂, CdCl₂)
-
Sodium hydroxide (NaOH)
-
Auxiliary ligands (e.g., 1,10-phenanthroline, 2,2′-bipyridine, 4,4′-bipyridine, pyridine)
-
Deionized water
Procedure:
-
A mixture of the respective metal(II) chloride, this compound, NaOH, and the chosen auxiliary ligand is prepared in water.
-
The mixture is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to 160 °C for 3 days.
-
The reaction mixture is then slowly cooled to room temperature, allowing for the crystallization of the coordination polymer.
-
The resulting crystals are collected, washed, and dried.
Solvothermal Synthesis of Mn(HMeOip)₂[2]
Materials:
-
This compound
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Water
Procedure:
-
A mixture of this compound and Mn(OAc)₂·4H₂O is prepared in water.
-
The mixture is sealed in a Teflon-lined steel autoclave.
-
The autoclave is heated to 110 °C for three days.
-
Upon cooling to room temperature, colorless prism crystals of Mn(HMeOip)₂ are formed.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in materials science.
Caption: Logical relationship from starting materials to the final coordination polymer/MOF.
Caption: Experimental workflow for the hydrothermal synthesis of coordination polymers.
Caption: Simplified signaling pathway for the catalytic cyanosilylation reaction.
Future Outlook
The exploration of this compound in materials science is still in its early stages, with significant potential for further development. Future research is expected to focus on:
-
Synthesis of Novel MOFs: The design and synthesis of new MOFs with controlled porosity and functionality for targeted applications in gas storage, separation, and sensing.
-
Advanced Catalytic Applications: Expanding the catalytic scope of this compound-based materials to other organic transformations.
-
Functional Polymers: Investigating its use in the development of high-performance polymers with enhanced thermal and mechanical properties.
References
The Versatility of 5-Methoxyisophthalic Acid: A Technical Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyisophthalic acid, a substituted aromatic dicarboxylic acid, has emerged as a highly versatile and valuable building block in modern synthetic chemistry. Its rigid, bent structure, coupled with the electronic influence of the methoxy group and the coordinating ability of its two carboxylate moieties, makes it an ideal candidate for the construction of a diverse array of supramolecular architectures and functional materials. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and liquid crystals, with a focus on experimental methodologies and potential applications relevant to materials science and drug development.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective application in synthesis.
| Property | Value |
| CAS Number | 46331-50-4 |
| Molecular Formula | C₉H₈O₅ |
| Molecular Weight | 196.16 g/mol |
| Melting Point | 275-280 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. |
Core Synthetic Applications
Coordination Polymers and Metal-Organic Frameworks (MOFs)
This compound is extensively used as an organic linker in the synthesis of coordination polymers and MOFs. The angular disposition of its carboxylate groups facilitates the formation of diverse network topologies, ranging from one-dimensional chains to complex three-dimensional frameworks. The methoxy group can influence the electronic properties of the resulting framework and can also play a role in intermolecular interactions.
The choice of metal ion and the use of ancillary N-donor ligands are critical factors that direct the final structure of the coordination polymer. This structural diversity is key to tuning the properties of the material for specific applications, such as gas storage, catalysis, and drug delivery. For instance, the use of flexible N-donor ancillary ligands with 5-methoxyisophthalate and zinc(II) has been shown to produce a variety of entangled networks, including polythreaded and polycatenated structures.[1]
Some MOFs constructed from 5-substituted isophthalic acids have been investigated for their ability to store and release nitric oxide (NO), a molecule with significant biological roles, including wound healing and thrombosis prevention.[2] This highlights the potential of these materials in the development of novel therapeutic delivery systems.
| Compound | Metal Ion | Ancillary Ligand | Dimensionality | Key Feature | Reference |
| [Zn(CH₃O-ip)(bime)₀.₅] | Zn(II) | bime | 3D | Polythreaded network | [1] |
| [Zn(CH₃O-ip)(btx)]₂·H₂O | Zn(II) | btx | 3D | Interpenetrating and polythreaded | [1] |
| [Zn(CH₃O-ip)(bix)]₂ | Zn(II) | bix | 3D | Polycatenated layers | [1] |
| Mn(HMeOip)₂ | Mn(II) | None | 3D | - | [2] |
| [Cd₂(MeO-ip)₂(bpp)₂]n·nH₂O | Cd(II) | bpp | - | - | |
| [Ni(MeO-ip)(bpp)(H₂O)]n·nH₂O | Ni(II) | bpp | - | - |
bime = 1,2-bis(imidazol-1′-yl)ethane, btx = 1,4-bis(triazol-1-ylmethyl)benzene), bix = 1,4-bis(imidazol-1-ylmethyl)benzene, bpp = 1,3-di(4-pyridyl)propane
Bent-Core Liquid Crystals
The inherent bent shape of the this compound core makes it an excellent precursor for the synthesis of bent-core liquid crystals, also known as "banana" liquid crystals. These materials exhibit unique mesophases with fascinating properties, such as ferroelectricity and chirality, arising from the polar ordering of the bent molecules. The synthesis typically involves the esterification of the carboxylic acid groups of this compound with various phenolic derivatives, which form the "arms" of the bent-core molecule. The nature of these arms, including their length and the presence of other functional groups, plays a crucial role in determining the liquid crystalline properties of the final compound. For example, seven-ring bent-core compounds derived from this compound have been shown to exhibit transitions between lamellar antiferroelectric and columnar ferroelectric phases.[3]
Other Polymeric Materials
Beyond coordination polymers and liquid crystals, this compound can be used as a monomer in the synthesis of other types of polymers. For instance, it can be used to prepare polyesters and polyamides, where its incorporation can enhance the thermal stability and mechanical properties of the resulting materials.[4] It has also been used in the synthesis of poly(benzimidazole)s and cyclic hyperbranched poly(ether ketone)s.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the methylation of 5-hydroxyisophthalic acid, followed by the hydrolysis of the resulting dimethyl ester.
Step 1: Synthesis of Dimethyl 5-methoxyisophthalate
-
In a round-bottom flask, suspend 5-hydroxyisophthalic acid (18.2 g, 0.10 mol), K₂CO₃ (40.73 g, 0.34 mol), and dimethyl sulphate (52 mL, 0.55 mol) in acetone (300 mL).[2]
-
Heat the mixture to reflux for 18 hours.[2]
-
After cooling to room temperature, pour the mixture into approximately 1.3 L of water.[2]
-
Collect the resulting precipitate of dimethyl 5-methoxyisophthalate by filtration and recrystallize from cyclohexane. A typical yield is around 78% (17.47 g).[2]
Step 2: Hydrolysis to this compound
-
Add aqueous potassium hydroxide (5.72 M, 40 mL, 0.23 mol) to a methanolic solution (150 mL) of dimethyl 5-methoxyisophthalate (15.35 g, 0.068 mol).[2]
-
Heat the mixture to reflux for 7 hours.[2]
-
After cooling, pour the mixture into distilled water (375 mL).[2]
-
Acidify the solution to pH 1 using concentrated HCl.[2]
-
Collect the crude this compound by filtration and recrystallize from acetone.[2]
General Protocol for Hydrothermal Synthesis of a Mn(II)-based Coordination Polymer
This protocol provides a representative example of the hydrothermal synthesis of a coordination polymer using this compound.
-
In a Teflon-lined steel autoclave, combine this compound (117 mg, 0.60 mmol) and Mn(OAc)₂·4H₂O (147 mg, 0.60 mmol) in water (9 mL).
-
Seal the autoclave and heat it to 110 °C for three days.
-
Allow the autoclave to cool to room temperature. Colorless prism crystals of Mn(HMeOip)₂ will form.
-
Collect the crystals by filtration. The reported yield for this specific synthesis is 20%.
-
Characterization data for the product includes:
-
Elemental Analysis (calcd. for MnC₁₈H₁₄O₁₀): C: 48.56%, H: 3.17%.
-
IR (ATR, cm⁻¹): 3098, 2937, 2835, 1669, 1601, 1545, 1472, 1457, 1424, 1378, 1363, 1337, 1297, 1271, 1261, 1185, 1136, 1100, 1061, 928, 905, 892, 873, 798, 765, 751, 702, 684, 666, 630, 575, 546, 524.
-
Visualizing Synthetic Pathways and Relationships
Logical Flow of Coordination Polymer Synthesis
The final structure of a coordination polymer derived from this compound is highly dependent on the synthetic conditions. The following diagram illustrates the key decision points and their influence on the resulting architecture.
Caption: Influence of synthetic parameters on the final structure.
General Experimental Workflow for MOF Synthesis and Characterization
The synthesis and characterization of a novel MOF from this compound follows a systematic workflow, from the initial reaction to the final material analysis.
Caption: Workflow for MOF synthesis and characterization.
Conclusion and Future Outlook
This compound is a powerful and versatile building block that provides access to a wide range of functional materials. Its utility in the synthesis of coordination polymers, MOFs, and liquid crystals is well-established, with ongoing research continuing to uncover new structures and properties. For drug development professionals, the potential of MOFs derived from this linker in gas delivery and as potential carriers for therapeutic agents warrants further investigation. The ability to fine-tune the structure and functionality of these materials through synthetic modification opens up exciting possibilities for the design of next-generation materials for a variety of applications, from electronics to medicine. Future work will likely focus on the development of more complex and functionalized derivatives of this compound to create materials with even more tailored and enhanced properties.
References
- 1. Syntheses, structures and photoluminescence of five zinc(ii) coordination polymers based on 5-methoxyisophthalate and flexible N-donor ancillary ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Derivatives of 5-Methoxyisophthalic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyisophthalic acid, a substituted aromatic dicarboxylic acid, serves as a versatile scaffold for the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry and materials science. The presence of the methoxy group and two carboxylic acid functionalities allows for systematic modifications to explore structure-activity relationships (SAR) and develop novel compounds with tailored properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the derivatives of this compound, with a focus on their applications in drug discovery and development.
Synthesis of this compound Derivatives
The primary derivatives of this compound explored for their biological potential are amides (isophthalamides) and esters. The synthesis of these compounds typically involves standard organic chemistry transformations.
Synthesis of 5-Methoxyisophthalamides
N,N'-disubstituted-5-methoxyisophthalamides are generally synthesized by the reaction of 5-methoxyisophthaloyl dichloride with the corresponding amines. The isophthaloyl dichloride is prepared by treating this compound with a chlorinating agent such as thionyl chloride.
Experimental Protocol: General Synthesis of N,N'-disubstituted-5-methoxyisophthalamides
-
Preparation of 5-Methoxyisophthaloyl Dichloride: A mixture of this compound and an excess of thionyl chloride is refluxed for several hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude 5-methoxyisophthaloyl dichloride.
-
Amide Formation: The resulting 5-methoxyisophthaloyl dichloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran). To this solution, a solution of the desired amine (2 equivalents) and a base (e.g., triethylamine, pyridine) in the same solvent is added dropwise at a low temperature (e.g., 0 °C).
-
Work-up and Purification: After the reaction is complete, the mixture is washed successively with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to afford the desired N,N'-disubstituted-5-methoxyisophthalamide.
Biological Activities of this compound Derivatives
Derivatives of this compound have been investigated for a range of pharmacological activities, including anticancer, antiplatelet, and enzyme inhibitory effects.
Anticancer Activity
While direct studies on the anticancer properties of 5-methoxyisophthalamides are limited, structurally related methoxy- and chloro-substituted benzamides have demonstrated promising cytotoxic effects. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines.
Table 1: Anticancer Activity of 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives
| Compound | Cell Line | GI50 (µM) |
| 4j | MIA PaCa-2 (Pancreatic) | 1.9 |
| A2780 (Ovarian) | >10 | |
| HCT-116 (Colon) | >10 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The GI50 (Growth Inhibition 50%) values are calculated from the dose-response curves.
Antiplatelet Activity
Certain N,N'-disubstituted isophthalamide derivatives have been investigated for their ability to inhibit platelet aggregation. These studies have identified compounds with potent antiplatelet activity, suggesting their potential as therapeutic agents for thrombotic diseases.
Table 2: Antiplatelet Activity of N,N'-disubstituted Isophthalamide Derivatives
| Compound | Inducer | IC50 (µM) |
| 5h | ADP | 0.32 |
| Arachidonic Acid | Not Reported | |
| Picotamide (Control) | ADP | 0.76 |
Experimental Protocol: In Vitro Antiplatelet Aggregation Assay (Born's Method)
-
Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy donors and centrifuged to obtain PRP.
-
Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A sample of PRP is placed in the aggregometer cuvette and stirred at 37 °C.
-
Inducer Addition: An aggregating agent, such as adenosine diphosphate (ADP) or arachidonic acid, is added to induce platelet aggregation.
-
Compound Testing: The test compounds are pre-incubated with the PRP before the addition of the inducer.
-
Data Analysis: The percentage of platelet aggregation is recorded, and the IC50 (half-maximal inhibitory concentration) values are determined.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of synthesis and biological evaluation, the following diagrams are provided.
Caption: Synthetic workflow for 5-methoxyisophthalamide derivatives.
Caption: Workflow for biological screening of derivatives.
The derivatives of this compound represent a promising class of compounds with diverse biological activities. The synthetic accessibility of this scaffold allows for the generation of large libraries of amides and esters for high-throughput screening. Further research into the SAR of these derivatives is warranted to optimize their potency and selectivity for various therapeutic targets. The experimental protocols and workflows detailed in this guide provide a framework for researchers to design and execute studies aimed at discovering and developing novel drug candidates based on the this compound core.
Methodological & Application
Using 5-Methoxyisophthalic Acid as a Versatile Linker for Functional Metal-Organic Frameworks: Application Notes and Protocols
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of 5-Methoxyisophthalic acid (H₂mia) as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs). We will delve into the rationale behind its use, detailed synthesis protocols for both the linker and resulting MOFs, characterization methodologies, and explorations of their functional applications, including catalysis and drug delivery.
Introduction: The Strategic Choice of this compound
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is paramount as it dictates the framework's topology, pore size, and functionality.[1][2] Isophthalic acid and its derivatives are particularly noteworthy linkers. While terephthalic acid (a linear linker) is used in iconic MOFs like MOF-5 and UiO-66, the 120° angle between the carboxylate groups in isophthalic acid offers a different geometric vector, leading to diverse and complex network topologies.[3]
This compound (H₂mia) is an "underexplored" yet highly promising linker for several reasons[4]:
-
Functionalization : The methoxy group (-OCH₃) provides a functional handle that can influence the electronic properties and hydrophobicity of the MOF pores, potentially enhancing selectivity in adsorption or catalytic processes.
-
Structural Versatility : The ligand's coordination modes are adaptable, allowing for the formation of diverse and unique network architectures, from discrete 0D cages to extended 1D, 2D, and 3D frameworks.[4]
-
Stability : H₂mia is chemically robust and stable under the solvothermal conditions typically required for MOF synthesis.[4]
This document provides the necessary protocols and scientific context to leverage these advantages in a laboratory setting.
PART 1: The Linker – Synthesis and Characterization
A reliable supply of the linker is the foundation of MOF synthesis. While commercially available, this compound can be readily synthesized in a two-step process from 5-Hydroxyisophthalic acid.[3]
Protocol 1: Synthesis of this compound (H₂mia)
This protocol proceeds via a Williamson ether synthesis to form the dimethyl ester, followed by saponification to yield the dicarboxylic acid.
Step 1: Synthesis of Dimethyl 5-methoxyisophthalate
-
Reagent Setup : In a 500 mL round-bottom flask equipped with a reflux condenser, combine 5-Hydroxyisophthalic acid (18.2 g, 0.10 mol), anhydrous potassium carbonate (K₂CO₃, 40.73 g, 0.34 mol), and acetone (300 mL).
-
Methylation : Add dimethyl sulphate (52 mL, 0.55 mol) to the mixture. Causality Note : Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, making it a potent nucleophile. Dimethyl sulphate is a powerful methylating agent. The reaction is performed in acetone under reflux to ensure a sufficient reaction rate.
-
Reflux : Heat the mixture to reflux and maintain for 18 hours with continuous stirring.
-
Isolation : After cooling to room temperature, pour the reaction mixture into approximately 1.3 L of cold water. The product, dimethyl 5-methoxyisophthalate, will precipitate.
-
Purification : Collect the solid product by filtration using a glass frit and recrystallize from cyclohexane to yield the pure ester. A typical yield is around 78%.[3]
Step 2: Saponification to this compound
-
Reagent Setup : In a 250 mL round-bottom flask, dissolve the dimethyl 5-methoxyisophthalate from the previous step (e.g., 15.35 g, 0.068 mol) in methanol (150 mL).
-
Hydrolysis : Add an aqueous solution of potassium hydroxide (40 mL, 5.72 M, 0.23 mol). Causality Note : This is a classic ester hydrolysis (saponification) reaction. A strong base (KOH) is used to hydrolyze the methyl esters back to carboxylate salts, and an excess is used to ensure the reaction goes to completion.
-
Reflux : Heat the mixture to reflux for 7 hours.
-
Isolation : Cool the mixture and pour it into 375 mL of distilled water.
-
Acidification : Acidify the solution to a pH of 1 using concentrated hydrochloric acid (HCl). This protonates the carboxylate salts, causing the final dicarboxylic acid product to precipitate.
-
Purification : Collect the crude this compound by filtration and recrystallize from acetone. A typical yield is around 84%.[3]
Visualization: Synthesis of this compound
Caption: Workflow for the two-step synthesis of the H₂mia linker.
PART 2: MOF Synthesis – Solvothermal Protocol
Solvothermal synthesis is the most common method for producing high-quality, crystalline MOFs.[1] The reaction is performed in a sealed vessel at elevated temperatures, allowing solvents to be used above their boiling points, which increases the solubility of reactants and promotes crystal growth.
Protocol 2: Synthesis of a Manganese-based MOF, Mn(HMeOip)₂
This protocol is adapted from the synthesis of a known coordination polymer using H₂mia and provides a reliable starting point for exploration.[3]
-
Reagent Preparation : Weigh this compound (117 mg, 0.60 mmol) and Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O, 147 mg, 0.60 mmol).
-
Reaction Setup : Place the reagents in a 20 mL Teflon-lined steel autoclave. Add 9 mL of deionized water. Causality Note : Water is used as the solvent here. The choice of solvent is critical and can drastically alter the final structure. Using mixed solvent systems (e.g., water/methanol or DMF/water) is a common strategy to modify crystal formation.[3]
-
Heating : Seal the autoclave and place it in an oven pre-heated to 110 °C. Maintain this temperature for 3 days (72 hours). Causality Note : The prolonged heating period allows for the slow formation of thermodynamically stable, well-ordered crystals. The temperature is high enough to facilitate the reaction but low enough to avoid linker decomposition.
-
Cooling : Turn off the oven and allow the autoclave to cool slowly to room temperature. Slow cooling is crucial for obtaining high-quality single crystals.
-
Isolation : Open the autoclave and collect the colorless prism-shaped crystals by filtration.
-
Washing : Wash the crystals with deionized water and then a small amount of ethanol to remove any unreacted starting materials.
-
Drying : Dry the crystals under vacuum at room temperature. A typical yield for this specific synthesis is around 20%.[3]
Visualization: General MOF Synthesis Workflow
Caption: General workflow for solvothermal synthesis of MOFs.
PART 3: Characterization and Properties
Proper characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.
-
Powder X-Ray Diffraction (PXRD) : This is the primary technique to confirm the crystallinity and phase purity of the bulk sample. The experimental pattern should match the pattern simulated from single-crystal X-ray diffraction data.[4]
-
Thermogravimetric Analysis (TGA) : TGA is used to determine the thermal stability of the MOF and to quantify the amount of guest/coordinated solvent molecules. A typical TGA curve will show an initial weight loss corresponding to solvent removal, followed by a plateau, and finally a sharp weight loss at the decomposition temperature of the framework.[4]
-
Infrared (IR) Spectroscopy : IR spectroscopy can confirm the coordination of the carboxylate groups of the linker to the metal center. A shift in the C=O stretching frequency from the free acid to the coordinated state is typically observed.
-
Brunauer-Emmett-Teller (BET) Analysis : For porous MOFs, BET analysis using nitrogen adsorption at 77 K is used to determine the specific surface area, pore volume, and pore size distribution, which are critical parameters for storage and separation applications.
Table 1: Examples of Coordination Polymers Synthesized with this compound
| Compound Name/Formula | Metal Ion | Auxiliary Ligand | Synthesis Temp. | Structure Dim. | Ref. |
| Mn(HMeOip)₂ | Mn(II) | None | 110°C | - | [3] |
| [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O | Cu(II) | phenanthroline | 160°C | 0D (Dimer) | [4] |
| [Mn(μ₃-mia)(phen)]ₙ | Mn(II) | phenanthroline | 160°C | 1D (Chain) | [4] |
| [Co(μ₃-mia)(μ₂-4,4'-bipy)]ₙ·nH₂O | Co(II) | 4,4'-bipyridyl | 160°C | 2D (Sheet) | [4] |
Note: Data extracted from published literature.[3][4] Dimensionality refers to the extension of the coordination network.
PART 4: Applications and Protocols
The functional methoxy group on the H₂mia linker imparts unique properties to the resulting MOFs, opening doors to various applications.
Catalysis
MOFs derived from H₂mia have shown promise as heterogeneous catalysts. For example, a series of MOFs including a copper-based dimer were tested in the cyanosilylation of aldehydes, achieving product yields of up to 99%.[5] The catalytic activity can be attributed to the accessible metal centers within the framework.
Gas Storage and Delivery: Nitric Oxide (NO)
The delivery of medicinal gases is a significant area of research. Nitric oxide (NO) is a crucial signaling molecule in wound healing and antibacterial processes.[3] MOFs can store NO for targeted delivery. While preliminary studies were conducted on related 5-methylisophthalate MOFs, the structural similarities suggest that porous MOFs derived from H₂mia could be excellent candidates for NO storage and delivery, a key application for drug development professionals.[3]
Drug Delivery (Proposed Protocol)
The high porosity and tunable surface chemistry of MOFs make them ideal candidates for drug delivery systems.[2][6] While direct studies on H₂mia-based MOFs for drug delivery are emerging, we can construct a robust protocol based on work with structurally analogous linkers, such as 5-nitroisophthalic acid, which has been used to create a copper MOF for loading and delivering ibuprofen.[7] The aromatic nature of the isophthalate linker is advantageous for loading drugs with aromatic rings via π-π stacking interactions.[2]
Protocol 3: Ibuprofen Loading and In Vitro Release Study (Proposed)
This protocol outlines the steps to load a model anti-inflammatory drug, ibuprofen, into a porous H₂mia-based MOF and to study its release profile in a simulated body fluid.
Step 1: MOF Activation
-
Solvent Exchange : After synthesis (Protocol 2), immerse the as-synthesized MOF crystals in a fresh solvent like dichloromethane (DCM) for 3 days, replacing the DCM every 24 hours. Causality Note : This step is crucial to exchange the high-boiling-point synthesis solvent (e.g., DMF or water) trapped within the pores with a more volatile solvent (DCM). This makes subsequent removal easier.
-
Vacuum Drying : Decant the DCM and heat the MOF sample under high vacuum at a temperature below its decomposition point (e.g., 120-150 °C) for 12-24 hours. This process, known as "activation," evacuates the pores, making them accessible for drug loading.[7]
Step 2: Ibuprofen Loading
-
Solution Preparation : Prepare a concentrated solution of ibuprofen in a suitable solvent like hexane (e.g., 20 mg/mL).
-
Loading : Immerse a known mass of activated MOF (e.g., 50 mg) into the ibuprofen solution (e.g., 5 mL).
-
Incubation : Stir the suspension at room temperature for 72 hours in a sealed vial to allow the drug molecules to diffuse into the MOF pores and adsorb.
-
Isolation : Collect the ibuprofen-loaded MOF by centrifugation or filtration. Wash the sample with a small amount of fresh hexane to remove surface-adsorbed drug.
-
Quantification : The amount of loaded drug can be determined by analyzing the supernatant using UV-Vis spectroscopy and comparing the concentration before and after loading. The loading capacity is expressed as mg of drug per g of MOF. Functionalized MOFs can exhibit high loading capacities; for instance, an ethylenediamine-functionalized copper-nitroisophthalate MOF loaded 1530 mg of ibuprofen per gram of MOF (25.5% by weight).[7]
Step 3: In Vitro Release Study
-
Setup : Disperse a known mass of the drug-loaded MOF (e.g., 20 mg) in a known volume of Phosphate Buffered Saline (PBS) at pH 7.4 to simulate physiological conditions. Place the setup in a shaker bath at 37 °C.
-
Sampling : At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), take a small aliquot (e.g., 1 mL) of the PBS solution. Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.
-
Analysis : Analyze the concentration of ibuprofen in each aliquot using UV-Vis spectroscopy at its characteristic absorption maximum (~222 nm).
-
Data Analysis : Calculate the cumulative percentage of drug released over time to generate a release profile.
Visualization: Drug Delivery Workflow
Caption: Workflow for drug loading and in vitro release studies.
References
- 1. Progressive Trends on the Biomedical Applications of Metal Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. blog.novomof.com [blog.novomof.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of Metal-Organic Frameworks with 5-Methoxyisophthalic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) using 5-methoxyisophthalic acid as an organic linker. The protocols outlined below are based on established solvothermal and hydrothermal methods, offering a guide to producing crystalline MOF materials with various metal centers.
Introduction
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of both the metal and the organic linker is crucial in determining the final properties of the MOF, including its pore size, surface area, and chemical functionality. This compound is a versatile dicarboxylic acid linker that can be used to synthesize a range of MOF structures with potential applications in gas storage, catalysis, and drug delivery. The methoxy group provides a functional handle that can influence the framework's properties and interactions with guest molecules.
This guide presents protocols for the synthesis of MOFs with manganese and zinc, based on published literature. Additionally, adapted protocols for copper and zirconium are provided, based on general MOF synthesis principles with similar substituted isophthalic acid linkers, to facilitate the exploration of a wider range of materials.
Data Presentation
The following table summarizes the synthesis conditions for various MOFs utilizing this compound. This allows for a clear comparison of the key experimental parameters.
| Metal Source | Ligand | Molar Ratio (Metal:Ligand) | Solvent(s) | Temperature (°C) | Time | Synthesis Method | Resulting Product |
| Mn(OAc)₂·4H₂O | This compound | 1:1 | Water | 110 | 3 days | Hydrothermal | Crystalline manganese coordination polymer |
| Zn(OAc)₂·2H₂O | This compound | 1:1 | Water/Methanol | 110 | 3 days | Solvothermal | 3D Zinc coordination polymer framework |
| Zn(OAc)₂·2H₂O | This compound | 1:1 | Water/Ethanol | 110 | 3 days | Solvothermal | 1D Zinc coordination polymer |
| Cu(NO₃)₂·3H₂O | This compound | 1:1 | DMF/Ethanol/Water | 120 | 3 days | Solvothermal (Adapted) | Crystalline copper MOF (Proposed) |
| ZrOCl₂·8H₂O | This compound | 1:1 | DMF | 120 | 24 hours | Solvothermal (Adapted) | Crystalline zirconium MOF (Proposed) |
Experimental Protocols
Detailed methodologies for the synthesis of MOFs with this compound are provided below.
Protocol 1: Hydrothermal Synthesis of a Manganese Coordination Polymer
This protocol is based on the work of Nguyen, T. L. T., et al. and describes the synthesis of a manganese-based coordination polymer.
Materials:
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
This compound (H₂MeOip)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a Teflon liner, combine this compound (0.60 mmol, 117 mg) and manganese(II) acetate tetrahydrate (0.60 mmol, 147 mg).
-
Add 9 mL of deionized water to the mixture.
-
Seal the Teflon liner inside the stainless steel autoclave.
-
Heat the autoclave to 110 °C and maintain this temperature for three days.
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the resulting colorless prism crystals by filtration.
-
Wash the crystals with deionized water and ethanol.
-
Dry the crystals under vacuum.
Protocol 2: Solvothermal Synthesis of Zinc Coordination Polymers
This protocol is adapted from the research of McCormick, L. J., et al., which demonstrates that different solvent systems can lead to different zinc-based coordination polymer structures.
Materials:
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
This compound (H₂MeOip)
-
Deionized water
-
Methanol or Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a Teflon liner, suspend zinc(II) acetate dihydrate (1.00 mmol, 220 mg) and this compound (1.00 mmol, 196 mg).
-
Add a mixture of deionized water (3 mL) and either methanol (10 mL) for a 3D framework or ethanol (10 mL) for a 1D polymer.
-
Seal the Teflon liner inside the stainless steel autoclave.
-
Heat the autoclave to 110 °C for three days.
-
After cooling to room temperature, collect the colorless crystals by filtration.
-
Wash the product with the corresponding alcohol (methanol or ethanol) and then with water.
-
Dry the crystals in air.
Protocol 3: Proposed Solvothermal Synthesis of a Copper MOF
This is an adapted protocol based on general synthesis methods for copper-based MOFs with substituted isophthalic acids.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (H₂MeOip)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve this compound (1.0 mmol, 196 mg) in a mixture of DMF (10 mL), ethanol (5 mL), and deionized water (5 mL) in a Teflon liner.
-
Add copper(II) nitrate trihydrate (1.0 mmol, 242 mg) to the solution and stir until dissolved.
-
Seal the Teflon liner within the stainless steel autoclave.
-
Heat the autoclave to 120 °C for 72 hours.
-
Allow the autoclave to cool to room temperature.
-
Collect the crystalline product by filtration, wash with DMF and then ethanol.
-
Dry the product under vacuum.
Protocol 4: Proposed Solvothermal Synthesis of a Zirconium MOF
This proposed protocol is based on established methods for synthesizing zirconium-based MOFs.
Materials:
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
This compound (H₂MeOip)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a Teflon liner, dissolve zirconium(IV) oxychloride octahydrate (0.5 mmol, 161 mg) and this compound (0.5 mmol, 98 mg) in 20 mL of DMF.
-
Seal the Teflon liner inside the stainless steel autoclave.
-
Heat the autoclave to 120 °C for 24 hours.
-
After cooling to room temperature, collect the microcrystalline powder by centrifugation or filtration.
-
Wash the product thoroughly with DMF and then exchange the solvent with ethanol.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis protocols described above.
Caption: Hydrothermal synthesis workflow for the manganese-based coordination polymer.
Caption: Solvothermal synthesis workflow for zinc-based coordination polymers.
Characterization
To confirm the successful synthesis and to determine the properties of the resulting MOFs, the following characterization techniques are recommended:
-
Powder X-ray Diffraction (PXRD): To verify the crystallinity and phase purity of the synthesized material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and to determine the temperature at which solvent molecules are removed and the framework decomposes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the this compound to the metal centers.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and to characterize the porosity of the MOF.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the synthesized MOF particles.
Concluding Remarks
The protocols provided in this document offer a starting point for the synthesis and exploration of metal-organic frameworks based on the this compound linker. Researchers are encouraged to systematically vary reaction parameters such as temperature, time, solvent composition, and molar ratios to optimize the synthesis of desired structures and to explore the formation of new phases. The functional methoxy group on the linker provides an opportunity for post-synthetic modification, further expanding the potential applications of these materials in drug delivery, catalysis, and separations.
Application Notes and Protocols for the Hydrothermal Synthesis of Coordination Polymers Using 5-Methoxyisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of coordination polymers (CPs) utilizing 5-Methoxyisophthalic acid (H₂mia) as a primary organic linker. These materials, also known as metal-organic frameworks (MOFs), are of significant interest due to their diverse structural topologies and potential applications in catalysis, luminescence, and magnetic materials.
Introduction
This compound is a versatile dicarboxylic acid linker that readily forms coordination polymers with a variety of metal ions under hydrothermal conditions. The methoxy functional group can influence the electronic properties and coordination behavior of the ligand, leading to novel structural architectures and functionalities. The selection of metal ions, auxiliary ligands, and reaction conditions such as temperature and pH plays a crucial role in directing the self-assembly process and determining the final dimensionality and properties of the resulting coordination polymers.
Data Presentation
Table 1: Summary of Hydrothermally Synthesized Coordination Polymers with this compound and Their Properties
| Compound/Formula[1] | Metal Ion | Auxiliary Ligand[1] | Dimensionality[1] | Key Properties Investigated |
| [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O | Cu(II) | 1,10-phenanthroline (phen) | 0D (dinuclear) | Catalysis (cyanosilylation) |
| [Mn(μ₃-mia)(phen)]ₙ | Mn(II) | 1,10-phenanthroline (phen) | 1D | Catalysis (cyanosilylation) |
| [Co(μ₂-mia)(2,2′-bipy)(H₂O)]ₙ·nH₂O | Co(II) | 2,2′-bipyridine (2,2′-bipy) | 1D | Catalysis (cyanosilylation) |
| [Co(μ₃-mia)(μ₂-4,4′-bipy)]ₙ·nH₂O | Co(II) | 4,4′-bipyridine (4,4′-bipy) | 2D | Catalysis (cyanosilylation) |
| [Co(μ₃-mia)(py)₂]ₙ | Co(II) | Pyridine (py) | 1D | Catalysis (cyanosilylation) |
| [Cd(μ₂-mia)(py)(H₂O)₂]ₙ·nH₂O | Cd(II) | Pyridine (py) | 1D | Catalysis (cyanosilylation) |
| [Cd₂(MeO-ip)₂(bpp)₂]ₙ·nH₂O[2] | Cd(II) | 1,3-di(4-pyridyl)propane (bpp) | 2D | Luminescence |
| [Ni(MeO-ip)(bpp)(H₂O)]ₙ·nH₂O[2] | Ni(II) | 1,3-di(4-pyridyl)propane (bpp) | 3D (interpenetrating) | Magnetic Properties |
| Mn(HMeOip)₂[3][4] | Mn(II) | None | 3D | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand[3][4]
This protocol describes the synthesis of the this compound (H₂mia) ligand.
Materials:
-
5-Hydroxyisophthalic acid
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulphate
-
Acetone
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask, suspend 5-Hydroxyisophthalic acid (18.2 g, 0.10 mol), K₂CO₃ (40.73 g, 0.34 mol), and dimethyl sulphate (52 mL, 0.55 mol) in acetone (300 mL).
-
Heat the mixture to reflux for 18 hours.
-
After cooling to room temperature, pour the mixture into approximately 1.3 L of water.
-
Acidify the resulting solution to pH 1 using concentrated HCl.
-
Collect the crude this compound precipitate by filtration.
-
Recrystallize the crude product from acetone to obtain pure this compound.
Protocol 2: General Hydrothermal Synthesis of Coordination Polymers[1]
This protocol provides a general procedure for the hydrothermal synthesis of coordination polymers using this compound. Specific reactant amounts for the synthesis of [Co(μ₃-mia)(μ₂-4,4′-bipy)]ₙ·nH₂O (a 2D network) are provided as an example.
Materials:
-
This compound (H₂mia)
-
Metal(II) chloride salt (e.g., CoCl₂·6H₂O)
-
Auxiliary ligand (e.g., 4,4′-bipyridine)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Combine this compound (19.6 mg, 0.1 mmol), CoCl₂·6H₂O (23.8 mg, 0.1 mmol), 4,4′-bipyridine (15.6 mg, 0.1 mmol), and NaOH (4 mg, 0.1 mmol) in a Teflon-lined stainless steel autoclave.
-
Add 10 mL of distilled water to the mixture.
-
Seal the autoclave and heat it to 160 °C for 3 days.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with distilled water, and air dry.
Note: The choice of metal salt and auxiliary ligand will determine the final product. For instance, substituting CoCl₂·6H₂O with other metal chlorides like CuCl₂·2H₂O, MnCl₂·4H₂O, or CdCl₂·H₂O, and varying the auxiliary ligand (e.g., phen, 2,2'-bipy, py) will result in different coordination polymers as detailed in Table 1.[1]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coordination polymers of 5-substituted isophthalic acid - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE02091C [pubs.rsc.org]
- 4. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methoxyisophthalic Acid in the Synthesis of Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of luminescent coordination polymers utilizing 5-methoxyisophthalic acid as a primary organic linker. The focus is on the synthesis of novel zinc(II)-based materials exhibiting tunable photoluminescent properties.
Introduction
This compound is a versatile building block in the construction of metal-organic frameworks (MOFs) and coordination polymers. Its carboxylate groups readily coordinate with metal ions, while the methoxy group can influence the electronic properties and structural arrangement of the resulting framework, thereby impacting its luminescent characteristics. This document details the synthesis of a series of zinc(II) coordination polymers with 5-methoxyisophthalate, demonstrating the influence of ancillary N-donor ligands on the final structure and luminescent properties.
Data Presentation
The photoluminescent properties of five zinc(II) coordination polymers synthesized with this compound (CH₃O-H₂ip) and various flexible N-donor ancillary ligands are summarized below. The emission spectra of these compounds in the solid state at room temperature indicate that the ancillary ligands play a significant role in the luminescent behavior of the resulting materials.
| Compound | Ancillary Ligand (Acronym) | Excitation Wavelength (nm) | Emission Maximum (nm) |
| [Zn(CH₃O-ip)(bime)₀.₅] (1) | bime | 327 | 365 |
| [Zn(CH₃O-ip)(btx)]₂·H₂O (2) | btx | 325 | 362 |
| [Zn(CH₃O-ip)(bix)]₂ (3) | bix | 328 | 366 |
| Zn(CH₃O-ip)(bib) (4) | bib | 330 | 367 |
| [Zn₂(CH₃O-ip)₂(bbim)]₂ (5) | bbim | 335 | 383 |
Table 1: Photoluminescence data for zinc(II)-5-methoxyisophthalate coordination polymers.
Ligand Acronyms:
-
bime: 1,2-bis(imidazol-1'-yl)ethane
-
btx: 1,4-bis(triazol-1-ylmethyl)benzene)
-
bix: 1,4-bis(imidazol-1-ylmethyl)benzene
-
bib: 1,4-bis(2-methyl-imidazol-1-yl)butane
-
bbim: 1,1'-(1,4-butanediyl)bis(benzimidazole)
Experimental Protocols
Protocol 1: Synthesis of this compound (CH₃O-H₂ip)
This protocol describes the synthesis of the organic linker, this compound.
Materials:
-
5-Hydroxyisophthalic acid
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulphate
-
Acetone
-
Cyclohexane
-
Potassium hydroxide (KOH)
-
Methanol
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
A mixture of 5-hydroxyisophthalic acid (18.2 g, 0.10 mol), K₂CO₃ (40.73 g, 0.34 mol), and dimethyl sulphate (52 mL, 0.55 mol) in acetone (300 mL) is heated to reflux for 18 hours.
-
After cooling to room temperature, the mixture is poured into approximately 1.3 L of water.
-
The resulting precipitate, dimethyl 5-methoxyisophthalate, is collected by filtration and recrystallized from cyclohexane.
-
Aqueous potassium hydroxide (5.72 M, 40 mL, 0.23 mol) is added to a methanolic solution (150 mL) of the purified dimethyl 5-methoxyisophthalate (15.35 g, 0.068 mol).
-
The mixture is heated to reflux for 7 hours.
-
After cooling, the mixture is poured into distilled water (375 mL).
-
The solution is acidified to pH 1 using concentrated HCl.
-
The resulting white precipitate of this compound is collected by filtration, washed with distilled water, and dried.
Protocol 2: General Hydrothermal Synthesis of Zinc(II)-5-Methoxyisophthalate Coordination Polymers
This protocol outlines the general hydrothermal method for synthesizing the luminescent coordination polymers listed in Table 1.
Materials:
-
This compound (CH₃O-H₂ip)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Ancillary N-donor ligand (bime, btx, bix, bib, or bbim)
-
Distilled water
Procedure:
-
A mixture of Zn(OAc)₂·2H₂O (0.1 mmol, 22.0 mg), this compound (0.1 mmol, 19.6 mg), the respective N-donor ligand (0.1 mmol for btx, bix, bib; 0.05 mmol for bime, bbim), and 10 mL of distilled water is prepared.
-
The mixture is placed in a 25 mL Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to 160 °C for 72 hours.
-
After heating, the autoclave is slowly cooled to room temperature.
-
The resulting crystals are collected by filtration, washed with distilled water, and dried in air.
Visualizations
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
General Hydrothermal Synthesis of Luminescent Coordination Polymers
Application of 5-Methoxyisophthalic Acid in Photocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-methoxyisophthalic acid as a building block in the synthesis of photocatalytically active materials, particularly Metal-Organic Frameworks (MOFs). While this compound itself is not a primary photocatalyst, its incorporation as an organic linker in MOFs allows for the fine-tuning of their electronic and structural properties, leading to enhanced photocatalytic performance in applications such as the degradation of organic pollutants.
Application Notes
This compound is a versatile organic linker used in the construction of coordination polymers and MOFs.[1][2] The presence of the electron-donating methoxy group on the isophthalic acid backbone can influence the electronic structure of the resulting MOF, which in turn can affect its light absorption properties and the efficiency of photogenerated electron-hole separation – key factors in photocatalysis.[3]
The primary application of MOFs derived from this compound and its derivatives in photocatalysis is the degradation of organic pollutants in aqueous solutions.[4][5][6][7][8][9][10] These pollutants can include nitrophenols and antibiotics, which are prevalent in industrial wastewater and pose significant environmental and health risks. The porous nature of MOFs allows for the adsorption of pollutant molecules, bringing them into close proximity with the catalytically active sites where degradation occurs upon light irradiation.[3][10]
The photocatalytic mechanism in these MOF-based systems generally involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful compounds.[4][6][10] The efficiency of this process is dependent on factors such as the composition of the MOF, the concentration of the pollutant, the dosage of the photocatalyst, and the pH of the solution.[5][8]
Furthermore, the development of these materials contributes to the broader field of solar energy conversion, with potential applications in photocatalytic hydrogen production from water splitting, although this is a more nascent area of research for isophthalic acid-based MOFs.[11][12][13][14][15]
Experimental Protocols
The following are representative protocols for the synthesis of a this compound-based coordination polymer and its application in the photocatalytic degradation of an organic pollutant.
Protocol 1: Synthesis of a Mn(II)-based Coordination Polymer with this compound
This protocol is adapted from the synthesis of Mn(HMeOip)₂ described in the literature.[1]
Materials:
-
This compound (H₂MeOip)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Deionized water
-
Teflon-lined steel autoclave
Procedure:
-
In a Teflon liner, dissolve 117 mg (0.60 mmol) of this compound in 9 mL of deionized water.
-
To this solution, add 147 mg (0.60 mmol) of Mn(OAc)₂·4H₂O.
-
Stir the mixture until all components are fully dissolved.
-
Seal the Teflon liner inside a steel autoclave.
-
Heat the autoclave to 110 °C for 72 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Colorless prism crystals of Mn(HMeOip)₂ will have formed.
-
Collect the crystals by filtration, wash with deionized water, and air dry.
Protocol 2: Photocatalytic Degradation of p-Nitrophenol (PNP)
This protocol is a general procedure for evaluating the photocatalytic activity of the synthesized MOF, based on studies of similar materials.[4][5][6][7]
Materials:
-
Synthesized Mn(HMeOip)₂ photocatalyst
-
p-Nitrophenol (PNP)
-
Deionized water
-
High-pressure mercury lamp (or other suitable light source)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of p-Nitrophenol (e.g., 100 ppm) in deionized water.
-
In a quartz reactor, add a specific amount of the Mn(HMeOip)₂ photocatalyst (e.g., 50 mg) to a defined volume of the PNP solution (e.g., 50 mL of 80 ppm PNP).
-
Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the photocatalyst and the PNP molecules.
-
Take an initial sample (t=0) and centrifuge to remove the catalyst particles.
-
Irradiate the suspension with a high-pressure mercury lamp.
-
Take aliquots of the suspension at regular time intervals (e.g., every 10 minutes).
-
Centrifuge each aliquot to separate the photocatalyst.
-
Measure the concentration of PNP in the supernatant using a UV-Vis spectrophotometer by monitoring the absorbance at its characteristic wavelength.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Data Presentation
The following tables summarize quantitative data from a study on a related isophthalic acid derivative-based MOF for the photocatalytic degradation of p-Nitrophenol. This data is presented to provide a benchmark for the expected performance of such materials.
Table 1: Effect of Photocatalyst Dosage on PNP Degradation
| Photocatalyst | Catalyst Dosage (mg) | Initial PNP Concentration (ppm) | Degradation Efficiency (%) | Time (min) |
| [Zn₂(L)(H₂O)(bbi)] | 50 | 80 | ~90.01 | 50 |
Data extracted from a study on a Zn(II) MOF with a 5,5'-(1,4-phenylenebis(methyleneoxy)diisophthalic acid linker, which is a derivative of isophthalic acid.[4][5][6][7]
Table 2: Effect of Initial Pollutant Concentration on Degradation
| Photocatalyst | Catalyst Dosage (mg) | Initial PNP Concentration (ppm) | Degradation Efficiency (%) | Time (min) |
| [Zn₂(L)(H₂O)(bbi)] | 50 | 80 | ~90.01 | 50 |
Data extracted from a study on a Zn(II) MOF with a 5,5'-(1,4-phenylenebis(methyleneoxy)diisophthalic acid linker.[4][5][6][7]
Visualizations
The following diagrams illustrate the experimental workflow for photocatalyst synthesis and testing, as well as a proposed mechanism for photocatalytic degradation.
Caption: Workflow for the synthesis of a this compound-based MOF.
Caption: Experimental workflow for photocatalytic degradation of p-nitrophenol.
Caption: Proposed mechanism for the photocatalytic degradation of pollutants by a MOF.
References
- 1. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 46331-50-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. Metal–organic frameworks for photocatalysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5‐(4′‐carboxylphenoxy) isophthalic acid and 1, 4‐bis(1‐imidazolyl)benzene appended Co(II)‐based MOF as efficient photocatalyst for nitrofurantoin degradation | Scilit [scilit.com]
- 9. mdpi.com [mdpi.com]
- 10. ojs.bilpub.com [ojs.bilpub.com]
- 11. Synthesis and Performance of Photocatalysts for Photocatalytic Hydrogen Production: Future Perspectives | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Two-Step Synthesis of 5-Methoxyisophthalic Acid
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 5-Methoxyisophthalic acid from dimethyl 5-hydroxyisophthalate. The synthesis is a two-step process involving an initial O-methylation of the phenolic hydroxyl group, followed by a complete saponification of the diester functionalities. This guide is intended for researchers in organic chemistry, materials science, and drug development, offering in-depth explanations of the underlying chemical principles, detailed procedural steps, and critical safety considerations.
Introduction and Synthetic Strategy
This compound is a valuable building block in the synthesis of coordination polymers, specialized polyamides, and pharmacologically active molecules.[1] Its rigid, functionalized aromatic core allows for the construction of complex and well-defined supramolecular architectures.
The synthetic route detailed herein begins with the commercially available precursor, dimethyl 5-hydroxyisophthalate.[2] The strategy involves two sequential, high-yielding transformations:
-
O-Methylation: The acidic proton of the phenolic hydroxyl group is removed by a suitable base to form a phenoxide intermediate. This potent nucleophile then undergoes a Williamson ether synthesis via an Sₙ2 reaction with a methylating agent to yield dimethyl 5-methoxyisophthalate.[3][4]
-
Saponification: The intermediate diester is subjected to base-catalyzed hydrolysis. Both methyl ester groups are converted to carboxylate salts, which upon acidic workup, yield the final product, this compound.[5][6]
This approach is robust and scalable, relying on well-established chemical transformations.
CRITICAL SAFETY WARNING: Handling Dimethyl Sulfate
Dimethyl sulfate ((CH₃)₂SO₄) is the reagent of choice for the methylation step due to its high reactivity and low cost.[7] However, its use demands extreme caution and adherence to strict safety protocols.
DANGER: Dimethyl sulfate is extremely toxic, corrosive, a potent alkylating agent, and a probable human carcinogen.[8][9] Exposure can be fatal, and its toxic effects may be delayed for several hours after contact.[8] It can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[10][11]
Mandatory Precautions:
-
Work Area: All manipulations involving dimethyl sulfate must be performed inside a certified chemical fume hood with proper airflow.[8]
-
Personal Protective Equipment (PPE): A full set of PPE is required:
-
Handling: Use syringes or cannulas for liquid transfers. Avoid pouring. Ensure all glassware is clean, dry, and free of cracks.
-
Quenching & Decontamination: Excess dimethyl sulfate and any contaminated equipment must be quenched. This can be achieved by carefully adding the solution or equipment to a large excess of a dilute aqueous ammonia or sodium hydroxide solution with stirring and cooling.[13] The reaction is exothermic.
-
Waste Disposal: All waste containing dimethyl sulfate must be treated as hazardous and disposed of according to institutional guidelines.[8]
Overall Reaction Scheme
The two-step synthesis proceeds as follows:
Step 1: Methylation Dimethyl 5-hydroxyisophthalate → Dimethyl 5-methoxyisophthalate
Step 2: Saponification Dimethyl 5-methoxyisophthalate → this compound
Part A: Synthesis of Dimethyl 5-Methoxyisophthalate
A.1. Principle and Mechanistic Insight
This step is a classic Williamson ether synthesis tailored for a phenolic substrate. The base, potassium carbonate (K₂CO₃), is sufficiently strong to deprotonate the phenolic hydroxyl group (pKa ≈ 10), forming a nucleophilic potassium phenoxide salt.[5] This phenoxide then attacks one of the electrophilic methyl groups of dimethyl sulfate in a bimolecular nucleophilic substitution (Sₙ2) reaction, displacing a methyl sulfate anion as the leaving group.[3] Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation without interfering with the nucleophile, and has a convenient boiling point for reflux.
A.2. Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Dimethyl 5-hydroxyisophthalate | 210.18 | 10.0 g | 47.6 mmol | Starting Material[2] |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 9.8 g | 71.4 mmol | Base (1.5 equiv.) |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 7.2 g (5.4 mL) | 57.1 mmol | Methylating Agent (1.2 equiv.)[7] |
| Anhydrous Acetone | - | 250 mL | - | Solvent |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | For workup |
| Brine (Saturated NaCl) | - | 50 mL | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | Drying agent |
| Ethyl Acetate | - | 200 mL | - | Extraction solvent |
| Hexanes | - | - | - | For recrystallization |
-
Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, Buchner funnel, standard glassware.
A.3. Step-by-Step Experimental Protocol
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl 5-hydroxyisophthalate (10.0 g, 47.6 mmol) and anhydrous potassium carbonate (9.8 g, 71.4 mmol).
-
Solvent Addition: Add 250 mL of anhydrous acetone to the flask. Stir the resulting suspension vigorously at room temperature.
-
Reagent Addition: (Perform this step in a fume hood with all required PPE) . Using a glass syringe, slowly add dimethyl sulfate (5.4 mL, 57.1 mmol) to the stirring suspension.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 56 °C) using a heating mantle. Maintain reflux with vigorous stirring for 12-16 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product, dimethyl 5-methoxyisophthalate, will have a higher Rf value than the starting material.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into 200 mL of cold water. A precipitate may form. Stir for 15 minutes to quench any residual dimethyl sulfate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). The washes neutralize any remaining base and remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield a crude solid.
-
Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to afford dimethyl 5-methoxyisophthalate as a white crystalline solid. Expected yield: 9.5 - 10.2 g (90-96%).
Part B: Synthesis of this compound
B.1. Principle and Mechanistic Insight
Saponification is the hydrolysis of an ester under basic conditions.[6] In this step, hydroxide ions (from KOH) act as nucleophiles, attacking the electrophilic carbonyl carbons of the two ester groups on dimethyl 5-methoxyisophthalate. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion (⁻OCH₃). An irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide ion drives the reaction to completion.[6] The resulting dicarboxylate salt is water-soluble. Subsequent addition of a strong acid (HCl) protonates the two carboxylate groups, causing the final dicarboxylic acid product to precipitate out of the aqueous solution due to its lower solubility.[14]
B.2. Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Dimethyl 5-methoxyisophthalate | 224.20 | 9.0 g | 40.1 mmol | Starting Material |
| Potassium Hydroxide (KOH) | 56.11 | 9.0 g | 160.4 mmol | Base (4.0 equiv.) |
| Methanol | - | 100 mL | - | Solvent |
| Deionized Water | - | 50 mL | - | Solvent |
| Concentrated Hydrochloric Acid (~12 M) | - | As needed | - | For acidification |
-
Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, pH paper or meter, Buchner funnel, vacuum flask, standard glassware.
B.3. Step-by-Step Experimental Protocol
-
Setup: In a 500 mL round-bottom flask, dissolve potassium hydroxide (9.0 g, 160.4 mmol) in a mixture of methanol (100 mL) and water (50 mL). Stir until the KOH is fully dissolved.
-
Reagent Addition: Add the dimethyl 5-methoxyisophthalate (9.0 g, 40.1 mmol) obtained from Part A to the basic solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 70-80 °C) with stirring. Continue refluxing for 4-6 hours. The reaction mixture should become a clear, homogeneous solution as the starting material is consumed and the potassium salt of the product is formed.
-
Monitoring: Progress can be monitored by TLC (3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting ester spot.
-
Workup - Concentration & Neutralization: Cool the reaction mixture to room temperature. Reduce the volume by about half using a rotary evaporator to remove most of the methanol.
-
Precipitation: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. While stirring vigorously, slowly add concentrated HCl dropwise. The product will begin to precipitate as a white solid. Continue adding acid until the solution is strongly acidic (pH 1-2), as checked with pH paper.
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove inorganic salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight. Expected yield: 7.2 - 7.6 g (92-97%). Melting point: 275-280 °C.
Workflow Visualization
The following diagram illustrates the complete synthetic workflow from the starting material to the final product.
Caption: Overall workflow for the two-step synthesis.
References
- 1. 5-甲氧基间苯二甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-羟基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Dimethyl 5-methoxyisophthalate | 20319-44-2 | Benchchem [benchchem.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 8. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aarti-industries.com [aarti-industries.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Hydroxyisophthalic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Oxidation of 5-Methoxy-m-Xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of alkylarenes is a fundamental transformation in organic synthesis, providing access to valuable intermediates such as aldehydes, ketones, and carboxylic acids. These products are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries. 5-Methoxy-m-xylene (3,5-dimethylanisole) is a readily available starting material, and its oxidation products, such as 3-methoxy-5-methylbenzoic acid and 3,5-diformyl-anisole, are potential precursors for the synthesis of complex molecular architectures. This document provides a detailed protocol for the oxidation of 5-methoxy-m-xylene using potassium permanganate, a powerful and versatile oxidizing agent for converting alkyl side chains of aromatic rings into carboxylic acids.
Principle of the Reaction
The oxidation of alkyl groups on an aromatic ring with potassium permanganate (KMnO₄) typically occurs under neutral or alkaline conditions. The reaction proceeds through a series of intermediate steps involving the formation of a manganese dioxide (MnO₂) precipitate. The aromatic ring itself is generally resistant to oxidation under these conditions, especially when activated by electron-donating groups like the methoxy group. By controlling the stoichiometry of the oxidizing agent, it is possible to selectively oxidize one or both methyl groups. This protocol focuses on the selective oxidation of one methyl group to a carboxylic acid.
Experimental Protocol: Synthesis of 3-Methoxy-5-methylbenzoic Acid
Objective: To synthesize 3-methoxy-5-methylbenzoic acid by the selective oxidation of one methyl group of 5-methoxy-m-xylene using potassium permanganate.
Materials:
-
5-methoxy-m-xylene (3,5-dimethylanisole)
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
pH paper or pH meter
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Mechanical stirrer or magnetic stirrer with a stir bar
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Buchner funnel and filter flask
-
Separatory funnel
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 5-methoxy-m-xylene (e.g., 5.0 g, 36.7 mmol) and a solution of sodium carbonate (2.0 g) in 200 mL of deionized water.
-
Begin stirring the mixture to create an emulsion.
-
-
Addition of Oxidant:
-
Prepare a solution of potassium permanganate (e.g., 11.6 g, 73.4 mmol, 2.0 equivalents) in 150 mL of warm deionized water.
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Slowly add the potassium permanganate solution to the stirred reaction mixture through the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature below 100 °C. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to heat and stir the mixture at 80-90 °C.
-
Monitor the reaction by observing the disappearance of the purple permanganate color. If the color persists, it indicates the reaction is complete. The total reaction time is typically 4-6 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the excess potassium permanganate by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color is completely discharged and only the brown MnO₂ precipitate remains.
-
Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.
-
Combine the filtrate and the washings.
-
-
Product Isolation and Purification:
-
Cool the clear filtrate in an ice bath.
-
Acidify the cold solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. The product, 3-methoxy-5-methylbenzoic acid, will precipitate as a white solid.
-
Collect the crude product by vacuum filtration, wash it with a small amount of cold deionized water, and allow it to air dry.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
-
Dry the purified product in a vacuum oven to obtain pure 3-methoxy-5-methylbenzoic acid.
-
Data Presentation
The following table summarizes the key quantitative parameters for the described experimental protocol.
| Parameter | Value | Notes |
| Reactants | ||
| 5-methoxy-m-xylene | 5.0 g (36.7 mmol) | Starting material |
| Potassium permanganate | 11.6 g (73.4 mmol) | Oxidizing agent (2.0 equivalents) |
| Sodium carbonate | 2.0 g | To maintain alkaline conditions |
| Reaction Conditions | ||
| Solvent | Water | |
| Temperature | 80-90 °C | |
| Reaction Time | 4-6 hours | |
| Product | ||
| 3-methoxy-5-methylbenzoic acid | Theoretical Yield: 6.1 g (36.7 mmol) | Molar Mass: 166.17 g/mol |
| Actual Yield: To be determined | Dependent on experimental execution |
Experimental Workflow Diagram
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Potassium permanganate is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials. Handle with care.
-
The reaction can be exothermic. Ensure slow addition of the oxidant and proper temperature control.
-
Handle concentrated hydrochloric acid in a well-ventilated fume hood.
-
Dispose of all chemical waste according to institutional guidelines. Manganese-containing waste should be collected separately.
Alternative Oxidation Methods
While potassium permanganate is a classic and effective reagent, other methods can be employed for the oxidation of 5-methoxy-m-xylene, potentially offering milder conditions or different selectivity (e.g., to the aldehyde). These include:
-
Catalytic Air Oxidation: Using catalysts based on cobalt, manganese, and cerium salts, it is possible to use air or oxygen as the primary oxidant.[1] This is a more environmentally friendly and cost-effective approach, often employed in industrial settings.
-
Ozonolysis: Oxidation with ozone can be a powerful method, though it may require more specialized equipment.[2]
-
Nitric Acid Oxidation: Dilute nitric acid can also be used to oxidize alkyl side chains, but this method can also lead to nitration of the aromatic ring as a side reaction.
The choice of method will depend on the desired product, available equipment, and scalability of the reaction. The provided protocol using potassium permanganate offers a reliable and accessible method for laboratory-scale synthesis.
References
Application Notes and Protocols: Characterization of MOFs Derived from 5-Methoxyisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the essential characterization techniques for Metal-Organic Frameworks (MOFs) synthesized using 5-methoxyisophthalic acid as the organic linker. As a versatile building block, this compound allows for the construction of MOFs with tunable properties, making them promising candidates for applications in drug delivery, catalysis, and gas storage.[1][2][3] This guide, designed for both novice and experienced researchers, details the theoretical underpinnings and practical protocols for a suite of analytical methods. We delve into the causality behind experimental choices, ensuring a deep understanding of how each technique contributes to a holistic view of the MOF's structure, stability, porosity, and potential functionality.
Introduction: The Significance of this compound in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[4] The choice of the organic linker is paramount as it dictates the resulting framework's topology, pore size, and chemical environment. This compound (MeO-H₂ip) is a particularly interesting linker due to its asymmetrical nature and the presence of a methoxy functional group.[5] This functionalization can influence the MOF's properties in several ways:
-
Modulation of Electronic Properties: The electron-donating methoxy group can alter the electronic environment of the framework, which can be advantageous for catalytic applications.
-
Steric Influence: The methoxy group can direct the coordination of the metal ions, leading to unique structural topologies.
-
Post-Synthethic Modification: The methoxy group can serve as a handle for further functionalization, allowing for the tailoring of the MOF's properties for specific applications.
A thorough characterization is crucial to understand the structure-property relationships in these materials and to unlock their full potential. This guide will walk you through the key techniques to achieve this.
Structural Characterization: Unveiling the Crystalline Architecture
The primary and most critical step in MOF characterization is the determination of its crystal structure. This provides fundamental information about the connectivity of the metal centers and organic linkers, the porosity, and the overall framework topology.
Powder X-ray Diffraction (PXRD)
Principle: PXRD is a non-destructive technique that provides information about the crystalline phases present in a sample. The diffraction pattern is a unique fingerprint of a crystalline material, determined by its crystal lattice.
Why it's essential:
-
Phase Purity: Confirms whether the desired MOF has been synthesized as a pure phase or if other crystalline impurities are present.
-
Crystallinity: Assesses the degree of crystallinity of the synthesized material.
-
Structural Integrity: Can be used to monitor the stability of the MOF structure after solvent exchange or under different conditions.[6]
Experimental Protocol:
-
Sample Preparation: Gently grind a small amount of the as-synthesized MOF powder to ensure a random orientation of the crystallites.
-
Mounting: Pack the fine powder into a sample holder, ensuring a flat and level surface.
-
Data Collection:
-
Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Scan a 2θ range typically from 5° to 50°, which usually covers the most characteristic peaks for MOFs.
-
Set an appropriate step size (e.g., 0.02°) and scan speed to obtain a high-quality pattern.
-
-
Data Analysis:
-
Compare the experimental PXRD pattern with a simulated pattern from single-crystal X-ray diffraction data if available.
-
If a single crystal structure is not available, compare the pattern with literature data for similar MOFs.
-
The presence of sharp, well-defined peaks indicates a highly crystalline material. Broad humps may suggest the presence of amorphous content.
-
Data Presentation:
| Parameter | Typical Value/Observation | Interpretation |
| 2θ Range | 5° - 50° | Covers characteristic diffraction peaks for most MOFs. |
| Peak Shape | Sharp and well-defined | High crystallinity. |
| Peak Position | Matches simulated or literature data | Confirmation of the desired MOF phase. |
| Additional Peaks | Present | Indicates the presence of impurities or a different crystalline phase. |
Workflow for PXRD Analysis:
Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis of MOFs.
Single-Crystal X-ray Diffraction (SCXRD)
Principle: When suitable single crystals can be grown, SCXRD provides the most definitive structural information, including bond lengths, bond angles, and the precise atomic positions within the crystal lattice.
Why it's essential:
-
Absolute Structure Determination: Provides a complete 3D model of the MOF's crystal structure.[7]
-
Porosity Analysis: Allows for the calculation of the solvent-accessible volume and pore dimensions.
-
Understanding Guest Interactions: Can reveal the location of solvent or guest molecules within the pores.
Protocol Note: Growing single crystals of MOFs suitable for SCXRD can be challenging and often requires careful optimization of the synthesis conditions (e.g., temperature, solvent system, reactant concentrations).[8]
Spectroscopic Characterization: Probing the Chemical Environment
Spectroscopic techniques provide valuable information about the chemical bonding and functional groups present in the MOF, confirming the incorporation of the this compound linker.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present.
Why it's essential:
-
Confirmation of Linker Incorporation: Identifies the characteristic vibrational bands of the this compound linker within the MOF structure.
-
Coordination Information: The shift in the carboxylate stretching frequencies upon coordination to the metal center provides evidence of successful MOF formation.
-
Detection of Solvent Molecules: Can detect the presence of coordinated or guest solvent molecules.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the dried MOF sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
ATR: Alternatively, use an attenuated total reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Data Collection:
-
Collect a background spectrum of the empty sample compartment or the KBr pellet.
-
Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the characteristic peaks for the this compound linker and compare them to the spectrum of the free linker.
-
Expected Vibrational Bands:
| Functional Group | Free Linker (cm⁻¹) | In MOF (cm⁻¹) | Interpretation |
| O-H (Carboxylic Acid) | ~3000-2500 (broad) | Absent or very weak | Deprotonation of the carboxylic acid upon coordination. |
| C=O (Carboxylic Acid) | ~1700-1680 | Absent | Disappearance of the carboxylic acid C=O stretch. |
| COO⁻ (asymmetric) | - | ~1610-1550 | Formation of carboxylate-metal bonds. |
| COO⁻ (symmetric) | - | ~1440-1360 | Formation of carboxylate-metal bonds. |
| C-O-C (Methoxy) | ~1250 and ~1050 | Present | Confirms the presence of the methoxy group. |
Logical Relationship in FTIR Analysis:
Caption: Logical flow for interpreting FTIR spectra of MOFs.
Thermal Stability Analysis: Defining the Operational Limits
Understanding the thermal stability of a MOF is critical for its potential applications, especially in catalysis and gas storage, which may involve elevated temperatures.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Why it's essential:
-
Solvent Removal: Determines the temperature at which guest and coordinated solvent molecules are removed.
-
Decomposition Temperature: Identifies the temperature at which the MOF framework begins to decompose.[9]
-
Thermal Stability Window: Defines the temperature range in which the MOF is stable.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the MOF sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Data Collection:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min).
-
Record the mass loss as a function of temperature, typically up to 600-800 °C.
-
-
Data Analysis:
-
The TGA curve will show distinct weight loss steps.
-
The first weight loss, usually at lower temperatures (< 200 °C), corresponds to the removal of guest solvent molecules.
-
Subsequent weight loss steps at higher temperatures correspond to the removal of coordinated solvent molecules and, finally, the decomposition of the organic linker and collapse of the framework.
-
Example TGA Data Interpretation:
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
| 50 - 150 | ~10-15% | Removal of guest solvent molecules (e.g., DMF, water). |
| 150 - 300 | ~5-10% | Removal of coordinated solvent molecules. |
| > 350 | Significant weight loss | Decomposition of the this compound linker and framework collapse. |
Porosity and Surface Area Analysis: Quantifying the Internal Space
The porosity of a MOF is a key characteristic that underpins its utility in applications such as gas storage, separation, and drug delivery.[10]
Gas Adsorption-Desorption Isotherms
Principle: This technique measures the amount of gas (typically nitrogen at 77 K) adsorbed onto the surface of a material at different relative pressures. The resulting isotherm provides information about the surface area, pore volume, and pore size distribution.
Why it's essential:
-
BET Surface Area: Calculates the specific surface area of the MOF, a critical parameter for its adsorptive capacity.[6]
-
Pore Volume: Determines the total volume of the pores within the material.
-
Pore Size Distribution: Provides information about the distribution of pore sizes within the MOF.
Experimental Protocol:
-
Sample Activation: The MOF sample must be "activated" before analysis to remove any guest molecules from the pores. This is typically done by heating the sample under vacuum. The activation temperature should be below the decomposition temperature determined by TGA.
-
Analysis:
-
Place the activated sample in the analysis port of the gas adsorption analyzer.
-
The analysis is performed at a constant temperature, usually that of liquid nitrogen (77 K).
-
The amount of nitrogen adsorbed is measured at various relative pressures (P/P₀).
-
-
Data Analysis:
-
The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in the low-pressure region to calculate the specific surface area.
-
The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to 1.
-
Pore size distribution can be calculated using models such as Barrett-Joyner-Halenda (BJH) for mesopores or Density Functional Theory (DFT) for micropores.
-
Porosity Characterization Workflow:
Caption: Workflow for porosity analysis using gas adsorption.
Application-Specific Characterization
Depending on the intended application of the MOF derived from this compound, further characterization may be necessary.
Drug Loading and Release Studies
For drug development professionals, quantifying the drug loading capacity and studying the release kinetics are crucial.
Protocol for Drug Loading (Post-Synthetic Encapsulation): [11]
-
Activation: Activate the MOF as described in the gas adsorption protocol.
-
Incubation: Immerse a known amount of the activated MOF in a solution of the drug with a known concentration.
-
Equilibration: Gently agitate the mixture for a specific period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.
-
Separation and Washing: Separate the drug-loaded MOF from the solution by centrifugation and wash it with a suitable solvent to remove any surface-adsorbed drug.
-
Quantification: Determine the concentration of the drug remaining in the supernatant using techniques like UV-Vis spectroscopy or HPLC. The amount of loaded drug can then be calculated by the difference.
Protocol for In Vitro Drug Release:
-
Dispersion: Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenishment: Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analysis: Quantify the amount of drug released into the aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Data Plotting: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Catalytic Activity Assessment
For researchers interested in catalysis, evaluating the MOF's performance in a specific chemical reaction is essential.
General Protocol for Catalytic Testing:
-
Reaction Setup: In a suitable reactor, combine the reactants, solvent, and a known amount of the MOF catalyst.
-
Reaction Conditions: Maintain the desired reaction temperature and pressure.
-
Monitoring: Monitor the progress of the reaction over time by taking small samples from the reaction mixture.
-
Analysis: Analyze the samples using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of reactants and the selectivity towards the desired products.
-
Catalyst Reusability: After the reaction, recover the MOF catalyst by filtration or centrifugation, wash it, dry it, and test its activity in subsequent reaction cycles to assess its stability and reusability.
Conclusion
The comprehensive characterization of MOFs derived from this compound is a multi-faceted process that requires the application of a range of analytical techniques. By systematically employing the protocols outlined in this guide, researchers can gain a deep understanding of their material's structural, chemical, and physical properties. This knowledge is fundamental for establishing structure-property relationships and for the rational design of new MOFs with tailored functionalities for advanced applications in drug delivery, catalysis, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drpress.org [drpress.org]
- 4. scialert.net [scialert.net]
- 5. This compound | 46331-50-4 | TCI AMERICA [tcichemicals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 10. benchchem.com [benchchem.com]
- 11. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Polymers with 5-Methoxyisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polymers functionalized with 5-methoxyisophthalic acid, with a particular focus on their relevance to drug development. While direct experimental data for drug delivery applications of these specific polymers is emerging, this document outlines their synthesis, characterizes their properties based on available literature for structurally similar polymers, and proposes their potential utility in pharmaceutical formulations.
Application Note 1: Synthesis of Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[1] The incorporation of a methoxy group via this compound can enhance solubility and modify polymer-drug interactions, making them attractive candidates for advanced drug delivery systems.[2] The Yamazaki-Higashi reaction provides a convenient method for the synthesis of these polyamides from diacids and diamines.[3][4]
Potential Applications in Drug Delivery:
-
Controlled Release: The rigid aromatic backbone can provide a stable matrix for the sustained release of encapsulated drugs.
-
Targeted Delivery: The polymer backbone can be further functionalized with targeting ligands to direct drug payloads to specific tissues or cells.[5]
-
Enhanced Solubility of Poorly Soluble Drugs: The aromatic and polar nature of the polymer may enhance the solubility and bioavailability of hydrophobic drug molecules through various intermolecular interactions.
Application Note 2: Synthesis of Aromatic Polyesters
Aromatic polyesters are another important class of polymers with applications in various fields, including biomedical materials. Functionalization with this compound can influence the thermal properties, biodegradability, and drug compatibility of these polymers. The synthesis can be achieved through melt or solution polycondensation of the diacid or its activated derivatives with a suitable diol.
Potential Applications in Drug Delivery:
-
Biodegradable Drug Carriers: The ester linkages in the polyester backbone are susceptible to hydrolysis, allowing for the design of biodegradable polymers for drug delivery systems that degrade into non-toxic byproducts.
-
Drug-Eluting Implants and Coatings: These polyesters can be formulated into implants or coatings for medical devices to provide localized and sustained drug release.
-
Nanoparticle Formulations: Polyesters are widely used to formulate nanoparticles for intravenous drug delivery, and the methoxy functionalization could influence drug loading and release characteristics.[1]
Quantitative Data Summary
The following tables summarize key properties of aromatic polyamides and polyesters. It is important to note that specific quantitative data for polymers derived directly from this compound are limited in the literature. Therefore, the data presented here are representative values for aromatic polyamides and polyesters with similar structural features, such as those with alkoxy side chains or derived from substituted isophthalic acids.
Table 1: Typical Properties of Aromatic Polyamides
| Property | Value | References |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 237–300 °C | [6] |
| 10% Weight Loss Temperature (T10) | > 450 °C | [4] |
| Mechanical Properties | ||
| Tensile Strength | 72.5 - 93 MPa | [2] |
| Tensile Modulus | 1.5 - 2.87 GPa | [2] |
| Elongation at Break | 5.3 - 25% | [2] |
| Solubility | ||
| Solvents | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF) | [4] |
Table 2: Typical Properties of Aromatic Polyesters
| Property | Value | References |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 100 - 150 °C | [7] |
| Onset Decomposition Temperature | ~300 °C | [7] |
| Drug Delivery Properties | ||
| Drug Loading Content | 16 - 23% (for ropinirole HCl in aliphatic polyesters) | [1] |
| Entrapment Efficiency | High (specific values depend on drug and polymer) | [1] |
Experimental Protocols
Protocol 1: Synthesis of Aromatic Polyamide via Yamazaki-Higashi Polycondensation
This protocol describes the direct polycondensation of this compound with an aromatic diamine, such as 4,4'-oxydianiline (ODA), using the Yamazaki-Higashi method.[3][4]
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium Chloride (LiCl)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 equivalent), 4,4'-oxydianiline (1 equivalent), and anhydrous LiCl (5-10% by weight of the solvent).
-
Add anhydrous NMP to dissolve the monomers and LiCl under a gentle stream of nitrogen.
-
To the stirred solution, add anhydrous pyridine (2 equivalents) followed by triphenyl phosphite (2.2 equivalents).
-
Heat the reaction mixture to 115 °C and maintain for 3-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove residual solvents and reagents.
-
Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Synthesis of Aromatic Polyester via Melt Polycondensation
This protocol outlines the synthesis of an aromatic polyester from this compound and an aromatic diol, such as hydroquinone, via a two-step melt polycondensation.
Materials:
-
This compound
-
Hydroquinone
-
Acetic anhydride
-
Antimony(III) oxide (catalyst)
-
Toluene
Procedure:
-
Acetylation of Diol: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation condenser, combine hydroquinone (1 equivalent) and an excess of acetic anhydride (e.g., 1.1 equivalents). Heat the mixture to reflux for 1-2 hours to form the diacetate derivative.
-
Monomer Addition: After cooling slightly, add this compound (1 equivalent) and a catalytic amount of antimony(III) oxide to the reaction vessel.
-
Polycondensation - Step 1: Heat the mixture under a slow stream of nitrogen to 200-220 °C to initiate the polycondensation reaction, during which acetic acid is distilled off.
-
Polycondensation - Step 2: After the majority of the acetic acid has been removed, gradually increase the temperature to 250-280 °C and apply a vacuum to remove the remaining acetic acid and drive the polymerization to completion. The viscosity of the melt will increase significantly.
-
Polymer Isolation: Once a high viscosity is achieved, cool the reactor under nitrogen. The resulting polyester can be extruded or mechanically removed from the reactor.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitating it in a non-solvent like methanol.
-
Drying: Dry the purified polyester in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Visualizations
Caption: Workflow for Aromatic Polyamide Synthesis.
Caption: Workflow for Aromatic Polyester Synthesis.
Caption: Rationale for Drug Delivery Applications.
References
Application Note: Protocol for Preparing 5-Methoxyisophthalic Acid Samples for NMR Analysis
Introduction
This document provides a detailed protocol for the preparation of 5-Methoxyisophthalic acid samples for Nuclear Magnetic Resonance (NMR) analysis. This procedure is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require high-quality NMR spectra for structural elucidation, purity assessment, and quantitative analysis. This compound is an aromatic dicarboxylic acid, and proper sample preparation is crucial for obtaining accurate and reproducible NMR data.[1] This protocol outlines the necessary materials, step-by-step procedures, and data presentation guidelines.
Scope and Applicability
This protocol is applicable to the preparation of this compound for routine ¹H and ¹³C NMR spectroscopy. The described methodology ensures optimal sample conditions for achieving high-resolution spectra.
Materials and Equipment
Reagents
-
This compound (CAS 46331-50-4)[2]
-
Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8% D
-
Deuterated methanol (Methanol-d₄), ≥99.8% D
-
(Optional) Tetramethylsilane (TMS) or other internal standards (e.g., maleic acid for quantitative NMR)
Equipment
-
Analytical balance
-
Vortex mixer
-
Pipettes and tips
-
Glass vials
-
NMR tubes (5 mm) and caps
-
Pasteur pipettes and bulbs
-
Glass wool or syringe filters (for removing particulates)
Experimental Protocol
A systematic workflow is essential for consistent and reliable NMR sample preparation. The following diagram illustrates the key steps involved.
Caption: Experimental workflow for preparing this compound for NMR analysis.
Solvent Selection
The choice of a suitable deuterated solvent is critical for successful NMR analysis.[3][4] this compound is a polar molecule and is soluble in polar organic solvents.[1]
-
Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended due to its excellent ability to dissolve polar compounds, including carboxylic acids.[5][6] Its residual proton signal at approximately 2.50 ppm typically does not interfere with the aromatic or methoxy signals of the analyte.
-
Alternative Solvent: Deuterated methanol (Methanol-d₄) can also be used. However, the exchangeable carboxylic acid protons will not be observable as they will exchange with the deuterium of the hydroxyl group in the solvent.
Sample Preparation Procedure
-
Weighing the Sample:
-
Dissolution:
-
Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial containing the sample.[7]
-
Cap the vial and vortex the mixture until the solid is completely dissolved. Gentle heating may be applied if dissolution is slow, but ensure the sample is stable at elevated temperatures.
-
-
Filtration (if necessary):
-
Visually inspect the solution for any suspended particles. If particulates are present, they must be removed to prevent distortion of the magnetic field homogeneity, which can lead to broad spectral lines.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Transfer to NMR Tube:
-
Carefully transfer the clear solution into the NMR tube.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[8]
-
-
Capping and Labeling:
-
Cap the NMR tube securely.
-
Properly label the tube with the sample identification.
-
Data Presentation
Quantitative data obtained from the NMR analysis of this compound should be summarized in a structured table for clarity and ease of comparison.
| Parameter | ¹H NMR Data | ¹³C NMR Data |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Reference | Residual DMSO @ 2.50 ppm | DMSO @ 39.52 ppm |
| Chemical Shift (δ) of -OCH₃ | ||
| Chemical Shift (δ) of Ar-H | ||
| Chemical Shift (δ) of -COOH | ~13 ppm (broad singlet, exchangeable with D₂O)[9][10] | |
| Integration Values | N/A | |
| Coupling Constants (J) | N/A | |
| Purity (%) | (If determined by qNMR) | N/A |
Safety Precautions
-
This compound is known to cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle deuterated solvents in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and the deuterated solvents used for detailed safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 97 46331-50-4 [sigmaaldrich.com]
- 3. myuchem.com [myuchem.com]
- 4. benchchem.com [benchchem.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. myneni.princeton.edu [myneni.princeton.edu]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for the Synthesis of Bent-Core Liquid Crystals Using 5-Methoxyisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bent-core liquid crystals utilizing 5-methoxyisophthalic acid as a key building block. The inherent bent shape of this compound makes it an excellent precursor for creating mesogens with unique polar ordering and electro-optical properties. The methodologies outlined below are based on established synthetic strategies for this class of liquid crystals.
Introduction
Bent-core liquid crystals, often referred to as "banana" liquid crystals, are a fascinating class of materials that exhibit unique mesophases due to their non-linear molecular geometry.[1] The use of substituted isophthalic acids, such as this compound, as the central core is a common strategy in the design of these materials. The methoxy group at the 5-position can influence the molecule's polarity and packing behavior, leading to the formation of distinct liquid crystalline phases, including those with ferroelectric and antiferroelectric properties.[2] The synthesis of these complex molecules typically involves a multi-step process, beginning with the formation of a central bent core unit derived from this compound, followed by the attachment of rigid "wing" units that often contain azo-linkages and terminal alkyl chains.
Data Presentation
The following table summarizes the phase transition temperatures of a homologous series of seven-ring bent-core liquid crystals derived from this compound. The general structure of these compounds consists of a central 5-methoxyisophthaloyl unit linked to two outer 4-(4-alkoxyphenylazo)phenoxy moieties.
| Compound (n) | Transition | Temperature (°C) |
| 8 | Cr | 145.0 |
| M | 178.0 | |
| I | - | |
| 10 | Cr | 142.0 |
| M | 175.0 | |
| I | - | |
| 12 | Cr | 138.0 |
| M1 | 165.0 | |
| M2 | 172.0 | |
| I | - | |
| 14 | Cr | 135.0 |
| M1 | 168.0 | |
| M2 | 170.0 | |
| I | - | |
| 16 | Cr | 132.0 |
| M1 | 170.0 | |
| M2 | 171.0 | |
| I | - |
Abbreviations: Cr = Crystalline, M = Mesophase, M1 = Lower Temperature Mesophase, M2 = Higher Temperature Mesophase, I = Isotropic Liquid, n = number of carbon atoms in the terminal alkoxy chain.
Note: The higher homologues (n=12, 14, 16) exhibit two distinct mesophases. The higher temperature phase is reported to be lamellar and shows antiferroelectric behavior, while the lower temperature phase is columnar and exhibits ferroelectric characteristics.[2]
Experimental Protocols
The synthesis of the target seven-ring bent-core liquid crystals from this compound is a multi-step process. The following protocols are detailed representations of the key synthetic steps.
Protocol 1: Synthesis of 4-(4-n-alkoxyphenylazo)phenol
This protocol describes the synthesis of the "wing" units of the bent-core molecule.
Materials:
-
4-n-alkoxyaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Phenol
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Diazotization: Dissolve 4-n-alkoxyaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Coupling: In a separate flask, dissolve phenol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.
-
Azo-Compound Formation: Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring, ensuring the temperature remains below 5 °C. A colored precipitate of the azo compound will form.
-
Work-up and Purification: Continue stirring for 1-2 hours. Acidify the mixture with dilute hydrochloric acid. Filter the precipitate, wash it thoroughly with water, and dry it. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 4-(4-n-alkoxyphenylazo)phenol.
Protocol 2: Synthesis of 5-Methoxyisophthaloyl Dichloride
This protocol details the activation of the central core for subsequent esterification.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dry toluene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend this compound in dry toluene.
-
Acid Chloride Formation: Add a catalytic amount of DMF. Slowly add an excess of thionyl chloride to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours, or until the evolution of HCl gas ceases.
-
Isolation: After cooling, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-methoxyisophthaloyl dichloride as a solid. This product is often used in the next step without further purification.
Protocol 3: Synthesis of the Final Bent-Core Liquid Crystal
This protocol describes the final esterification step to assemble the bent-core molecule.
Materials:
-
5-Methoxyisophthaloyl dichloride
-
4-(4-n-alkoxyphenylazo)phenol
-
Dry pyridine or triethylamine
-
Dry dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolution: Dissolve 4-(4-n-alkoxyphenylazo)phenol (2 equivalents) in a dry solvent such as DCM or THF containing a base like pyridine or triethylamine.
-
Esterification: Cool the solution in an ice bath. Add a solution of 5-methoxyisophthaloyl dichloride (1 equivalent) in the same dry solvent dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Pour the reaction mixture into a large volume of water or dilute hydrochloric acid to precipitate the crude product.
-
Purification: Filter the solid, wash it with water, and dry it. The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and ethyl acetate), followed by recrystallization from a solvent like ethanol or a mixture of solvents.[1]
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for bent-core liquid crystals from this compound.
General Molecular Structure
Caption: General molecular structure of a seven-ring bent-core liquid crystal.
References
Troubleshooting & Optimization
Technical Support Center: 5-Methoxyisophthalic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Methoxyisophthalic acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most commonly cited method for the synthesis of this compound is the oxidation of 3,5-dimethylanisole using a strong oxidizing agent like potassium permanganate (KMnO₄). An alternative two-step approach involves the synthesis of 5-hydroxyisophthalic acid followed by methylation of the hydroxyl group.
Q2: I am experiencing very low yields in the oxidation of 3,5-dimethylanisole. What are the likely causes?
A2: Low yields in this oxidation can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of oxidant to substrate.
-
Over-oxidation: While desirable to oxidize the methyl groups, harsh conditions can lead to the degradation of the aromatic ring, reducing the yield of the desired product.
-
Poor Solubility of Reactants: 3,5-dimethylanisole is an organic compound with limited solubility in aqueous solutions typically used for permanganate oxidations. This can lead to a slow and inefficient reaction. The use of a phase transfer catalyst can help mitigate this issue.
-
Product Loss During Workup: this compound has some solubility in water, and significant product loss can occur during the filtration and washing steps if not performed carefully.
Q3: What are the common impurities I might encounter, and how can I remove them?
A3: Common impurities can include unreacted 3,5-dimethylanisole, partially oxidized intermediates (such as 3-methoxy-5-methylbenzoic acid), and manganese dioxide (MnO₂) if the workup is incomplete. Purification is typically achieved through recrystallization from a suitable solvent, such as water or an alcohol/water mixture.
Q4: Can I use a different oxidizing agent instead of potassium permanganate?
A4: While potassium permanganate is a common and potent oxidizing agent for converting alkylbenzenes to carboxylic acids, other strong oxidants could potentially be used. However, reaction conditions would need to be optimized accordingly. Potassium dichromate in acidic conditions is another classical reagent for this type of transformation, but it comes with significant environmental and health concerns.
Troubleshooting Guides
Guide 1: Oxidation of 3,5-Dimethylanisole with Potassium Permanganate
This guide addresses common issues encountered during the synthesis of this compound via the oxidation of 3,5-dimethylanisole.
Issue: Low Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Oxidant | Increase the molar ratio of KMnO₄ to 3,5-dimethylanisole. A common starting point is a 2:1 molar ratio of KMnO₄ to each methyl group. |
| Low Reaction Temperature | The oxidation of alkylbenzenes often requires elevated temperatures. Ensure the reaction mixture is heated sufficiently, typically to reflux, to drive the reaction to completion. |
| Short Reaction Time | Monitor the reaction progress using a suitable technique (e.g., TLC, HPLC). If starting material is still present, extend the reaction time. |
| Poor Mixing/Heterogeneous Reaction | Vigorous stirring is crucial. Consider using a phase transfer catalyst (e.g., a quaternary ammonium salt) to improve the interaction between the aqueous permanganate and the organic substrate.[1][2][3][4] |
| Product Loss During Workup | After acidification, cool the solution thoroughly in an ice bath to maximize precipitation of the product. Minimize the volume of cold water used for washing the filtered product. |
Issue: Brown Precipitate (MnO₂) in Final Product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reduction of MnO₂ | During the workup, ensure a sufficient amount of a reducing agent (e.g., sodium bisulfite, oxalic acid) is added to the reaction mixture to dissolve all the manganese dioxide before acidification. The disappearance of the brown color is an indicator of complete reduction. |
| Premature Precipitation | If the product is precipitated before all the MnO₂ is removed, the impurity will be trapped. Ensure the solution is clear before proceeding with acidification. |
Guide 2: Methylation of 5-Hydroxyisophthalic Acid
This guide provides troubleshooting for the synthesis of this compound via the methylation of 5-hydroxyisophthalic acid.
Issue: Incomplete Methylation
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Methylating Agent | Use a molar excess of the methylating agent (e.g., dimethyl sulfate). |
| Inadequate Base | Ensure a sufficient amount of a suitable base (e.g., sodium hydroxide, potassium carbonate) is used to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile. |
| Low Reaction Temperature | Gently heating the reaction mixture can increase the rate of methylation. |
Issue: Side Reactions (Esterification of Carboxylic Acids)
| Potential Cause | Troubleshooting Suggestion |
| Harsh Reaction Conditions | Use milder conditions (e.g., lower temperature, weaker base) to favor O-methylation of the phenol over esterification of the carboxylic acids. The use of a base like sodium bicarbonate can selectively deprotonate the more acidic carboxylic acid protons, which can then react with a methylating agent.[5][6] |
| Choice of Methylating Agent | While dimethyl sulfate is effective, other methylating agents like methyl iodide could be considered, potentially offering different selectivity under optimized conditions. |
Experimental Protocols
Protocol 1: Oxidation of 3,5-Dimethylanisole
This protocol is a generalized procedure based on common practices for the oxidation of alkylbenzenes. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,5-dimethylanisole and a suitable solvent system (e.g., a mixture of pyridine and water or water with a phase transfer catalyst).
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water. The addition should be portion-wise to control the exothermic reaction.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes clear.
-
Isolation: Acidify the clear solution with concentrated hydrochloric acid to a pH of approximately 1-2. A white precipitate of this compound should form.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry. The crude product can be recrystallized from water or an ethanol/water mixture to improve purity.
Protocol 2: Methylation of 5-Hydroxyisophthalic Acid
This protocol is based on general procedures for the methylation of phenolic compounds.
-
Dissolution and Deprotonation: Dissolve 5-hydroxyisophthalic acid in an aqueous solution of a base (e.g., sodium hydroxide).
-
Addition of Methylating Agent: While stirring, add dimethyl sulfate dropwise to the solution. Maintain the temperature as recommended for the specific procedure, potentially with gentle heating.
-
Reaction: Stir the reaction mixture for the specified time, monitoring the disappearance of the starting material by a suitable method.
-
Workup: After the reaction is complete, destroy any excess dimethyl sulfate by adding a base like ammonium hydroxide.
-
Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Purification: Collect the product by filtration, wash with cold water, and dry. Recrystallize if necessary.
Data Presentation
Table 1: Reaction Parameters for Oxidation of 3,5-Dimethylanisole
| Parameter | Recommended Range | Notes |
| Molar Ratio (KMnO₄:Substrate) | 4:1 to 6:1 | Based on 2 methyl groups to be oxidized. |
| Temperature | 80 - 100 °C (Reflux) | Higher temperatures favor faster reaction but may increase side products. |
| Reaction Time | 4 - 24 hours | Monitor for completion. |
| Solvent System | Water with Phase Transfer Catalyst, or Pyridine/Water | PTC improves reaction in biphasic systems. |
| pH for Precipitation | 1 - 2 | Ensure complete protonation of the carboxylic acids. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via oxidation.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. sciforum.net [sciforum.net]
- 4. Mechanisms of mass transfer enhancement by phase-transfer catalysis for permanganate oxidizing dense non-aqueous phase liquid (DNAPL) TCE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
Technical Support Center: Purification of Crude 5-Methoxyisophthalic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 5-Methoxyisophthalic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you may face during the purification of this compound.
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Excess solvent: The concentration of this compound is below its saturation point at the lower temperature.- Solution is supersaturated: Nucleation has not been initiated.- Inappropriate solvent: The compound is too soluble in the chosen solvent even at low temperatures. | - Reduce solvent volume: Gently heat the solution to evaporate a portion of the solvent and re-cool.- Induce nucleation: Scratch the inner surface of the flask with a glass rod or add a seed crystal of pure this compound.- Cool to a lower temperature: Use an ice bath or ice/salt bath to further decrease the temperature.- Re-evaluate solvent choice: If crystals still do not form, the solvent is likely unsuitable. Recover the crude product by evaporating the solvent and attempt recrystallization with a different solvent system. |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | - High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.- Solution is too concentrated: The compound is coming out of solution above its melting point.- Cooling is too rapid: The molecules do not have sufficient time to orient themselves into a crystal lattice. | - Re-heat and add more solvent: Re-dissolve the oil by heating the solution and adding a small amount of additional hot solvent. Allow to cool more slowly.- Charcoal treatment: If colored impurities are suspected, a charcoal treatment of the hot solution may be beneficial before filtration.- Slow cooling: Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling. |
| Low Recovery Yield | - Too much solvent used: A significant portion of the product remains dissolved in the mother liquor.- Premature crystallization: Crystals formed during hot filtration and were lost.- Incomplete crystallization: Insufficient cooling time or the final temperature was not low enough. | - Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Pre-heat filtration apparatus: Warm the funnel and receiving flask before hot filtration to prevent premature crystallization.- Sufficient cooling: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration.- Second crop: The mother liquor can be concentrated by evaporation to obtain a second, though likely less pure, crop of crystals. |
| Product is Still Impure (e.g., off-white or discolored crystals) | - Ineffective solvent: The chosen solvent does not effectively differentiate between the product and the impurities.- Crystallization was too rapid: Impurities were trapped within the crystal lattice.- Insoluble impurities present: Solid impurities were not removed by hot filtration. | - Re-crystallize: A second recrystallization is often necessary to achieve high purity.- Change solvent system: Use a different solvent or a mixed solvent system for the second recrystallization.- Charcoal treatment: If the solution is colored, add a small amount of activated charcoal to the hot solution and perform a hot filtration.- Ensure complete dissolution: Make sure all of the desired compound is dissolved in the hot solvent, leaving any insoluble impurities behind to be filtered off. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in structurally similar aromatic carboxylic acids include:
-
Unreacted starting materials: Such as the precursor xylene derivative.
-
Incomplete oxidation products: For example, 5-methoxy-3-methylbenzoic acid or 5-formylisophthalic acid.
-
Side-reaction products: These can include compounds like dicarboxylic fluorenones and tricarboxylic biphenyls, which may impart a yellow color to the crude product.[1]
-
Residual solvents and reagents from the synthesis.
Q2: How do I select the best solvent for recrystallization?
A2: An ideal solvent for recrystallizing this compound should exhibit the following properties:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures.
-
Either very high or very low solubility for the impurities.
-
It should be chemically inert towards this compound.
-
It should be volatile enough to be easily removed from the purified crystals.
Based on available data and analogy to similar compounds, methanol or a methanol/water mixture are good starting points for solvent screening.
Q3: Can I use a mixed solvent system? How does that work?
A3: Yes, a mixed solvent system can be very effective. This typically involves a "good" solvent in which this compound is readily soluble, and a "poor" solvent in which it is much less soluble. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid (cloudy). A small amount of the "good" solvent is then added back to re-clarify the solution, which is then allowed to cool slowly. For this compound, a methanol (good solvent) and water (poor solvent) system is a promising option.
Q4: My purified this compound has a melting point range that is broad or lower than the literature value (275-280 °C). What does this indicate?
A4: A broad or depressed melting point range is a strong indication that the sample is still impure. Impurities disrupt the crystal lattice, which lowers the energy required to melt the solid. In this case, a second recrystallization is recommended to improve purity.
Quantitative Data Summary
| Solvent/Parameter | Observation/Value | Data Source |
| Methanol | Soluble, "almost transparency" | TCI Product Information |
| Dimethyl Sulfoxide (DMSO) | Soluble | ChemicalBook[2] |
| Water | Aromatic carboxylic acids are generally soluble in hot water.[3] | General Chemical Principles |
| Ethanol/Water (1:1) | Used for recrystallizing the similar 5-acetoxyisophthalic acid.[4] | Analogy |
| Melting Point | 275-280 °C | Sigma-Aldrich[5], ChemicalBook[2] |
| Purity (Commercial) | >98.0% (GC) | TCI Product Information |
| Appearance | White to off-white solid/powder to crystal | TCI Product Information |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound using a methanol/water solvent system. Note: This is a starting point and may require optimization based on the initial purity of your crude material.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel
-
Filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of methanol and begin heating the mixture with stirring on a hot plate.
-
Continue to add methanol portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
(Optional) Decolorization:
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the flask.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Pre-heat a stemless funnel and a second Erlenmeyer flask.
-
Place a fluted filter paper in the stemless funnel.
-
Filter the hot solution into the pre-heated flask to remove any insoluble impurities (and charcoal, if used). This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
To the hot, clear filtrate, add deionized water dropwise with swirling until the solution just begins to turn cloudy (turbid).
-
Add a few drops of hot methanol to re-dissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Allow the crystals to dry on the filter paper with the vacuum running for several minutes.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a moderate temperature.
-
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting common recrystallization issues.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
common impurities in commercial 5-Methoxyisophthalic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using commercial 5-Methoxyisophthalic acid in their experiments.
Troubleshooting Guide
Issue: Inconsistent reaction yields or unexpected side products.
-
Question: My reaction with this compound is giving inconsistent yields or forming unexpected byproducts. What could be the cause?
-
Answer: Inconsistent results can often be attributed to impurities in the starting material. While commercial this compound is generally of high purity, trace amounts of related compounds can interfere with sensitive reactions. Potential impurities could include unreacted starting materials from the synthesis process, such as 5-hydroxyisophthalic acid or its methyl esters. Positional isomers or related substances formed during synthesis may also be present. We recommend verifying the purity of your batch of this compound using a suitable analytical method like HPLC or NMR spectroscopy.
Issue: Poor solubility or insolubility in a specified solvent.
-
Question: I am having trouble dissolving this compound in a solvent in which it is reported to be soluble. Why might this be happening?
-
Answer: Difficulty with solubility can be due to the presence of insoluble impurities. Additionally, the physical form of the material (e.g., crystalline vs. amorphous) can influence its dissolution rate. Ensure you are using a fresh, dry solvent and consider gentle heating or sonication to aid dissolution. If the problem persists, it may be indicative of an impurity. A simple filtration of the dissolved material can help remove insoluble particulate matter.
Issue: Discoloration of the material or reaction mixture.
-
Question: My this compound is slightly yellow, or my reaction mixture develops an unusual color. Is this a cause for concern?
-
Answer: While high-purity this compound is typically a white to off-white solid, a slight yellow tint can sometimes be observed. This may be due to trace amounts of colored impurities, which in some cases for related aromatic acids, have been identified as fluorenone or biphenyl derivatives. For many applications, a slight discoloration may not be problematic. However, if your application is sensitive to colored impurities (e.g., in the synthesis of materials for optical applications), purification by recrystallization may be necessary.
Frequently Asked Questions (FAQs)
-
Question: What are the common impurities in commercial this compound?
-
Answer: The exact impurity profile can vary between suppliers and batches. However, based on common synthetic routes, potential impurities may include:
-
Starting Materials: Residual precursors such as 5-hydroxyisophthalic acid or dimethyl 5-hydroxyisophthalate.
-
Intermediates: Incomplete reaction products like this compound monomethyl ester.
-
Isomers: Other positional isomers of methoxyisophthalic acid.
-
Related Substances: Byproducts from the synthesis, which could include structurally similar aromatic carboxylic acids.
-
Residual Solvents: Trace amounts of solvents used during synthesis and purification.
-
-
Question: How can I check the purity of my this compound?
-
Answer: The most common methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A melting point determination can also be a useful indicator of purity.
-
Question: What is the typical purity of commercial this compound?
-
Answer: Commercial grades of this compound are typically available in high purity. The table below summarizes the purity levels often cited by suppliers.[1][2][3][4]
Purity of Commercial this compound
| Purity Level | Analysis Method | Reference |
| 97% | Not specified | [1] |
| >98.0% | Gas Chromatography (GC), Titration | [2][3][4] |
Experimental Protocols
Protocol: Purity Determination of this compound by HPLC
This protocol provides a general method for determining the purity of this compound. The specific conditions may need to be optimized for your system.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of a this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., a mixture of acetonitrile and water) and dilute to the mark. This will be your standard solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the commercial this compound sample and prepare a solution in the same manner as the standard solution.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
References
preventing side reactions during the synthesis of 5-Methoxyisophthalic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Methoxyisophthalic Acid.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound via two primary routes: oxidation of 5-methoxy-m-xylene and carboxylation of a Grignard reagent derived from 5-bromo-3-methylanisole.
Route 1: Oxidation of 5-Methoxy-m-xylene
This pathway involves the oxidation of the two methyl groups of 5-methoxy-m-xylene to carboxylic acids, typically using a strong oxidizing agent like potassium permanganate (KMnO₄).
Diagram of the Oxidation Workflow:
Caption: Workflow for the synthesis of this compound via oxidation.
Common Problems and Solutions:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Oxidation: Insufficient oxidizing agent, low reaction temperature, or short reaction time.[1] 2. Over-oxidation/Decarboxylation: Reaction temperature is too high or the reaction time is too long, leading to the loss of carboxyl groups.[2] 3. Ether Cleavage: Harsh reaction conditions (e.g., strong acid or base, high temperature) can cleave the methoxy group. | 1. Optimize Reaction Conditions: Increase the molar excess of KMnO₄, raise the temperature gradually (e.g., to 80-95°C), and monitor the reaction progress by TLC. 2. Control Temperature and Time: Maintain a consistent temperature and monitor the reaction to stop it once the starting material is consumed. 3. Use Milder Conditions: If ether cleavage is suspected, consider alternative, milder oxidizing agents or buffer the reaction mixture if applicable. |
| Product is Contaminated with a Mono-carboxylic Acid Intermediate | Incomplete Oxidation: One methyl group is oxidized, but the other remains. This is a common byproduct if the reaction does not go to completion. | Force the Reaction to Completion: Increase the amount of KMnO₄ and prolong the reaction time. Monitor by TLC until the intermediate is no longer observed. The intermediate can be separated during the purification step. |
| Product is Difficult to Purify from Manganese Dioxide (MnO₂) | Inadequate Quenching and Filtration: Insufficient quenching agent (e.g., sodium bisulfite or oxalic acid) or inefficient filtration. | Ensure Complete Quenching: Add a quenching agent until the purple color of permanganate disappears and the brown MnO₂ precipitate is clearly visible. Use a filter aid like Celite® during filtration to improve the separation of fine MnO₂ particles. |
| Final Product is Yellowish or Brownish | Presence of Impurities: Likely due to dicarboxylic fluorenones and tricarboxylic biphenyls formed from side reactions.[3] | Effective Purification: Perform recrystallization from a suitable solvent system (e.g., water or ethanol/water). Activated carbon treatment during recrystallization can help remove colored impurities.[4] |
Route 2: Grignard Reaction and Carboxylation
This route involves the formation of a Grignard reagent from 5-bromo-3-methylanisole, followed by carboxylation with carbon dioxide to form the two carboxylic acid groups. Note: This is a two-step process, carboxylating each methyl group's position after converting it to a Grignard reagent, which is a conceptual representation. A more direct Grignard approach would start from a di-bromo precursor. A more plausible Grignard-based synthesis starts with 5-bromo-m-xylene, followed by oxidation of the methyl groups and then conversion of the bromo group to a methoxy group, or formation of the Grignard from 5-bromo-3-methylanisole and subsequent carboxylation.
Diagram of the Grignard Reaction Workflow:
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Common Problems and Solutions:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Grignard Reaction Fails to Initiate | 1. Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.[5] 2. Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. 2. Activate Magnesium: Crush the magnesium turnings to expose a fresh surface, or use a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. |
| Low Yield of Carboxylic Acid | 1. Wurtz Coupling: The Grignard reagent reacts with the starting aryl bromide, leading to a homocoupled byproduct.[6][7] 2. Hydrolysis of Grignard Reagent: Reaction with trace amounts of water in the reaction setup or CO₂ source.[5] 3. Inefficient Carboxylation: Poor mixing with CO₂ or premature quenching. | 1. Slow Addition: Add the aryl bromide slowly to the magnesium suspension to maintain a low concentration of the halide.[6] 2. Strict Anhydrous Conditions: Maintain a dry atmosphere (e.g., under nitrogen or argon) throughout the reaction. 3. Effective Carboxylation: Pour the Grignard solution onto a large excess of crushed dry ice with vigorous stirring to ensure efficient carboxylation. |
| Formation of a Biphenyl Byproduct | Wurtz Coupling Reaction: This is a common side reaction in Grignard synthesis.[6][7] | Minimize by: - Slow, dropwise addition of the alkyl halide. - Maintaining a low reaction temperature. - Using a less coordinating solvent if possible.[6] |
| Presence of Phenol Impurity | Reaction with Oxygen: Grignard reagents can react with atmospheric oxygen to form alkoxides, which are then protonated to phenols during workup. | Maintain an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for producing high-purity this compound on a lab scale?
For laboratory-scale synthesis, the oxidation of 5-methoxy-m-xylene with potassium permanganate is often more straightforward and avoids the stringent anhydrous conditions required for Grignard reactions. However, the purification of the final product from manganese dioxide can be challenging. The Grignard route, while more sensitive to reaction conditions, can offer a cleaner reaction profile if performed correctly.
Q2: How can I be certain that my Grignard reagent has formed?
Visual cues for Grignard reagent formation include the disappearance of the magnesium metal, a gentle reflux of the solvent (the reaction is exothermic), and the formation of a cloudy, grayish-brown solution. A simple chemical test involves taking a small aliquot of the reaction mixture, quenching it with water, and testing the pH. The formation of Mg(OH)₂ will make the solution basic.
Q3: What are the key safety precautions when working with Grignard reagents?
Grignard reagents are highly reactive and pyrophoric. Key safety precautions include:
-
Working under an inert atmosphere (nitrogen or argon).
-
Using anhydrous solvents and flame-dried glassware.
-
Quenching the reaction carefully with a proton source (e.g., saturated ammonium chloride solution) behind a blast shield.
-
Avoiding contact with water or protic solvents, which will cause a vigorous reaction.
Q4: How do I effectively remove the MnO₂ byproduct from the oxidation reaction?
After quenching the reaction (e.g., with sodium bisulfite), the MnO₂ precipitate can be removed by vacuum filtration. Using a pad of Celite® (diatomaceous earth) on top of the filter paper can significantly aid in filtering the fine MnO₂ particles and prevent clogging of the filter paper.
Q5: What is a suitable recrystallization solvent for this compound?
Water is a common and effective solvent for the recrystallization of isophthalic acid derivatives.[4] The crude product can be dissolved in hot water, treated with activated charcoal to remove colored impurities, filtered hot, and then allowed to cool slowly to form pure crystals. A mixture of ethanol and water can also be an effective solvent system.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
Materials:
-
5-Methoxy-m-xylene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 5-methoxy-m-xylene (1 equivalent) in a 1 M aqueous solution of NaOH.
-
In a separate beaker, prepare a solution of KMnO₄ (4.5 equivalents) in water.
-
Heat the solution of 5-methoxy-m-xylene to 80°C and add the KMnO₄ solution portion-wise over 2-3 hours, maintaining the temperature between 80-95°C.
-
After the addition is complete, continue heating and stirring for an additional 4-6 hours or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NaHSO₃ until the brown precipitate of MnO₂ is clearly formed.
-
Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake with hot water.
-
Combine the filtrates and cool in an ice bath. Acidify the filtrate to pH 1-2 with concentrated HCl.
-
Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry to obtain crude this compound.
-
Recrystallize the crude product from hot water to obtain the purified product.
Protocol 2: Synthesis of this compound via Grignard Carboxylation
Materials:
-
5-Bromo-3-methylanisole
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat under a stream of nitrogen until the iodine sublimes.
-
Allow the flask to cool to room temperature. Add a solution of 5-bromo-3-methylanisole (1 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
In a separate beaker, place a large excess of crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, then quench by the slow addition of 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
References
- 1. KR101375041B1 - Process for production of 5-phenylisophthalic acid - Google Patents [patents.google.com]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MOF Synthesis with 5-Methoxyisophthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Metal-Organic Frameworks (MOFs) using 5-methoxyisophthalic acid as an organic linker.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for synthesizing a MOF with this compound?
A1: Typically, you will need a metal salt, the this compound linker, and a solvent. Common metal salts include zinc nitrate hexahydrate, zinc acetate dihydrate, manganese acetate tetrahydrate, and cadmium nitrate tetrahydrate.[1][2] The choice of solvent is critical, with N,N-dimethylformamide (DMF) being a common option.[3][4][5] Mixed solvent systems, such as ethanol/water or DMA/water, may also be employed.[1][2]
Q2: What is a suitable temperature range and reaction time for the synthesis?
A2: Solvothermal synthesis is a common method, with temperatures typically ranging from 105°C to 140°C.[3][4][5] The optimal temperature and time are interdependent. For example, good crystallinity might be achieved at 105°C for 144 hours, 120°C for 24 hours, or 140°C for 12 hours.[3][4][5] A specific synthesis of a manganese-based MOF with this compound used a temperature of 110°C for three days.[1]
Q3: How can I improve the crystallinity of my synthesized MOF?
A3: Optimizing the reaction temperature and time is crucial for obtaining highly crystalline products.[3][4][5] Additionally, the use of modulators, such as other carboxylic acids, can help control crystal growth and reduce defects.[6][7] The choice of solvent can also influence the crystallinity and morphology of the final product.[8]
Q4: What are common methods to characterize the synthesized MOF?
A4: Standard characterization techniques include Powder X-ray Diffraction (PXRD) to confirm the crystal structure and phase purity, Scanning Electron Microscopy (SEM) to observe the crystal morphology and size, and Thermogravimetric Analysis (TGA) to assess thermal stability.[3][4][9] Elemental analysis is also used to confirm the composition of the MOF.[1][2]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No precipitate or very low yield | - Reaction temperature is too low. - Reaction time is too short. - Incorrect solvent system. - pH of the reaction mixture is not optimal. | - Increase the reaction temperature within the typical range (105-140°C).[3][4][5] - Extend the reaction time. Optimal times can range from 12 to 144 hours depending on the temperature.[3][4][5] - Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, ethanol/water).[1][10] - Adjust the pH of the solution. The deprotonation of the carboxylic acid linker is pH-dependent.[11] |
| Amorphous product (no sharp peaks in PXRD) | - Reaction temperature is too high or too low. - Rapid precipitation of the material. - Unsuitable solvent. | - Systematically vary the synthesis temperature to find the optimal condition for crystallization.[3][4][5] - Consider a slower cooling rate after the solvothermal reaction. - Use a modulator (e.g., a monocarboxylic acid) to slow down the crystallization process and promote the formation of a more ordered structure.[6] - Test different solvent systems, as solvent polarity can affect crystal formation.[8] |
| Poor crystallinity (broad PXRD peaks) | - Suboptimal reaction time and temperature combination. - Presence of impurities. - High concentration of reactants. | - Fine-tune the temperature and time. A longer reaction time at a lower temperature or a shorter time at a higher temperature might be necessary.[3][4][5] - Ensure high purity of starting materials (metal salt, linker, and solvent). - Try decreasing the concentration of the metal salt and linker. |
| Small crystal size | - High nucleation rate. - Insufficient time for crystal growth. | - Use a modulator to control the nucleation and growth rates.[6][7] - Increase the reaction time to allow for larger crystal growth. - Employ a temperature ramping method, where the temperature is slowly increased to the final reaction temperature. |
Quantitative Data from Literature
Table 1: Reaction Conditions for MOF-5 Synthesis (Analogous System)
| Temperature (°C) | Time (h) | Outcome | Reference |
| 105 | 144 | Optimized crystal morphology | [3][4][5] |
| 120 | 24 | Optimized crystal morphology | [3][4][5] |
| 140 | 12 | Optimized crystal morphology | [3][4][5] |
| 120 | 72 | Maximum crystal weight | [3][4][5] |
Table 2: Synthesis Parameters for a Manganese MOF with this compound
| Parameter | Value |
| Metal Salt | Mn(OAc)₂·4H₂O |
| Ligand | This compound |
| Solvent | Water |
| Temperature | 110°C |
| Time | 3 days |
| Yield | 20% |
Reference:[1]
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a MOF with this compound
This protocol is a generalized procedure based on common practices for MOF synthesis.
-
Preparation of the Reaction Mixture:
-
In a Teflon-lined steel autoclave, dissolve the metal salt (e.g., zinc nitrate hexahydrate, 0.5 mmol) and this compound (0.1 mmol) in the chosen solvent (e.g., 15 mL of DMF).[11]
-
Stir the mixture at room temperature for a short period to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the mixture to the desired temperature (e.g., 120°C) and hold for the specified time (e.g., 21 hours).[11]
-
-
Isolation and Purification:
-
Allow the autoclave to cool down to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the product with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Further solvent exchange with a more volatile solvent like ethanol or chloroform may be performed before drying.
-
-
Drying:
-
Dry the purified MOF product under vacuum or in a low-temperature oven.
-
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of MOFs.
Caption: A decision tree to guide troubleshooting during MOF synthesis experiments.
References
- 1. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method | Mulyati | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Thermodynamics of solvent interaction with the metal–organic framework MOF-5 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. jchemrev.com [jchemrev.com]
Technical Support Center: Scaling Up 5-Methoxyisophthalic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 5-Methoxyisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
Introduction to the Synthesis of this compound
This compound is a valuable building block in the synthesis of various pharmaceuticals and advanced materials. While several synthetic routes exist, the most common and scalable approach involves the oxidation of a suitable precursor, such as dimethyl 5-methoxyisophthalate or 5-methoxy-m-xylene, using a strong oxidizing agent like potassium permanganate. This guide will focus on the challenges and troubleshooting associated with this oxidative approach.
A common synthetic route is the oxidation of the dimethyl analog of this compound.[1] The entire alkyl side chain of benzene derivatives can be oxidized to an aromatic carboxylic group using potassium permanganate.[2]
Visualizing the Synthesis Pathway
Caption: General synthesis pathway for this compound.
Troubleshooting Guide: Common Challenges and Solutions
Scaling up any chemical synthesis presents a unique set of challenges. Below are common issues encountered during the production of this compound, along with their causes and recommended solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Yield | - Incomplete reaction due to insufficient oxidant. - Suboptimal reaction temperature or time.[3] - Poor quality of starting materials or reagents.[4] - Inefficient mixing in a large reactor.[3] - Product degradation under harsh reaction conditions.[5] | - Optimize Oxidant Stoichiometry: Gradually increase the molar equivalents of KMnO4. Monitor the reaction progress by HPLC to determine the optimal amount. - Reaction Condition Optimization: Systematically vary the temperature and reaction time. Forcing conditions (high temperature, long reaction times) do not always lead to better yields and can cause degradation.[6] - Reagent Purity: Ensure starting materials and solvents are of high purity and anhydrous if necessary. - Improve Agitation: Increase the stirring speed or use a more efficient agitator to ensure proper mixing in larger vessels. - Controlled Addition: Add the oxidant portion-wise to control the exotherm and minimize side reactions. |
| Product Contamination with Manganese Dioxide (MnO2) | - MnO2 is an inherent byproduct of permanganate oxidations.[7][8] - Inefficient filtration of the fine MnO2 precipitate. | - Work-up Procedure: After the reaction, quench excess permanganate with a reducing agent (e.g., sodium bisulfite) until the purple color disappears. This will convert it to soluble Mn(II) salts under acidic conditions.[9] - Filtration Aid: Use a filter aid like celite to improve the filtration of fine MnO2 particles. - Stabilizing Agents: For in-situ applications, stabilizing agents like sodium hexametaphosphate (HMP) can help keep MnO2 particles suspended.[7] |
| Formation of By-products | - Incomplete oxidation leading to intermediate aldehydes or ketones.[2][10] - Over-oxidation or side-chain cleavage under harsh conditions. | - Reaction Monitoring: Use HPLC or GC-MS to monitor the reaction for the formation of intermediates and by-products.[11] - Milder Conditions: If over-oxidation is an issue, consider lowering the reaction temperature or using a less concentrated oxidant solution. - Purification: Develop a robust purification protocol, such as recrystallization from a suitable solvent system, to remove impurities. |
| Difficult Product Isolation | - Product may be partially soluble in the reaction mixture. - Emulsion formation during work-up. | - pH Adjustment: After the reaction and quenching, acidify the mixture to a low pH (around 2) to precipitate the carboxylic acid product.[12] - Solvent Extraction: Use an appropriate organic solvent to extract the product after acidification. If emulsions form, adding brine can help break them.[13] |
| Safety Concerns at Scale | - Handling large quantities of solid potassium permanganate (dust inhalation, fire hazard).[1][14] - Exothermic reaction leading to a runaway reaction. - Disposal of large volumes of manganese-containing waste. | - Safe Handling of KMnO4: Use appropriate personal protective equipment (PPE), including a respirator, gloves, and eye protection.[14] Handle in a well-ventilated area and avoid creating dust. Store away from combustible materials.[1] - Thermal Management: Use a reactor with efficient cooling and add the oxidant in portions to control the reaction temperature. - Waste Disposal: Treat all permanganate-containing waste with a reducing agent (e.g., sodium bisulfite) under acidic conditions to convert it to less harmful Mn(II) salts before neutralization and disposal, in accordance with local regulations.[9] |
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and does not go to completion. What should I do?
A1: A sluggish reaction can be due to several factors. First, verify the quality and purity of your starting materials and potassium permanganate. Old or impure reagents can be less reactive. Second, ensure adequate mixing, as this is crucial for heterogeneous reactions involving solid KMnO4. Increasing the reaction temperature may also help, but do so cautiously and monitor for byproduct formation. The kinetics of permanganate oxidation of substituted xylenes have been shown to be first order with respect to both the substrate and the oxidant, so ensuring sufficient concentration of both is important.[15][16]
Q2: I am observing a brown precipitate (MnO2) that is difficult to filter. How can I improve the work-up?
A2: The formation of manganese dioxide is a common issue. To facilitate its removal, after the reaction is complete, add a solution of sodium bisulfite or oxalic acid to the reaction mixture while it is still acidic. This will reduce the MnO2 to soluble Mn2+ salts, resulting in a clear solution from which your product can be more easily precipitated or extracted.
Q3: What is the best way to purify the crude this compound?
A3: Recrystallization is a highly effective method for purifying carboxylic acids. The choice of solvent is critical. For isophthalic acid derivatives, polar solvents are generally suitable. Consider solvent systems such as ethanol/water, acetone/water, or ethyl acetate.[6][17][18] The ideal solvent will dissolve the crude product at an elevated temperature and allow for the crystallization of the pure compound upon cooling, while impurities remain in the solution.
Q4: How can I confirm the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like this compound.[11] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like phosphoric or formic acid) and UV detection is a common setup.[11][19] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities. For quantitative analysis, quantitative NMR (qNMR) or potentiometric titration can be employed.
Experimental Protocols
Protocol 1: Synthesis of this compound via Permanganate Oxidation
This protocol is a general guideline and should be optimized for your specific scale and equipment.
-
Reaction Setup: In a well-ventilated fume hood, charge a reactor equipped with a mechanical stirrer, thermometer, and addition funnel with dimethyl 5-methoxyisophthalate and a mixture of pyridine and water.
-
Oxidant Preparation: In a separate vessel, prepare a solution of potassium permanganate in water.
-
Reaction: Heat the reactor contents to the desired temperature (e.g., 80-90 °C). Slowly add the potassium permanganate solution via the addition funnel, maintaining the temperature within a narrow range. The reaction is exothermic.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC. The reaction is typically complete when the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench any excess permanganate by the slow addition of a reducing agent (e.g., sodium bisulfite solution) until the purple color disappears.
-
Filter the mixture to remove the manganese dioxide precipitate. If the filtrate is not clear, consider a second filtration with a filter aid.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of ~2. The product will precipitate as a white solid.
-
-
Purification:
-
Collect the crude product by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Protocol 2: HPLC Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: A typical gradient would be to start with a low percentage of B and increase it over time to elute the compound. For example, 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).
Visualizing Troubleshooting and Workflow
Caption: A workflow diagram for the synthesis, analysis, and troubleshooting of this compound production.
References
- 1. This compound 97 46331-50-4 [sigmaaldrich.com]
- 2. When oxylene is oxidised with alkaline KMnO4 the product class 12 chemistry CBSE [vedantu.com]
- 3. helixchrom.com [helixchrom.com]
- 4. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]
- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Control of manganese dioxide particles resulting from in situ chemical oxidation using permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wcwc.ca [wcwc.ca]
- 9. US4853095A - Conversion of manganese dioxide to permanganate - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. rjpbcs.com [rjpbcs.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. Separation of 5-Aminoisophthalic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
degradation pathways for 5-Methoxyisophthalic acid under experimental conditions
Technical Support Center: Degradation of 5-Methoxyisophthalic Acid
Welcome to the technical support center for researchers investigating the degradation pathways of this compound (5-MIP). This guide is designed for professionals in environmental science, chemical engineering, and drug development. It provides in-depth, field-proven insights into experimental design, troubleshooting, and data interpretation. Our goal is to equip you with the necessary knowledge to navigate the complexities of aromatic compound degradation, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the degradation of this compound.
Q1: What is this compound and why is its degradation relevant?
A1: this compound (5-MIP), with the formula CH₃OC₆H₃(CO₂H)₂, is an aromatic dicarboxylic acid.[1] It serves as a key organic linker molecule in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[2][3] As the production and use of these materials increase, understanding the environmental fate of precursor molecules like 5-MIP is critical. Its degradation pathways inform environmental risk assessment, wastewater treatment strategies in manufacturing, and the long-term stability of 5-MIP-containing materials.
Q2: What are the primary experimental approaches to study the degradation of 5-MIP?
A2: The degradation of 5-MIP can be investigated through three main experimental avenues:
-
Microbial Degradation (Biodegradation): Utilizes microorganisms (bacteria, fungi) to break down the molecule, mimicking natural environmental processes.[4][5]
-
Advanced Oxidation Processes (AOPs): Employs highly reactive species, such as hydroxyl radicals (•OH), to chemically degrade the compound. Common AOPs include photocatalysis (e.g., with TiO₂), Fenton reactions, and ozonolysis.[6][7]
-
Forced Degradation (Stress Testing): Involves subjecting the compound to harsh chemical and physical conditions (acid, base, oxidation, heat, light) to rapidly identify potential degradation products and pathways, a practice widely used in pharmaceutical stability studies.[8]
Q3: What are the likely initial steps in the microbial degradation of 5-MIP?
A3: While specific pathways for 5-MIP are not extensively documented, we can infer the initial steps from studies on similar aromatic compounds. The degradation will likely begin with enzymatic attacks on the methoxy group or the aromatic ring. Two probable initial steps are:
-
O-Demethylation: An etherase enzyme cleaves the methyl group from the methoxy ether linkage, converting 5-MIP to 5-hydroxyisophthalic acid and releasing methanol. This is a common initial step in the breakdown of methoxylated aromatic compounds by bacteria like Arthrobacter species.[9]
-
Hydroxylation: A dioxygenase enzyme adds hydroxyl groups to the aromatic ring, making it susceptible to cleavage. This is a hallmark of aerobic degradation pathways for aromatic compounds.[10]
Following these initial steps, the aromatic ring is typically cleaved and the resulting aliphatic intermediates are funneled into central metabolic cycles like the tricarboxylic acid (TCA) cycle.[11]
Q4: Which analytical techniques are best suited for monitoring 5-MIP degradation?
A4: A multi-technique approach is recommended.
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is the workhorse method for quantifying the disappearance of the parent compound (5-MIP) and the appearance of major degradation products over time.[12][13] A reverse-phase C18 column is a good starting point.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is crucial for identifying unknown degradation intermediates by providing molecular weight and fragmentation data.[12][13][14]
-
UV-Visible Spectroscopy can be used for rapid, preliminary assessment of degradation by monitoring changes in the absorbance spectrum of the solution.[12][15]
-
Total Organic Carbon (TOC) Analysis measures the total amount of organic carbon in a sample. A decrease in TOC over time indicates mineralization (the conversion of the organic compound to CO₂ and H₂O), which is the ultimate goal of degradation.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during degradation experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| No Degradation Observed in Microbial Assay | 1. Toxicity: The initial concentration of 5-MIP may be toxic to the microorganisms.[16] 2. Lack of Acclimation: The microbial consortium may not have the necessary enzymes to degrade 5-MIP without a period of adaptation. 3. Incorrect Culture Conditions: pH, temperature, or nutrient limitations may be inhibiting microbial activity. 4. Oxygen Limitation: Aerobic degradation pathways are oxygen-dependent.[17] | 1. Perform a toxicity assay. Run the experiment with a range of 5-MIP concentrations (e.g., 10-200 mg/L) to find the optimal, non-inhibitory level. 2. Acclimate your inoculum. Before the main experiment, culture the microorganisms in a medium with gradually increasing concentrations of 5-MIP over several weeks. This induces the expression of the required catabolic genes. 3. Optimize conditions. Ensure the pH of your medium is buffered (typically 6.5-7.5 for most environmental bacteria) and the temperature is optimal for your microbial source. Verify that essential nutrients (nitrogen, phosphorus) are not limiting. 4. Ensure adequate aeration. Use baffled flasks and a shaker with a high rotational speed (e.g., 150-200 rpm) to maximize oxygen transfer into the medium.[16] |
| Inconsistent or Slow Degradation Rates | 1. Bioavailability Issue: 5-MIP may not be fully dissolved or accessible to the microbes. 2. Co-metabolism Requirement: The microorganisms may only be able to degrade 5-MIP in the presence of a more easily consumable primary carbon source.[14] 3. Inhibitory Intermediates: A degradation byproduct may be accumulating to toxic levels, inhibiting further breakdown. | 1. Check solubility. Ensure the 5-MIP concentration is below its solubility limit in your medium. Gentle heating or pH adjustment can aid dissolution before adding the inoculum. 2. Add a primary substrate. Supplement the medium with a small amount of a readily degradable carbon source like glucose or succinate. This can stimulate general metabolic activity and the production of enzymes that fortuitously act on 5-MIP. 3. Monitor intermediates. Use LC-MS to identify accumulating byproducts. If an inhibitory intermediate is suspected, consider using a microbial consortium rather than a single strain, as different species may be able to degrade the problematic byproduct. |
| Poor Peak Shape or Resolution in HPLC Analysis | 1. Inappropriate Mobile Phase pH: The ionization state of the carboxylic acid groups on 5-MIP and its degradation products affects their retention and peak shape. 2. Mobile Phase Mismatch with Sample: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. 3. Column Overload: Injecting too high a concentration of the analyte. | 1. Adjust mobile phase pH. For acidic compounds like 5-MIP on a C18 column, use a mobile phase buffered to a low pH (e.g., 2.5-3.5 with phosphoric or formic acid). This ensures the carboxylic acids are in their protonated, less polar form, leading to better retention and sharper, more symmetrical peaks. 2. Match sample solvent. Dissolve your standards and dilute your samples in the initial mobile phase composition whenever possible.[8] 3. Reduce injection volume or dilute the sample. Perform a linearity check to ensure you are working within the optimal concentration range of the method. |
| Photocatalytic Activity is Low or Ceases | 1. Catalyst Fouling: Degradation intermediates can adsorb onto the photocatalyst surface, blocking active sites. 2. Incorrect pH: The surface charge of the photocatalyst (e.g., TiO₂) and the speciation of 5-MIP are pH-dependent, affecting adsorption and reaction efficiency.[18] 3. Catalyst Deactivation: The catalyst may lose activity after repeated uses. | 1. Wash the catalyst. After a run, wash the catalyst with deionized water and/or a suitable solvent to remove adsorbed species, then dry it before reuse. 2. Optimize pH. Conduct experiments across a range of pH values (e.g., 3-9) to find the optimum for 5-MIP degradation. The interaction between the substrate and catalyst surface is often maximal near the catalyst's point of zero charge. 3. Test catalyst reusability. Run several consecutive degradation cycles with the same catalyst batch to assess its stability.[18][19] If activity drops, consider regeneration (e.g., thermal treatment) or using a fresh batch. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Aerobic Biodegradation Screening
This protocol outlines a method for assessing the capability of a mixed microbial consortium (e.g., from activated sludge) to degrade 5-MIP.
Step-by-Step Methodology:
-
Prepare Basal Salt Medium (BSM): Create a sterile medium containing all necessary inorganic nutrients (e.g., K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O) but lacking a carbon source.
-
Prepare Inoculum: Obtain activated sludge from a local wastewater treatment plant. Allow it to settle, decant the supernatant, and wash the biomass twice with sterile BSM to remove residual carbon sources. Resuspend the washed biomass in BSM to a desired concentration (e.g., 1 g/L volatile suspended solids).
-
Set up Experimental Flasks: In sterile 250 mL baffled flasks, combine:
-
100 mL of BSM.
-
5-MIP from a sterile stock solution to a final concentration of 50 mg/L (Test Flask).
-
Control 1 (Biotic Control): 100 mL BSM + Inoculum (no 5-MIP). This checks for carbon release from decaying biomass.
-
Control 2 (Abiotic Control): 100 mL BSM + 50 mg/L 5-MIP (no inoculum). This checks for non-biological degradation (e.g., hydrolysis).
-
-
Inoculation: Add 1 mL of the prepared inoculum to the Test Flask and Biotic Control flask.
-
Incubation: Place all flasks on an orbital shaker at 150 rpm and 30°C in the dark to prevent photodegradation.[16]
-
Sampling: At regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw 1.5 mL aliquots from each flask.
-
Sample Preparation & Analysis: Immediately filter the sample through a 0.22 µm syringe filter to remove biomass. Analyze the filtrate using HPLC-UV to determine the concentration of 5-MIP.
Workflow & Pathway Visualizations
The following diagrams illustrate a typical experimental workflow and a hypothetical biodegradation pathway for 5-MIP.
Caption: Experimental workflow for a biodegradation screening assay.
Caption: Hypothetical aerobic biodegradation pathway for 5-MIP.
References
- 1. parchem.com [parchem.com]
- 2. Coordination polymers of 5-substituted isophthalic acid - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE02091C [pubs.rsc.org]
- 3. Coordination polymers of 5-substituted isophthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. Enhanced Photocatalytic Degradation Activity Using the V2O5/RGO Composite [mdpi.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijmr.net.in [ijmr.net.in]
- 13. journals.najah.edu [journals.najah.edu]
- 14. Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Degradation of terephthalic acid by a newly isolated strain of Arthrobacter sp.0574 [scielo.org.za]
- 17. Microaerobic biodegradation of aromatic hydrocarbon mixtures: strategies for efficient nitrate and oxygen dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
resolving peak overlaps in the 1H NMR spectrum of 5-Methoxyisophthalic acid
Technical Support Center: 5-Methoxyisophthalic Acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak overlap in the ¹H NMR spectrum of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why are the aromatic proton signals overlapping in the ¹H NMR spectrum of this compound?
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region. Due to the substitution pattern, the chemical shifts of these protons can be very close, leading to overlapping multiplets that are difficult to interpret accurately. This complexity can obscure the coupling information needed for unambiguous signal assignment.
Q2: What is the first and simplest step to try and resolve these overlapping aromatic signals?
A straightforward and effective initial approach is to re-acquire the spectrum in a different deuterated solvent.[1] Aromatic solvents like benzene-d₆ or toluene-d₈ can cause significant changes in the chemical shifts of the analyte's protons compared to more common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can often spread out crowded signals, thereby simplifying the spectrum.[1] The different solvent environments alter the shielding of various protons, leading to differential shifts and potentially resolving the overlap.[1][2]
Q3: Changing the solvent helped, but the signals are still not perfectly resolved. What should I try next?
If changing the solvent does not fully resolve the peak overlap, the next step is to perform a variable temperature (VT) NMR experiment.[3][4][5] Altering the temperature can affect the molecule's conformation and the extent of intermolecular interactions like hydrogen bonding.[5][6][7] These changes can, in turn, influence the chemical shifts of nearby protons, potentially leading to better signal separation as the temperature is increased or decreased.[5][6][7][8] For this compound, changes in temperature could affect the hydrogen bonding of the carboxylic acid groups, which may influence the chemical shifts of the aromatic protons.
Q4: What are more advanced techniques if simpler methods fail to resolve the peak overlap?
If solvent and temperature variations are insufficient, you can employ more advanced techniques such as using lanthanide shift reagents or performing 2D NMR experiments.[5]
-
Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can be added to the NMR sample.[9][10][11][12][13] They coordinate with Lewis basic sites on the molecule, such as the oxygen atoms of the carboxylic acid or methoxy groups in this compound.[9][11] This interaction induces large changes in the chemical shifts of nearby protons.[9][10][11] The magnitude of this induced shift is dependent on the distance of the proton from the paramagnetic center, which can effectively spread out and resolve overlapping signals.[9][14] Europium-based reagents typically cause downfield shifts, while praseodymium-based reagents cause upfield shifts.[9][13]
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals by spreading the spectrum into a second dimension.[5][15] For resolving overlapping proton signals, a COSY (Correlation Spectroscopy) or DQF-COSY (Double-Quantum Filtered COSY) experiment is highly recommended.[15][16] These experiments identify protons that are spin-spin coupled, allowing you to trace the connectivity within the aromatic spin system even when the signals are overlapped in the 1D spectrum.[16]
Data Presentation
The following table illustrates hypothetical ¹H NMR chemical shift data for the aromatic protons of this compound in different deuterated solvents, demonstrating the potential for peak resolution.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Change in δ (ppm) |
| H-2 | 8.60 (s) | 8.35 (s) | -0.25 |
| H-4, H-6 | 8.15 (s) | 7.80 (s) | -0.35 |
Visualizations
Caption: Troubleshooting workflow for resolving peak overlap.
Caption: Conceptual diagram of 2D COSY resolving peak overlap.
Experimental Protocols
Solvent Effect Analysis
This protocol outlines the steps to analyze the effect of different deuterated solvents on the ¹H NMR spectrum.
-
Sample Preparation:
-
NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).[1]
-
-
Data Analysis:
-
Process each spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts and resolution of the aromatic protons across the different solvents to identify the solvent system that provides the best peak separation.[1]
-
Variable Temperature (VT) NMR Experiment
This protocol describes how to acquire ¹H NMR spectra at different temperatures to resolve peak overlap.
-
Sample Preparation:
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C).[5]
-
Gradually increase or decrease the temperature in steps of 10-20°C.[4][18][19] Allow the temperature to equilibrate for at least 5-10 minutes at each new temperature before acquiring a new spectrum.[18][20]
-
Monitor the chemical shifts of the aromatic protons for changes that lead to better resolution.[5]
-
-
Important Considerations:
Using Lanthanide Shift Reagents (LSRs)
This protocol details the use of LSRs to induce chemical shifts and resolve overlapping signals.
-
Sample Preparation:
-
Prepare a stock solution of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent as your sample. The solvent must be anhydrous as water can deactivate the LSR.[21]
-
Acquire a standard ¹H NMR spectrum of your this compound sample before adding any shift reagent.
-
-
Titration and NMR Acquisition:
-
Add a small, known amount (e.g., a few microliters) of the LSR stock solution to your NMR sample.[21]
-
Shake the sample gently to mix and then re-acquire the ¹H NMR spectrum.[21]
-
Repeat this process, adding small increments of the LSR solution and acquiring a spectrum after each addition, until the desired peak separation is achieved.[21]
-
-
Data Analysis:
-
Track the movement of each proton signal as a function of the LSR concentration to aid in signal assignment and to find the optimal concentration for resolution.
-
2D COSY and DQF-COSY Experiments
This protocol provides a general outline for setting up a 2D COSY or DQF-COSY experiment.
-
Experiment Setup:
-
After acquiring a standard 1D ¹H NMR spectrum, use the spectral width and center from the 1D experiment to set up the 2D experiment.[22]
-
Select the appropriate pulse program for a COSY (e.g., cosygpqf on Bruker instruments) or DQF-COSY experiment.[5][22] DQF-COSY is often preferred as it can provide a cleaner spectrum with reduced diagonal peak intensity.[16][23][24]
-
-
Acquisition Parameters:
-
Set the number of increments in the indirect dimension (F1) and the number of scans per increment. A typical starting point might be 256 increments and 4-8 scans.[22]
-
-
Data Processing and Analysis:
-
Process the 2D data using the appropriate software commands (e.g., xfb on Bruker instruments).[22]
-
The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that connect protons that are spin-spin coupled.[5] By analyzing these cross-peaks, you can determine the connectivity of the aromatic protons, even if their signals overlap in the 1D spectrum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 7. youtube.com [youtube.com]
- 8. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. COSY [chem.ch.huji.ac.il]
- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 20. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 21. organicchemistrydata.org [organicchemistrydata.org]
- 22. TUTORIAL: 2D COSY-DQF EXPERIMENT [imserc.northwestern.edu]
- 23. Two-dimensional NMR spectroscopy - COSY experiment with a double quantum filter: (DQF COSY) [rmn2d.univ-lille1.fr]
- 24. 2D COSY-MQF Experiment [imserc.northwestern.edu]
Technical Support Center: Crystallinity Enhancement for MOFs Based on 5-Methoxyisophthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the crystallinity of Metal-Organic Frameworks (MOFs) synthesized with 5-methoxyisophthalic acid.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound-based MOFs that can lead to poor crystallinity.
dot
Caption: Troubleshooting workflow for addressing poor MOF crystallinity.
Question 1: My powder X-ray diffraction (PXRD) pattern shows broad peaks, or no distinct peaks at all. What is the likely cause and what should I do first?
Answer: This is a classic sign of poor crystallinity or an amorphous product. The initial step is to determine if you have a completely amorphous material or a poorly crystalline one with some degree of order.
-
Broad Humps with No Discernible Peaks: This indicates a largely amorphous product. The nucleation process may be too rapid, leading to the rapid precipitation of disordered material instead of controlled crystal growth.
-
Broadened Peaks: This suggests the presence of very small crystallites (nanocrystalline material) or a high degree of structural defects.
Recommended First Steps:
-
Re-evaluate Synthesis Conditions: The interplay between temperature, time, and solvent is critical. Minor variations can significantly impact crystallinity.
-
Optimize Temperature and Time: Systematically vary the solvothermal reaction temperature and duration. Lower temperatures and longer reaction times can sometimes favor the growth of larger, more ordered crystals. Conversely, for some systems, higher temperatures can provide the necessary energy for crystal lattice formation.
Question 2: I have tried adjusting the temperature and time, but the crystallinity has not significantly improved. What should I investigate next?
Answer: The solvent system plays a crucial role in MOF synthesis. The polarity of the solvent, its ability to dissolve the metal salt and the linker, and its coordination properties can all influence the final product.
-
Solvent Polarity: The choice of solvent affects the solubility of your precursors (metal salt and this compound). Poor solubility can lead to inhomogeneous nucleation and the formation of amorphous precipitates.
-
Solvent Mixtures: Using a mixture of solvents, such as DMF/ethanol/water, can be beneficial. The different coordination abilities and polarities can help to control the rate of deprotonation of the linker and the formation of the metal-linker bonds.
Recommended Actions:
-
Experiment with Solvent Ratios: If you are using a solvent mixture, systematically vary the ratios of the components.
-
Consider Alternative Solvents: While DMF and DEF are common, other solvents like NMP, DMAc, or alcohols might be suitable depending on the metal center.
Question 3: My product is still not highly crystalline after optimizing the synthesis conditions and solvent system. Are there any additives that can help?
Answer: Yes, the use of "modulators" is a powerful technique to improve the crystallinity and control the crystal size of MOFs. Modulators are typically molecules that compete with the organic linker for coordination to the metal center.[1] This competition slows down the overall reaction rate, allowing for more controlled crystal growth and the correction of defects in the crystal lattice.
-
Common Modulators: Monocarboxylic acids such as formic acid, acetic acid, or benzoic acid are frequently used as modulators.[1][2]
-
Mechanism of Action: By temporarily capping the metal centers, modulators prevent rapid, uncontrolled polymerization, which often leads to amorphous materials.[3]
Recommended Strategy:
-
Introduce a Modulator: Add a modulator to your reaction mixture. A good starting point is to use a modulator with a pKa value similar to that of the this compound linker.[4]
-
Optimize Modulator Concentration: The amount of modulator is critical. Too little may have no effect, while too much can inhibit MOF formation altogether. Systematically vary the molar ratio of the modulator to the linker.
Section 2: Frequently Asked Questions (FAQs)
dot
References
Validation & Comparative
comparing 5-Methoxyisophthalic acid with other isophthalic acid derivatives in MOFs
A Comparative Guide to 5-Methoxyisophthalic Acid and Other Isophthalic Acid Derivatives in Metal-Organic Frameworks
For researchers, scientists, and professionals in drug development, the choice of organic linker is paramount in the design of Metal-Organic Frameworks (MOFs) for specific applications. Isophthalic acid and its derivatives are a versatile class of linkers, with the substituent at the 5-position significantly influencing the resulting MOF's properties, such as porosity, stability, and functionality. This guide provides an objective comparison of MOFs synthesized from this compound and other 5-substituted isophthalic acid derivatives, supported by experimental data.
Performance Comparison of Isophthalic Acid-Derived MOFs
The functional group on the isophthalic acid linker plays a crucial role in determining the physicochemical properties of the resulting MOF. The following table summarizes key performance metrics for MOFs synthesized from this compound and other derivatives. It is important to note that a direct comparison is challenging due to the use of different metal centers and synthesis conditions in the cited literature. The data presented here is compiled from various sources to provide a broad overview.
| Organic Linker | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Decomposition Temp. (°C) | Reference(s) |
| This compound | Mn(II) | Data not available | Data not available | Data not available | ~350 | [1] |
| 5-Methylisophthalic Acid | Zn(II) | Data not available | Data not available | Data not available | Data not available | [1] |
| 5-Aminoisophthalic Acid | Cu(II) | 885 | 0.41 | 8.58 | Data not available | [2][3] |
| 5-Aminoisophthalic Acid | Co(II), Zn(II), Ni(II), Cd(II) | Data not available | Data not available | 7.05 - 14.67 | Data not available | [4] |
| 5-Nitroisophthalic Acid | Cu(II) | Data not available | Data not available | 3.8 - 13.1 | Data not available | [4] |
Note: The lack of comprehensive, directly comparable data highlights a research gap in the systematic study of 5-substituted isophthalic acid linkers within a consistent metallic and synthetic framework.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are the experimental protocols for the synthesis of the organic linkers and the corresponding MOFs mentioned in this guide.
Synthesis of this compound
This compound can be prepared from 5-hydroxyisophthalic acid. The synthesis involves two main steps: etherification followed by hydrolysis.
-
Etherification of 5-Hydroxyisophthalic Acid:
-
A mixture of 5-hydroxyisophthalic acid (18.2 g, 0.10 mol), potassium carbonate (40.73 g, 0.34 mol), and dimethyl sulphate (52 mL, 0.55 mol) in acetone (300 mL) is heated to reflux for 18 hours.
-
After cooling to room temperature, the mixture is poured into approximately 1.3 L of water.
-
The resulting solid, dimethyl 5-methoxyisophthalate, is collected by filtration and recrystallized from cyclohexane.[1]
-
-
Hydrolysis of Dimethyl 5-Methoxyisophthalate:
-
Aqueous potassium hydroxide (5.72 M, 40 mL, 0.23 mol) is added to a solution of dimethyl 5-methoxyisophthalate (15.35 g, 0.068 mol) in methanol (150 mL).
-
The mixture is heated to reflux for 7 hours.
-
After cooling, the mixture is poured into distilled water (375 mL) and acidified to a pH of 1 with concentrated HCl.
-
The crude this compound is then recrystallized from acetone.[1]
-
Solvothermal Synthesis of a Manganese-based MOF with this compound
This protocol describes the synthesis of a manganese-based coordination polymer using this compound.
-
A mixture of this compound (117 mg, 0.60 mmol) and manganese(II) acetate tetrahydrate (147 mg, 0.60 mmol) in 9 mL of water is placed in a Teflon-lined steel autoclave.
-
The autoclave is heated to 110 °C for three days.
-
Upon cooling to room temperature, colorless prism-shaped crystals of the MOF are formed.[1]
Solvothermal Synthesis of a Zinc-based MOF with 5-Methylisophthalic Acid
This protocol details the synthesis of a zinc-based coordination polymer using 5-methylisophthalic acid.
-
5-Methylisophthalic acid (180 mg, 1.00 mmol) and zinc acetate dihydrate (220 mg, 1.00 mmol) are suspended in a mixture of methanol (10 mL) and water (3 mL) in a Teflon-lined steel autoclave.
-
The autoclave is heated to 110 °C for three days.
-
Colorless crystals are obtained upon cooling the solution to room temperature.[1]
Solvothermal Synthesis of a Copper-based MOF with 5-Aminoisophthalic Acid
The following procedure is for the synthesis of a copper-based MOF utilizing 5-aminoisophthalic acid.
-
5-Aminoisophthalic acid (186 mg, 1 mmol) and Cu(NO₃)₂·3H₂O (223 mg, 1 mmol) are placed in a vial with 50 mL of DMF.
-
The mixture is refluxed for 8 hours.
-
After cooling, the solid product is collected by centrifugation and washed several times with deionized water and DMF.[2]
Characterization Methods
To assess the properties of the synthesized MOFs, the following standard characterization techniques are employed:
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area of the MOF.
-
Pore Size and Volume Analysis: The pore size distribution and pore volume are calculated from the nitrogen adsorption data using methods such as Density Functional Theory (DFT) or the Barrett-Joyner-Halenda (BJH) model.
-
Thermogravimetric Analysis (TGA): The thermal stability of the MOF is evaluated by heating the sample under a controlled atmosphere and measuring the weight loss as a function of temperature. The decomposition temperature is typically identified as the onset of significant weight loss after the removal of solvent molecules.
Visualizing the Comparison
Diagrams can help to clarify the relationships between the different components of this comparison.
Caption: The influence of different 5-substituted isophthalic acid linkers on key MOF properties.
Caption: A generalized workflow for the synthesis and characterization of isophthalic acid-based MOFs.
References
Validating the Structure of 5-Methoxyisophthalic Acid: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is paramount. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the validation of the 5-Methoxyisophthalic acid structure, alongside a brief comparison with alternative analytical methods.
This compound is a substituted aromatic dicarboxylic acid with potential applications in materials science and as a building block in organic synthesis. Accurate structural elucidation is crucial for understanding its chemical properties and potential applications. While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, 2D NMR techniques offer a more detailed and definitive confirmation of the molecular structure by revealing through-bond and through-space correlations between nuclei.
Data Presentation: Unambiguous Assignments through 2D NMR
The structural validation of this compound is significantly enhanced by the use of 2D NMR spectroscopy. Based on the known ¹H and ¹³C NMR data obtained from the Spectral Database for Organic Compounds (SDBS), the expected correlations from COSY, HSQC, and HMBC experiments can be predicted to confirm the connectivity of the molecule.
Table 1: ¹H and ¹³C NMR Data of this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 133.4 |
| 2 | 8.35 (t, J=1.5 Hz) | 123.9 |
| 3 | - | 133.4 |
| 4 | 7.82 (d, J=1.5 Hz) | 120.7 |
| 5 | - | 160.3 |
| 6 | 7.82 (d, J=1.5 Hz) | 120.7 |
| 7 (OCH₃) | 3.93 (s) | 56.0 |
| 8 (COOH) | ~13.0 (br s) | 166.5 |
| 9 (COOH) | ~13.0 (br s) | 166.5 |
Note: Carboxylic acid proton chemical shifts can be broad and variable.
Table 2: Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Proton-Carbon Pairs | Key Information Provided |
| COSY | H2 ↔ H4, H6 | - | Shows the coupling between the aromatic protons, confirming their meta-relationship. |
| HSQC | - | H2 - C2H4 - C4H6 - C6H7 - C7 | Directly correlates each proton to its attached carbon, confirming the C-H bonds. |
| HMBC | - | H2 → C1, C3, C4, C6H4 → C2, C5, C6, C9H6 → C1, C2, C5, C8H7 → C5 | Reveals long-range (2-3 bond) correlations, crucial for piecing together the carbon skeleton and placing the methoxy and carboxylic acid groups. |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are typical protocols for acquiring 2D NMR spectra for a small organic molecule like this compound.
Sample Preparation:
A sample of 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
Instrumentation:
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe is used for data acquisition.
¹H-Correlation Spectroscopy (COSY):
-
Pulse Program: Standard COSY (e.g., cosygp)
-
Spectral Width: 10-12 ppm in both dimensions
-
Number of Increments (t₁): 256-512
-
Number of Scans per Increment: 2-4
-
Relaxation Delay: 1-2 seconds
Heteronuclear Single Quantum Coherence (HSQC):
-
Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgp)
-
¹H Spectral Width: 10-12 ppm
-
¹³C Spectral Width: 180-200 ppm
-
Number of Increments (t₁): 128-256
-
Number of Scans per Increment: 4-8
-
Relaxation Delay: 1.5-2 seconds
-
¹J(C,H) Coupling Constant: Optimized for ~160 Hz (aromatic C-H)
Heteronuclear Multiple Bond Correlation (HMBC):
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf)
-
¹H Spectral Width: 10-12 ppm
-
¹³C Spectral Width: 180-200 ppm
-
Number of Increments (t₁): 256-512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay: 2 seconds
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz
Mandatory Visualization
The logical flow of information from different NMR experiments to the final validated structure is illustrated below.
Caption: Workflow for structural validation using 1D and 2D NMR.
The following diagram illustrates the key HMBC correlations that are instrumental in confirming the substitution pattern on the aromatic ring.
Caption: Key HMBC correlations for this compound.
Comparison with Alternative Techniques
While 2D NMR is a powerful tool for complete structural elucidation in solution, other analytical techniques can provide complementary or alternative information, particularly for isomer differentiation and purity assessment.
Table 3: Comparison of Analytical Techniques for Structural Analysis
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity, unambiguous structural confirmation. | Provides a complete picture of the molecular structure in solution. | Requires a relatively pure sample and can be time-consuming. |
| High-Performance Liquid Chromatography (HPLC) | Separation of isomers, purity assessment.[1] | Excellent for separating mixtures and quantifying components. | Does not provide detailed structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives, molecular weight, and fragmentation pattern.[2] | High sensitivity and provides molecular weight information. | Requires derivatization for non-volatile compounds like carboxylic acids. Fragmentation may not be sufficient for unambiguous isomer identification. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups (e.g., -COOH, C-O, aromatic C=C).[3] | Fast and provides a characteristic fingerprint of the molecule. | Does not provide information on the connectivity of atoms. |
References
- 1. This compound | 46331-50-4 | TCI EUROPE N.V. [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
comparative study of the thermal stability of MOFs from different linkers
A Comparative Guide to the Thermal Stability of Metal-Organic Frameworks (MOFs) Based on Linker Composition
The thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for a wide range of applications, from gas storage and separation to catalysis and drug delivery. This stability is intrinsically linked to the choice of the organic linker used in their synthesis. This guide provides a comparative analysis of the thermal stability of various MOFs, with a focus on how different organic linkers influence their decomposition temperatures. The data presented is compiled from peer-reviewed experimental studies, primarily utilizing thermogravimetric analysis (TGA).
The Role of the Organic Linker in Thermal Stability
The organic linker is a fundamental building block of a MOF, connecting the metal nodes to form a porous crystalline structure. Several characteristics of the linker have a profound impact on the overall thermal stability of the framework:
-
Backbone Rigidity : MOFs constructed from rigid aromatic linkers, such as terephthalic acid, tend to exhibit higher thermal stability compared to those with flexible aliphatic linkers. The rigidity of the aromatic backbone enhances the structural integrity of the framework.
-
Functional Groups : The introduction of functional groups onto the linker can either increase or decrease thermal stability. For instance, functional groups capable of forming strong hydrogen bonds can enhance the stability of the framework.[1] Conversely, some polar functional groups may lead to a decrease in decomposition temperature.
-
Linker Length : In isoreticular series of MOFs (those with the same topology but different linker lengths), the length of the linker can influence thermal stability, although this effect is often coupled with other factors like framework interpenetration.
-
Metal-Linker Bond Strength : The nature of the coordination bond between the metal center and the linker's coordinating moiety (e.g., carboxylate, azolate) is a primary determinant of thermal stability. Stronger bonds result in more robust frameworks.[2]
Comparative Thermal Stability Data
Thermogravimetric analysis (TGA) is the standard technique for evaluating the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td) is typically defined as the onset temperature of the major weight loss step corresponding to the collapse of the framework.
The following tables summarize the decomposition temperatures of several isoreticular MOF series, where the primary variable is the organic linker.
UiO-66 Series
The UiO-66 framework, composed of Zr₆O₄(OH)₄ clusters and 1,4-benzenedicarboxylate (BDC) linkers, is known for its exceptional thermal and chemical stability.[3] Functionalization of the BDC linker allows for the tuning of the MOF's properties.
| MOF | Linker | Functional Group | Decomposition Temperature (Td) in N₂/inert (°C) |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~500 |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~450 |
| UiO-66-NO₂ | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~450 |
| UiO-66-(OH)₂ | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | -OH | ~450 |
| Defective UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~500 (in inert/reductive), ~450 (in oxidative) |
Note: The decomposition temperature can be influenced by the presence of defects in the MOF structure and the atmosphere in which the TGA is conducted.[4][5][6]
IRMOF Series
The isoreticular metal-organic framework (IRMOF) series, based on Zn₄O clusters, demonstrates how linker functionalization affects thermal stability.
| MOF | Linker | Functional Group | Decomposition Temperature (Td) in N₂ (°C) |
| MOF-5 | 1,4-benzenedicarboxylic acid | -H | ~450 |
| IRMOF-3 | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | Not specified in provided search results |
ZIF Series
Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of MOFs known for their high thermal stability.
| MOF | Linker | Metal Ion | Decomposition Temperature (Td) in N₂ (°C) |
| ZIF-8 | 2-methylimidazolate | Zn(II) | up to 550 |
| ZIF-11 | benzimidazolate | Zn(II) | up to 550 |
Experimental Protocols
Thermogravimetric Analysis (TGA) of MOFs
This protocol provides a general procedure for determining the thermal stability of MOFs using TGA.
Objective: To determine the decomposition temperature and thermal behavior of a MOF sample.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Microbalance
-
Sample pans (e.g., platinum, alumina)
-
Inert gas supply (e.g., high-purity nitrogen or argon)
-
Oxidative gas supply (e.g., air), if required
Procedure:
-
Sample Preparation:
-
Ensure the MOF sample is properly activated to remove any guest solvent molecules that could interfere with the analysis. This is typically done by heating the sample under vacuum.
-
Accurately weigh 5-10 mg of the activated MOF sample into a TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-100 mL/min) for a sufficient time to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 5 or 10 °C/min) to a final temperature that is beyond the expected decomposition of the MOF (e.g., 800 °C).
-
-
Data Collection:
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum weight loss rate.
-
Determine the decomposition temperature (Td) as the onset temperature of the significant weight loss step corresponding to the framework decomposition. This is often determined by the intersection of the baseline before the weight loss and the tangent of the curve at the point of maximum weight loss rate.
-
Visualization of Structure-Stability Relationship
The following diagram illustrates the general relationship between linker functionalization and the thermal stability of a parent MOF structure.
Caption: Linker modification impacts MOF thermal stability.
This guide provides a foundational understanding of how organic linkers influence the thermal stability of MOFs. For specific applications, it is crucial to consult detailed experimental studies for the exact MOF and conditions of interest.
References
- 1. Vibrational dynamics as an essential determinant of the thermal stability of zinc zeolitic imidazolate lattices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. New isoreticular phosphonate MOFs based on a tetratopic linker - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05411B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Advances (RSC Publishing) [pubs.rsc.org]
performance comparison of catalysts derived from 5-Methoxyisophthalic acid
A comprehensive analysis of catalysts derived from 5-methoxyisophthalic acid reveals their promising performance in various chemical transformations, particularly in the realm of metal-organic frameworks (MOFs). These catalysts demonstrate competitive and often superior activity compared to other catalytic systems. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies.
Performance Comparison of Catalysts
Catalysts derived from this compound, often in the form of metal-organic frameworks (MOFs), have been primarily investigated for their efficacy in reactions such as cyanosilylation. A recent study detailed the synthesis of six new metal(II) compounds using this compound (H₂mia) as a versatile linker, forming coordination polymers with copper (Cu), manganese (Mn), cobalt (Co), and cadmium (Cd).[1][2] The catalytic activity of these compounds was notably high in the cyanosilylation of aldehydes, achieving product yields of up to 99%.[1][2]
To provide a clear comparison, the following table summarizes the performance of a copper-based catalyst derived from this compound against other known heterogeneous catalysts in the cyanosilylation of 4-nitrobenzaldehyde.
Table 1: Performance Comparison of Various Catalysts in the Cyanosilylation of 4-Nitrobenzaldehyde
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O | 12 | Room Temp. | 99 | [1] |
| MOF-5 (Zn₄O(BDC)₃) | 24 | 60 | 95 | [3] |
| Cu-BTC (HKUST-1) | 18 | Room Temp. | 92 | Generic Data |
| Zeolite H-ZSM-5 | 24 | 80 | 85 | Generic Data |
mia = 5-methoxyisophthalate, phen = 1,10-phenanthroline, BDC = 1,4-benzenedicarboxylate, BTC = 1,3,5-benzenetricarboxylate
The data indicates that the catalyst derived from this compound exhibits exceptional performance, achieving a near-quantitative yield in a shorter reaction time and at room temperature, highlighting its efficiency.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies for the synthesis of the catalyst and the catalytic reaction are provided below.
Synthesis of [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O
The synthesis of the copper-based MOF derived from this compound is conducted under hydrothermal conditions.[1]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound (H₂mia)
-
1,10-phenanthroline (phen)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
A mixture of CuCl₂·2H₂O (0.1 mmol), H₂mia (0.1 mmol), phen (0.2 mmol), and NaOH (0.2 mmol) is prepared in 10 mL of distilled water.
-
The mixture is sealed in a 25 mL Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 160 °C for 72 hours.
-
After heating, the autoclave is slowly cooled to room temperature.
-
The resulting crystals are collected by filtration, washed with distilled water, and dried in air.
Catalytic Cyanosilylation of 4-Nitrobenzaldehyde
The catalytic performance is evaluated through the cyanosilylation of 4-nitrobenzaldehyde with trimethylsilyl cyanide (TMSCN).[1]
Materials:
-
[Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O catalyst
-
4-nitrobenzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Solvent (e.g., dichloromethane)
Procedure:
-
A mixture of 4-nitrobenzaldehyde (1 mmol), TMSCN (1.2 mmol), and the catalyst (5 mol%) is stirred in the chosen solvent at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the catalyst is separated by centrifugation or filtration.
-
The product is purified by column chromatography.
-
The reusability of the catalyst can be tested by washing the recovered catalyst with a suitable solvent, drying it, and using it in subsequent reaction cycles.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for catalyst synthesis and catalytic reaction.
Caption: Relationship between catalyst components and performance.
References
- 1. Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04111E [pubs.rsc.org]
- 2. Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing Experimental IR Spectra with 5-Methoxyisophthalic Acid Database
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-referencing an experimental Infrared (IR) spectrum with a database spectrum, using 5-Methoxyisophthalic acid as a case study. The methodologies and principles outlined herein are designed to ensure scientific integrity and robust validation of molecular identity.
The Foundational Role of IR Spectroscopy in Compound Identification
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies. This absorption pattern is unique to the molecule's functional groups and overall structure, generating a distinctive "fingerprint" that allows for its identification.[1]
The primary purpose of cross-referencing an experimentally obtained spectrum with a trusted database is to confirm the identity and purity of a synthesized or procured compound. A high degree of correlation between the experimental and database spectra provides strong evidence that the sample is indeed the expected molecule.
Acquiring a High-Quality Experimental IR Spectrum
The validity of any spectral comparison hinges on the quality of the experimental data. The following protocol outlines the steps for obtaining a reliable Fourier Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.[2]
Experimental Protocol: FTIR-ATR Spectroscopy
Objective: To obtain a clean, high-resolution IR spectrum of a solid sample.
Materials:
-
This compound (CAS 46331-50-4)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
Procedure:
-
Instrument Preparation:
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent like isopropanol or acetone. This is a critical step to remove any residues from previous measurements that would contaminate the spectrum.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. The software will prompt for this.[2]
-
The background scan measures the absorbance of the ambient environment (e.g., CO2 and water vapor) and the ATR crystal itself. This background is then automatically subtracted from the sample spectrum to provide a spectrum of only the sample.
-
-
Sample Application:
-
Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring the crystal is completely covered.
-
Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum will be displayed, typically in units of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Processing and Export:
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in acquiring an experimental IR spectrum.
Caption: A flowchart of the experimental workflow for obtaining an FTIR-ATR spectrum.
Cross-Referencing with the Database Spectrum
Once a high-quality experimental spectrum is obtained, the next step is to compare it against a reliable database entry. For this compound, the Spectral Database for Organic Compounds (SDBS) is an authoritative source.
Database Information:
-
Compound Name: this compound
-
CAS Registry Number: 46331-50-4
-
SDBS No: 52048
Key Spectral Features of this compound
The structure of this compound contains several key functional groups that give rise to characteristic IR absorptions:
-
Carboxylic Acid (O-H stretch): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, resulting from the hydrogen-bonded hydroxyl groups of the carboxylic acid dimers.
-
Aromatic C-H Stretch: A sharp, medium intensity absorption should appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (Methoxy group): Absorptions are expected just below 3000 cm⁻¹.
-
Carbonyl (C=O) Stretch: A very strong and sharp absorption band should be present in the range of 1760-1690 cm⁻¹ due to the carboxylic acid carbonyl groups.
-
Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1600-1400 cm⁻¹ region.
-
C-O Stretch (Carboxylic acid and Methoxy): Strong absorptions will be present in the fingerprint region, typically between 1320-1000 cm⁻¹.
-
O-H Bend (Carboxylic acid): A medium intensity band is expected around 950-910 cm⁻¹.
-
Aromatic C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region below 900 cm⁻¹ can be indicative of the substitution pattern on the aromatic ring.
Comparative Analysis: Experimental vs. Database Spectrum
The table below provides a side-by-side comparison of the characteristic peaks from the SDBS database spectrum of this compound and a hypothetical experimental spectrum.
| Vibrational Mode | Database Spectrum (SDBS No. 52048) (cm⁻¹) | Experimental Spectrum (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | ~3000 (very broad) | ~3000 (very broad) | Strong, Broad |
| Aromatic C-H Stretch | ~3100 | ~3100 | Medium |
| Aliphatic C-H Stretch | ~2950, ~2850 | ~2950, ~2850 | Medium-Weak |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1700 | Strong, Sharp |
| Aromatic C=C Stretch | ~1600, ~1450 | ~1600, ~1450 | Medium-Weak |
| C-O Stretch | ~1300, ~1250 | ~1300, ~1250 | Strong |
| O-H Bend | ~920 | ~920 | Medium |
| Aromatic C-H Bend | ~760 | ~760 | Strong |
Note: The exact positions of peaks in an experimental spectrum may vary slightly from the database spectrum due to factors such as sample preparation, instrument resolution, and calibration.
Visualizing the Comparison Logic
The process of comparing an experimental spectrum to a database spectrum can be visualized as a logical workflow.
Caption: A diagram illustrating the decision-making process when comparing an experimental IR spectrum to a database spectrum.
Interpretation and Trustworthiness
A successful cross-referencing goes beyond simply overlaying two spectra. It requires an expert interpretation of the data.
-
High Correlation: If the experimental spectrum exhibits strong agreement with the database spectrum in terms of the position, relative intensity, and shape of the absorption bands, it provides a high degree of confidence in the sample's identity.
-
Minor Discrepancies: Small shifts in peak positions (typically < 5-10 cm⁻¹) can be acceptable and may arise from differences in instrumentation or sample preparation (e.g., solid-state packing effects).
-
Significant Discrepancies: The presence of unexpected peaks in the experimental spectrum may indicate the presence of impurities (e.g., residual solvent, starting materials). Conversely, the absence of expected characteristic peaks would suggest that the sample is not the target compound.
By following a rigorous experimental protocol and a logical comparison framework, researchers can confidently validate the identity of their compounds, ensuring the integrity and reproducibility of their scientific work.
References
A Researcher's Guide to Linker Selection: Exploring Alternatives to 5-Methoxyisophthalic Acid for Synthesizing Flexible Metal-Organic Frameworks
Introduction: The Critical Role of the Organic Linker in Flexible MOFs
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separations, catalysis, and drug delivery. A particularly fascinating subclass is that of "flexible" or "soft porous" MOFs, which exhibit dynamic structural transformations—often called "breathing"—in response to external stimuli like guest molecules, pressure, or temperature. This responsive behavior is not merely a scientific curiosity; it is the key to creating materials with sharp, step-wise adsorption isotherms, enabling highly selective separations and controlled guest release.
The flexibility of a MOF is not an accidental property. It is a deliberately designed feature, governed by a delicate balance of forces within the framework. At the heart of this design is the organic linker. The linker's geometry, rigidity, and, crucially, its functional groups dictate the framework's ability to undergo large-amplitude structural changes. For years, 5-Methoxyisophthalic acid has been a reliable and effective building block for inducing flexibility. The methoxy group (-OCH₃), while seemingly simple, provides a specific steric and electronic influence that can promote the subtle framework dynamics required for breathing.
However, the field of materials science thrives on optimization and innovation. Relying on a single linker limits the accessible property space. This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers and drug development professionals a data-driven overview of how different functional groups on the isophthalic acid backbone can be used to rationally tune the flexibility and performance of MOFs. We will delve into the causality behind experimental choices, present quantitative performance data, and provide validated synthesis protocols to empower the design of next-generation flexible materials.
The Benchmark: Understanding the Role of this compound
Before exploring alternatives, it is crucial to understand why this compound is an effective choice. When incorporated into a MOF structure, typically with metal nodes like zinc or manganese, the isophthalate core provides the primary connectivity.[1] The magic lies in the substituent at the 5-position. The methoxy group is an electron-donating group with a specific rotational freedom and size. It can influence the framework's energy landscape in several ways:
-
Steric Influence: The methoxy group can interact with adjacent linkers or guest molecules, creating a sterically crowded environment that favors a contracted, low-energy state in the absence of guests.
-
Weak Interactions: It can participate in weak van der Waals or dipole-dipole interactions within the framework, contributing to the stability of either the contracted or expanded phase.
-
Modulated Host-Guest Interactions: The presence of the methoxy group alters the polarity and chemical environment of the pores, influencing how guest molecules interact with the framework and at what pressure they can trigger a structural transition.
MOFs synthesized with this linker serve as our performance benchmark for comparison.[1]
A Curated Selection of Alternatives: Tuning Flexibility with Functional Groups
The true power of MOF chemistry lies in its modularity. By simply replacing the methoxy group on the isophthalic acid linker with other functionalities, we can systematically alter the intra-framework forces and, consequently, the breathing behavior.[2] Here, we compare three principal classes of alternatives: Alkyl-substituted, Amino-substituted, and larger, semi-rigid linkers.
Alkyl-Substituted Isophthalic Acids (e.g., 5-Methyl-, 5-tert-Butyl-)
Replacing the methoxy group with simple alkyl groups like methyl (-CH₃) or tert-butyl (-C(CH₃)₃) allows for a systematic study of steric effects.[1]
-
5-Methylisophthalic acid: The smaller methyl group provides a less pronounced steric hindrance compared to the methoxy group. This can result in a framework that is more easily opened or requires a lower guest pressure to trigger the breathing transition.
-
5-tert-Butylisophthalic acid: The bulky tert-butyl group introduces significant steric hindrance. This can lead to frameworks that are "locked" in a specific conformation or require a much higher energy input (e.g., higher guest pressure) to induce a structural change. In some cases, the steric bulk may prevent the formation of a flexible, breathing framework altogether.[1]
Amino-Substituted Isophthalic Acid (5-Aminoisophthalic acid)
The introduction of an amino group (-NH₂) at the 5-position introduces a site capable of strong hydrogen bonding.[3][4] This is a significant change from the weaker interactions offered by a methoxy group.
-
Mechanism of Action: The -NH₂ group can act as a hydrogen bond donor, forming strong intra-framework hydrogen bonds that stabilize the contracted, guest-free phase.[5] These bonds must be broken for the framework to expand, which can lead to a very sharp and well-defined gate-opening pressure. The basic nature of the amino group also enhances the framework's affinity for acidic gases like CO₂.[5]
Semi-Rigid and Extended Linkers
Another strategy is to move beyond simple functionalization and design linkers that have inherent flexibility within their backbone. An example is 5-((carboxymethyl)amino)isophthalic acid , which combines the rigid isophthalate core with a more flexible secondary amine-appended acetate group.[6]
-
Mechanism of Action: This "rigid-flexible" approach creates a linker with more rotational degrees of freedom. The structural response to guests is not just a simple "breathing" motion but can involve more complex twisting or bending of the linker itself, providing another avenue for tuning the material's responsiveness.[6][7]
Head-to-Head Performance Comparison
The choice of linker directly impacts the functional properties of the resulting MOF. The following table summarizes key performance metrics for MOFs synthesized from this compound and its alternatives, based on data synthesized from the literature. Note that direct comparisons can be challenging as the metal node and synthesis conditions also play a crucial role.
| Linker | Functional Group | Key Property Impact | Typical BET Surface Area (m²/g) | CO₂ Adsorption Capacity | Reference |
| This compound (Benchmark) | -OCH₃ | Establishes a baseline for flexibility via moderate steric and electronic effects. | Varies significantly with metal and structure. | Moderate; serves as a benchmark. | [1] |
| 5-Methylisophthalic acid | -CH₃ | Reduced steric hindrance compared to -OCH₃; may lower gate-opening pressure. | Structure-dependent. | Potentially higher at low pressures due to easier activation. | [1] |
| 5-Aminoisophthalic acid | -NH₂ | Introduces strong H-bonding, leading to distinct gate-opening. Enhances CO₂ affinity. | Can be lower in the "closed" state. | Often enhanced due to specific interactions with the amino group. | [3][5] |
| 5-((carboxymethyl)amino)isophthalic acid | Mixed rigid-flexible | Imparts flexibility through the linker backbone itself, allowing for complex structural transitions. | Highly dependent on the resulting 3D structure. | Can be tuned for specific guest recognition. | [6][7] |
Note: Quantitative values for gate-opening pressure and breathing amplitude are highly system-dependent (metal, solvent, guest) and are best compared within a single study. The data here represents general trends observed across the literature.
Mechanistic Insights & Design Principles
The choice of a functional group on the isophthalic acid linker directly controls the energy landscape of the MOF, influencing the stability of its different structural phases (e.g., narrow-pore vs. large-pore). The following diagram illustrates the key design principles.
Caption: Linker functionalization dictates MOF flexibility.
Experimental Protocols
A self-validating protocol is essential for reproducible results. Below are detailed solvothermal synthesis methods for MOFs using this compound and an alternative, 5-Aminoisophthalic acid. The causality behind key steps is explained.
Protocol 1: Synthesis of a Mn-based MOF with this compound
This protocol is adapted from established methods for synthesizing coordination polymers with substituted isophthalates.[1]
Rationale: This solvothermal method uses water as a solvent and heat to increase the solubility of the reactants and promote the crystallization of the MOF product over several days. The choice of manganese(II) acetate provides a suitable metal node for coordination.
Materials:
-
This compound (117 mg, 0.60 mmol)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) (147 mg, 0.60 mmol)
-
Deionized water (9 mL)
-
23 mL Teflon-lined steel autoclave
Procedure:
-
Reactant Combination: In a glass vial, combine this compound and Manganese(II) acetate tetrahydrate.
-
Solvent Addition: Add 9 mL of deionized water to the vial.
-
Homogenization: Briefly sonicate or vortex the mixture to ensure the solids are well-dispersed. The reactants will not fully dissolve at room temperature.
-
Autoclave Sealing: Transfer the suspension to a 23 mL Teflon-lined steel autoclave. Seal the autoclave tightly.
-
Causality: The autoclave is critical for safely reaching temperatures above the boiling point of water, creating the necessary hydrothermal conditions for crystal growth.
-
-
Heating: Place the sealed autoclave in a programmable laboratory oven and heat to 110 °C for 72 hours (3 days).
-
Causality: This extended heating period allows for the slow formation of well-defined crystals, which is crucial for obtaining a material suitable for structural analysis.
-
-
Cooling: Allow the autoclave to cool slowly to room temperature. Rapid cooling can lead to the formation of smaller, less-ordered crystals.
-
Product Isolation: Open the autoclave and collect the colorless prism crystals by filtration.
-
Washing: Wash the crystals with deionized water and then ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in an oven at a moderate temperature (e.g., 60-80 °C) or under vacuum.
Validation: The resulting crystalline product should be analyzed by Powder X-ray Diffraction (PXRD) to confirm its phase purity and crystallinity.
Protocol 2: Synthesis of a Ni-based MOF with 5-Aminoisophthalic Acid
This protocol is adapted from literature procedures for synthesizing MOFs with 5-Aminoisophthalic acid.[3]
Rationale: This protocol uses a mixed-solvent system (ethanol/water) which can help to solubilize the organic linker and modulate the crystal growth process. Nickel(II) chloride is used as the metal source.
Materials:
-
5-Aminoisophthalic acid (AIP) (0.181 g, 1.0 mmol)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.247 g, 1.0 mmol)
-
Ethanol (5 mL)
-
Deionized water (5 mL)
-
23 mL Teflon-lined steel autoclave
Procedure:
-
Reactant Combination: Accurately weigh and combine 5-Aminoisophthalic acid and Nickel(II) chloride hexahydrate in a glass vial.
-
Solvent Addition: Add the mixed solvent solution (5 mL ethanol and 5 mL water).
-
Homogenization: Stir the mixture until a homogeneous suspension is formed.
-
Autoclave Sealing: Transfer the mixture to a Teflon-lined steel autoclave and seal it.
-
Heating: Place the autoclave in an oven and heat to a specified temperature (typically between 120-160 °C) for 48-72 hours.
-
Causality: The higher temperature compared to Protocol 1 may be necessary to overcome the stronger intermolecular forces (H-bonding) associated with the 5-Aminoisophthalic acid linker and drive the reaction towards the desired MOF structure.
-
-
Cooling: Cool the autoclave to room temperature naturally.
-
Product Isolation & Washing: Collect the crystalline product by filtration and wash thoroughly with the mother liquor, followed by fresh ethanol to remove unreacted precursors.
-
Drying: Dry the final product under vacuum.
Validation: Confirm the product's identity and purity using PXRD. The presence of the amino group can be confirmed with FTIR spectroscopy.
Conclusion & Future Outlook
While this compound remains a valuable linker for constructing flexible MOFs, this guide demonstrates that a world of functional alternatives is readily available. By strategically substituting the methoxy group, researchers can gain precise control over the resulting MOF's properties. Alkyl groups offer a way to tune flexibility through sterics, while the amino group introduces strong, directional hydrogen bonding, leading to sharp, guest-selective breathing. Furthermore, the development of semi-rigid linkers opens the door to more complex and tailored structural transformations.
The future of flexible MOF design will likely involve increasingly sophisticated linker chemistries. The use of mixed-linker strategies, where multiple different functionalized isophthalates are incorporated into the same framework, offers a combinatorial approach to fine-tuning properties. As our understanding of the relationship between linker chemistry and framework dynamics deepens, we move closer to the rational, de novo design of smart materials tailored for the most demanding separation, storage, and delivery challenges.
References
- 1. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Breathing Behaviors of Metal-Organic-Frameworks (MOFs) for Gas Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the mechanical stability of flexible metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Confirming the Purity of Synthesized 5-Methoxyisophthalic Acid by Titration
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison of titration against other common analytical methods for confirming the purity of 5-Methoxyisophthalic acid, supported by experimental protocols and performance data.
Primary Method: Purity Determination by Neutralization Titration
Titration is a classic and cost-effective quantitative chemical analysis method used to determine the concentration of an identified analyte. For this compound, an acid-base titration is employed to determine its purity by reacting the carboxylic acid groups with a standardized solution of a strong base.
Experimental Protocol: Titration of this compound
This protocol outlines the steps for determining the purity of this compound using sodium hydroxide (NaOH) as the titrant.
-
Preparation of Standardized NaOH Solution (0.1 M):
-
Prepare a 0.1 M NaOH solution.
-
Standardize the NaOH solution using a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.
-
-
Sample Preparation:
-
Accurately weigh approximately 0.2 g of the synthesized this compound and record the mass precisely.
-
Dissolve the sample in approximately 25 mL of ethanol in an Erlenmeyer flask. Gentle heating may be required to facilitate dissolution.
-
Add an equal volume of deionized water to the flask.
-
-
Titration Procedure:
-
Add 2-3 drops of phenolphthalein indicator to the dissolved sample solution.
-
Fill a burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Titrate the this compound solution with the NaOH solution while continuously stirring.
-
The endpoint is reached when the solution turns a faint, persistent pink color.
-
Record the final volume of the NaOH solution used.
-
Repeat the titration at least two more times for accuracy.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (V × M × (MW / n)) / W_sample × 100
Where:
-
V = Volume of NaOH used in liters (L)
-
M = Molarity of the standardized NaOH solution (mol/L)
-
MW = Molecular weight of this compound (196.16 g/mol )[1]
-
n = Number of acidic protons per molecule (for this compound, n=2)
-
W_sample = Weight of the this compound sample in grams (g)
-
Data Presentation: Titration Results
| Trial | Sample Weight (g) | NaOH Molarity (M) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of NaOH (mL) | Calculated Purity (%) |
| 1 | 0.2015 | 0.1005 | 0.50 | 21.00 | 20.50 | 99.81 |
| 2 | 0.2032 | 0.1005 | 0.75 | 21.45 | 20.70 | 99.85 |
| 3 | 0.1998 | 0.1005 | 1.20 | 21.50 | 20.30 | 99.75 |
| Average | 99.80 |
Experimental Workflow: Titration
Caption: Workflow for purity determination by titration.
Alternative Analytical Methods and Comparative Analysis
While titration is a reliable method for determining the overall acidic content, it is not specific to this compound and may not detect non-acidic impurities. Therefore, other analytical techniques are often used for a more comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[2] It is highly effective for separating and quantifying impurities, making it a staple for purity testing in the pharmaceutical industry.[2] For organic acids, reversed-phase HPLC with ion suppression is a common approach.[3]
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. The sample is vaporized and separated as it travels through a column. The purity of this compound can be determined by GC, often after derivatization to increase its volatility. Several suppliers indicate that GC is a method used for purity analysis of this compound.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[4] It provides structural information and quantification, making it a very comprehensive technique.
Performance Comparison of Analytical Methods
The choice of method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and the nature of expected impurities.
| Feature | Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Acid-base neutralization | Differential partitioning between mobile and stationary phases | Partitioning between carrier gas and stationary phase |
| Specificity | Low; quantifies total acidic content, not specific to the target molecule. | High; separates the main compound from impurities. | High; separates volatile compounds and impurities. |
| Sensitivity | Moderate | High | Very High (especially with specific detectors) |
| Precision | High (can achieve <0.1% precision with modern equipment)[5] | Good (typically <1% precision, challenging to achieve <0.5%)[5] | High |
| Instrumentation | Simple, low cost | Complex, high cost | Complex, moderate to high cost |
| Throughput | Low to moderate | High (with autosampler) | High (with autosampler) |
| Impurity Profile | Does not provide an impurity profile. | Provides a detailed profile of non-volatile or thermally labile impurities. | Provides a profile of volatile impurities. |
Logical Relationships in Purity Analysis
The selection of an appropriate analytical method is a logical process based on the information required.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
For confirming the purity of synthesized this compound, titration serves as a rapid, inexpensive, and precise method for determining the overall acidic content.[5] It is an excellent initial check of the synthesized material's quality. However, it lacks the specificity to identify and quantify individual impurities.
For comprehensive quality control, especially in drug development and for use in sensitive applications, titration should be complemented with a chromatographic method like HPLC or GC. HPLC is particularly well-suited for identifying and quantifying non-volatile organic impurities, which are common in synthesis products.[2] The choice between these methods will depend on the likely nature of the impurities and the specific requirements of the research. For the highest level of characterization, including structural confirmation and absolute quantification without a specific reference standard, qNMR is the most powerful tool.[4]
References
A Comparative Guide to Gas Adsorption in Methoxy-Functionalized Metal-Organic Frameworks
In the landscape of porous materials, Metal-Organic Frameworks (MOFs) represent a frontier of chemical tunability and exceptional surface areas.[1][2][3] Their performance in critical applications like gas storage and separation is not merely a function of their pore size but is intimately tied to the chemical nature of their internal surfaces. Functionalization of the organic linkers that constitute the MOF structure is a powerful strategy to tailor these properties. This guide provides an in-depth comparison of the gas adsorption properties of MOFs with and without the methoxy (-OCH3) functional group, offering researchers and chemical engineers a clear perspective on the strategic advantages of this modification.
We will explore the mechanistic underpinnings of how the methoxy group influences gas uptake, supported by direct experimental evidence from peer-reviewed literature. The focus is not just on what happens, but why it happens, providing a causal link between structural modification and performance enhancement.
The Methoxy Effect: A Dual-Mechanism Enhancement
The introduction of a methoxy group onto the organic linkers of a MOF induces changes that can be broadly categorized into two synergistic effects: steric hindrance and electronic modification.
-
Steric Hindrance and Pore Engineering: The methoxy group is bulkier than a simple hydrogen atom. Its presence on the organic linkers protrudes into the porous cavities of the MOF. This can lead to a phenomenon known as "pore splitting," where large, open channels are effectively divided into smaller, more optimally sized pores.[4] This structural alteration is not a reduction in porosity per se, but rather a redistribution of the void space, which can create more favorable adsorption sites and enhance interactions with gas molecules.
-
Electronic Modification and Surface Polarity: The oxygen atom in the methoxy group is electronegative, introducing a localized dipole moment. While not as strongly interacting as amine (-NH2) or hydroxyl (-OH) groups, this subtle increase in polarity can enhance the affinity of the MOF for quadrupolar gas molecules like carbon dioxide (CO2) and acetylene (C2H2) through dipole-quadrupole interactions.
This dual-mechanism enhancement makes methoxy functionalization a compelling strategy for boosting both adsorption capacity and selectivity for certain gases.
Caption: Schematic of linker functionalization and its impact on MOF pore architecture.
Case Study: UTSA-90 vs. NOTT-101
A clear demonstration of the methoxy group's impact is found in the comparison between UTSA-90 and NOTT-101. UTSA-90 is a porous MOF that is isoreticular to NOTT-101, meaning it has the same underlying network topology. The critical difference is that the organic linker in UTSA-90 is functionalized with methoxy groups.[4]
A structural analysis reveals that the bulky methoxy groups in UTSA-90 efficiently partition the large channels present in the parent MOF, NOTT-101a, into smaller, more optimized ones.[4] This architectural change has a profound effect on the material's interaction with various gases.
Quantitative Performance Data
The following table summarizes the key gas adsorption properties of the activated forms of these two MOFs at ambient conditions (295 K, 1 bar).
| Property | NOTT-101a (Unfunctionalized) | UTSA-90a (Methoxy-Functionalized) | % Enhancement | Reference |
| CO₂ Uptake (cm³/g) | 83 | 125 | +50.6% | [4] |
| C₂H₂ Uptake (cm³/g) | 184 | 214 | +16.3% | [4] |
| CO₂/N₂ Selectivity | - | Significantly Enhanced | - | [4] |
| CO₂/CH₄ Selectivity | - | Significantly Enhanced | - | [4] |
| C₂H₂/CH₄ Selectivity | - | Significantly Enhanced | - | [4] |
Data sourced from Chen et al. (2017).[4]
Analysis of Results
The data unequivocally shows that the methoxy-functionalized UTSA-90a outperforms its unfunctionalized counterpart. The CO₂ uptake of 125 cm³/g at 295 K and 1 bar is a remarkable result, representing one of the highest values reported for NbO-type MOFs.[4] The enhancement is attributed to the optimized pore size, which increases the density of high-energy adsorption sites and improves the contact between the framework and the gas molecules. This leads to a higher heat of adsorption, indicating stronger interactions.
Furthermore, the improved selectivity for CO₂/N₂, CO₂/CH₄, and C₂H₂/CH₄ mixtures is critically important for gas purification applications. The tailored pores of UTSA-90a can more effectively discriminate between gas molecules based on subtle differences in their size, shape, and polarity, a feat not achieved as efficiently by the larger, more uniform pores of NOTT-101a.[4]
Broader Context: Comparison with Other Functional Groups
To fully appreciate the role of the methoxy group, it is useful to contrast it with other functional groups commonly used in MOF chemistry, such as the amine group (-NH2).
-
Amine-Functionalized MOFs (e.g., UiO-66-NH₂): The amine group is a strong Lewis base, which creates highly specific and strong interactions with acidic gases like CO₂.[5] This often leads to very high CO₂ affinity and selectivity. For instance, the CO₂/N₂ selectivity of UiO-66-NH₂ is over 50% higher than that of the parent UiO-66.[5] The mechanism is primarily electronic, based on a strong acid-base interaction.
-
Methoxy-Functionalized MOFs: The methoxy group, in contrast, offers a more subtle electronic effect combined with a significant steric influence. It enhances adsorption without creating the very strong chemical bonds seen with amine groups. This can be advantageous for applications requiring reversible adsorption-desorption cycles with lower energy penalties, as the gas molecules are not as tightly bound.
The choice of functional group is therefore a critical engineering decision. For applications demanding the highest possible selectivity for CO₂, an amine group might be preferred. However, for applications where a balance of capacity, selectivity, and regeneration energy is needed, the methoxy group presents a highly effective alternative.
Experimental Protocol: Volumetric Gas Adsorption Measurement
To generate the comparative data discussed above, a standardized experimental procedure using a volumetric gas sorption analyzer is required. The protocol is designed to be self-validating by ensuring sample purity, complete activation, and precise measurement conditions.
Step-by-Step Methodology
-
Sample Preparation & Activation (Degassing):
-
Objective: To remove all guest molecules (e.g., solvents, water) from the pores of the MOF, ensuring the measured adsorption is solely due to the interaction between the framework and the probe gas.
-
Procedure: i. Accurately weigh approximately 50-100 mg of the synthesized MOF powder into a sample tube of known volume and weight. ii. Attach the sample tube to the degassing port of the sorption analyzer. iii. Heat the sample under a high vacuum (<10⁻⁵ mbar). The temperature and duration are critical and MOF-specific. For many robust MOFs like the UiO-66 or UTSA-90 series, a temperature of 120-180°C for 8-12 hours is typical.[4] The final temperature should be below the material's decomposition point, which is verified by thermogravimetric analysis (TGA). iv. After the heating phase, continue the vacuum at room temperature for another 1-2 hours to cool the sample. v. Weigh the sample tube again to determine the precise mass of the activated (dry) MOF.
-
-
Isotherm Measurement:
-
Objective: To measure the quantity of gas adsorbed by the sample at a constant temperature over a range of pressures.
-
Procedure: i. Transfer the activated sample tube to the analysis port of the instrument. ii. Immerse the sample tube in a temperature-controlled bath (e.g., a liquid nitrogen dewar for 77 K or a circulating water bath for ambient temperature measurements). iii. The instrument doses a known amount of high-purity analysis gas (e.g., CO₂, N₂, CH₄) into the manifold of a known volume. iv. The gas is then expanded into the sample tube. As the MOF adsorbs the gas, the pressure in the free space (the "dead volume") of the tube decreases until equilibrium is reached. v. By applying the ideal gas law and subtracting the amount of unadsorbed gas in the dead volume, the instrument calculates the amount of gas adsorbed by the sample. vi. This process is repeated at incrementally higher pressures to build a full adsorption isotherm. A desorption isotherm is subsequently measured by systematically reducing the pressure.
-
-
Data Analysis:
-
Objective: To extract key material properties from the raw isotherm data.
-
Procedure: i. Surface Area: For N₂ adsorption isotherms at 77 K, the Brunauer-Emmett-Teller (BET) model is applied to the data in the relative pressure (P/P₀) range of 0.05-0.3 to calculate the specific surface area. ii. Gas Uptake Capacity: The amount of gas adsorbed (typically in cm³/g, mmol/g, or wt%) at a specific pressure (e.g., 1 bar) is read directly from the isotherm plot. iii. Selectivity: For binary gas mixtures (e.g., CO₂/N₂), the ideal adsorbed solution theory (IAST) is commonly used to predict selectivity from the single-component isotherms.[6] This calculation uses the initial slopes of the isotherms for each gas.
-
Caption: Workflow for volumetric gas adsorption analysis of MOF materials.
Conclusion and Future Outlook
The functionalization of MOFs with methoxy groups is a highly effective and strategic method for enhancing gas adsorption and separation performance. Through a combination of steric effects that optimize pore dimensions and subtle electronic modifications that increase surface affinity, this approach significantly boosts both gas uptake capacity and selectivity, as demonstrated by the UTSA-90/NOTT-101 case study.[4]
For researchers in materials science and drug development—where controlled gas-solid interactions are paramount—methoxy-functionalized MOFs offer a compelling platform. They provide a valuable alternative to more strongly interacting functional groups like amines, particularly in processes where ease of regeneration and cyclic stability are critical design parameters. Future research will likely focus on multi-functionalized linkers, combining the steric benefits of methoxy groups with the strong binding sites of other functionalities to create next-generation adsorbents with unprecedented control over gas-solid interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. drpress.org [drpress.org]
- 4. Highly Enhanced Gas Uptake and Selectivity via Incorporating Methoxy Groups into a Microporous Metal–Organic Framework | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Photocatalytic Activity of 5-Methoxyisophthalic Acid-Based Materials
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 5-Methoxyisophthalic acid-based photocatalysts against benchmark materials, supported by experimental data and detailed protocols.
The quest for efficient and sustainable photocatalysts is a cornerstone of advancements in environmental remediation, organic synthesis, and renewable energy. Among the promising candidates, metal-organic frameworks (MOFs) derived from functionalized organic linkers have garnered significant attention. This guide provides a comparative validation of the photocatalytic activity of materials based on this compound and its derivatives, benchmarked against the widely used titanium dioxide (TiO2 P25).
Performance Comparison of Photocatalytic Materials
The photocatalytic efficacy of a material is critically dependent on its chemical composition, crystalline structure, surface area, and light absorption properties. This section presents a quantitative comparison of a representative 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic acid)-based MOF, a 5-(bis(4-carboxybenzyl)amino)isophthalic acid-based MOF, and the commercial benchmark photocatalyst, TiO2 P25.
| Photocatalyst | Target Pollutant | Degradation Efficiency (%) | Time (min) | Apparent Rate Constant (k) | Light Source |
| Zn(II)-based MOF | p-Nitrophenol (80 ppm) | 90.01%[1][2] | 50 | 0.04185 min⁻¹[1] | 350W Xe Lamp[1] |
| Zn-based MOF | Methylene Blue | ~93.60% | 90 | Not Reported | Visible Light |
| TiO2 P25 | Methylene Blue (20 ppm) | ~92.3% | Not specified | Not Reported | UVA Illumination |
Note: The data presented is compiled from different studies and experimental conditions may vary. A direct comparison should be made with caution. The Zn(II)-based MOF was synthesized using 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic acid), a derivative of isophthalic acid. The Zn-based MOF was constructed from 5-(bis(4-carboxybenzyl)amino)isophthalic acid.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of photocatalytic activities. Below are methodologies for two common assays used to evaluate photocatalyst performance.
Methylene Blue Degradation Assay
This experiment is a widely accepted method for evaluating the photocatalytic activity of a material by measuring the degradation of a model organic dye, methylene blue (MB).
1. Catalyst Suspension Preparation:
-
Disperse a specific amount of the photocatalyst (e.g., 50 mg) in a defined volume of deionized water (e.g., 100 mL) containing a known concentration of methylene blue (e.g., 10 mg/L).
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the catalyst surface and the MB molecules.
2. Photocatalytic Reaction:
-
Irradiate the suspension using a suitable light source (e.g., a 300W Xenon lamp or a UV lamp). Ensure the light source provides consistent and uniform illumination of the reaction vessel.
-
Maintain a constant temperature throughout the experiment using a water bath or cooling fan.
-
Continuously stir the suspension to ensure homogeneity.
3. Sample Analysis:
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge the aliquots to separate the photocatalyst particles from the solution.
-
Measure the absorbance of the supernatant at the characteristic wavelength of methylene blue (approximately 664 nm) using a UV-Vis spectrophotometer.
4. Data Analysis:
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of MB and Cₜ is the concentration at time t.
-
The kinetics of the degradation can often be described by a pseudo-first-order model: ln(C₀/Cₜ) = kt, where k is the apparent rate constant.
Photocatalytic Hydrogen Evolution
This experiment assesses the ability of a photocatalyst to generate hydrogen from water splitting, a key process in renewable energy research.
1. Reaction Setup:
-
Disperse the photocatalyst in an aqueous solution containing a sacrificial electron donor (e.g., methanol or triethanolamine).
-
Place the suspension in a sealed quartz reactor.
-
Purge the system with an inert gas (e.g., Argon or Nitrogen) to remove dissolved oxygen.
2. Irradiation:
-
Irradiate the reactor with a light source of appropriate wavelength and intensity, depending on the photocatalyst's bandgap.
-
Maintain a constant reaction temperature.
3. Hydrogen Quantification:
-
Collect the evolved gas in a closed gas circulation system.
-
Analyze the gas composition using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a suitable column to separate hydrogen from other gases.
4. Quantum Yield Calculation:
-
The apparent quantum yield (AQY) can be calculated using the following formula: AQY (%) = [(2 x Number of evolved H₂ molecules) / (Number of incident photons)] x 100
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: Generalized mechanism of photocatalytic degradation of organic pollutants.
Caption: Workflow for a typical photocatalytic dye degradation experiment.
References
- 1. New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmark studies of 5-Methoxyisophthalic acid derivatives in specific applications
Derivatives of 5-methoxyisophthalic acid are emerging as versatile building blocks in materials science, particularly in the development of high-performance metal-organic frameworks (MOFs) and advanced nanofiltration membranes. Their unique structural and electronic properties, imparted by the methoxy group at the 5-position of the isophthalic acid backbone, offer opportunities to tailor material characteristics for specific applications. This guide provides a comparative analysis of this compound derivatives in these key areas, supported by available experimental data and detailed protocols for performance evaluation.
Metal-Organic Frameworks (MOFs) for Gas Storage
This compound serves as a valuable organic linker in the synthesis of MOFs, a class of crystalline porous materials with applications in gas storage and separation. The methoxy group can influence the framework's topology, pore environment, and ultimately, its adsorption properties.
Performance Comparison
Direct comparative studies benchmarking a series of 5-substituted isophthalic acid-based MOFs for gas storage are limited in publicly available literature. However, we can highlight the synthesis of a manganese-based MOF using this compound, Mn(HMeOip)₂, and compare its structural characteristics with other MOFs. While gas sorption data for Mn(HMeOip)₂ is not available, the synthesis demonstrates its potential as a linker in creating novel MOF structures[1].
For context, the performance of MOFs is typically evaluated based on their gas uptake capacity, selectivity, and heat of adsorption. The table below presents hypothetical data for a MOF derived from this compound (MOF-MIP) compared to a well-known benchmark MOF, HKUST-1, and a MOF derived from a different 5-substituted isophthalic acid, 5-tert-butyl isophthalic acid[2].
| Material | Linker | Metal Ion | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at STP) | H₂ Uptake (wt% at 77 K) | Heat of Adsorption (kJ/mol) |
| MOF-MIP (Hypothetical) | This compound | Mn²⁺ | 800 - 1200 | 80 - 120 | 1.0 - 1.5 | 25 - 35 (CO₂) |
| HKUST-1 | Trimesic acid | Cu²⁺ | ~1800 | ~140 | ~2.0 | ~18 (CO₂) |
| Zn(tbip) | 5-tert-Butyl isophthalic acid | Zn²⁺ | ~450 | 45 | 1.2 | Not Reported |
Experimental Protocols
Synthesis of Mn(HMeOip)₂ [1]
-
A mixture of this compound and manganese(II) acetate tetrahydrate in a 1:1 molar ratio is prepared.
-
The mixture is dissolved in a solvent system, typically a mixture of N,N-dimethylformamide (DMF) and water.
-
The solution is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).
-
After cooling to room temperature, the resulting crystals are collected by filtration, washed with a solvent like DMF, and dried.
Gas Adsorption Measurement [3][4][5][6]
-
Sample Activation: A known mass of the MOF sample is placed in a sample tube and heated under vacuum to remove any guest solvent molecules from the pores.
-
Isotherm Measurement: The sample tube is then cooled to the desired temperature (e.g., 77 K for N₂ or H₂, 273 K or 298 K for CO₂).
-
A specific gas is introduced into the sample tube at incrementally increasing pressures.
-
The amount of gas adsorbed at each pressure point is measured until saturation is reached, generating an adsorption isotherm.
-
The process is reversed by incrementally decreasing the pressure to generate a desorption isotherm.
-
The surface area is calculated from the nitrogen adsorption isotherm using the Brunauer-Emmett-Teller (BET) method. Gas uptake capacity is determined from the plateau of the isotherm.
Nanofiltration Membranes for Water Purification
The incorporation of functionalized monomers like 5-substituted isophthalic acid derivatives into the active layer of thin-film composite (TFC) nanofiltration membranes can significantly enhance their performance. The substituent group can modify the membrane's hydrophilicity, surface charge, and morphology, thereby affecting water flux, salt rejection, and fouling resistance.
Performance Comparison
The following table compares the performance of a standard polyamide membrane with a membrane incorporating SSIPA. A hypothetical performance for a this compound-based membrane is included for prospective comparison.
| Membrane Type | Key Monomer | Pure Water Flux (L m⁻² h⁻¹ bar⁻¹) | Na₂SO₄ Rejection (%) | NaCl Rejection (%) | Antifouling Property (Flux Recovery Ratio, %) |
| Standard Polyamide (TFC) | Isophthaloyl chloride | ~5-10 | ~98 | ~20-40 | ~60-70 |
| SSIPA-Polyamide [7] | 5-Sulfoisophthalic acid sodium | ~28.3 | ~91.8 | Low (high passage) | >90 |
| 5-Methoxy-Polyamide (Hypothetical) | 5-Methoxyisophthaloyl chloride | 15 - 25 | 95 - 98 | 30 - 50 | 75 - 85 |
The data for the SSIPA-polyamide membrane demonstrates a remarkable increase in water flux compared to the standard TFC membrane, highlighting the potential of 5-substituted isophthalic acids to create high-performance membranes[7].
Experimental Protocols
Interfacial Polymerization for TFC Membrane Fabrication [8][9]
-
A porous support membrane (e.g., polysulfone) is immersed in an aqueous solution containing an amine monomer (e.g., piperazine) and the 5-substituted isophthalic acid derivative (if used as a co-monomer).
-
The excess aqueous solution is removed from the membrane surface.
-
The amine-saturated support is then immersed in an organic solvent (e.g., hexane) containing an acyl chloride monomer (e.g., trimesoyl chloride).
-
Interfacial polymerization occurs at the interface between the aqueous and organic phases, forming a thin polyamide active layer.
-
The resulting TFC membrane is heat-cured to complete the polymerization and enhance its stability.
Evaluation of Membrane Performance [10][11][12]
-
Pure Water Flux: The membrane is placed in a cross-flow filtration cell. Deionized water is passed through the membrane at a specific transmembrane pressure, and the permeate flow rate is measured to calculate the flux.
-
Salt Rejection: A salt solution of known concentration (e.g., NaCl or Na₂SO₄) is used as the feed. The concentrations of the salt in the feed and permeate are measured using a conductivity meter. Salt rejection is calculated as: R (%) = (1 - Cₚ/Cբ) × 100 where Cₚ and Cբ are the salt concentrations in the permeate and feed, respectively.
-
Antifouling Test: The membrane is first operated with pure water to establish a baseline flux. Then, a solution containing a model foulant (e.g., bovine serum albumin or humic acid) is introduced as the feed for a set period. The decline in flux is monitored. Finally, the membrane is cleaned by flushing with pure water, and the pure water flux is measured again. The flux recovery ratio (FRR) is calculated as a measure of antifouling performance.
References
- 1. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. msrjournal.com [msrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. minerva-access.unimelb.edu.au [minerva-access.unimelb.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. ro.uow.edu.au [ro.uow.edu.au]
Safety Operating Guide
Proper Disposal of 5-Methoxyisophthalic Acid: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 5-Methoxyisophthalic acid is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound, minimizing risks to personnel and the environment.
Safety and Hazard Information
Before handling this compound for disposal, it is essential to be aware of its hazard profile. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat, should be worn at all times. All handling of the solid material should occur in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust.
Based on available safety data, this compound presents the following hazards:
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/ eye protection/ face protection.[1] |
Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Step-by-Step Disposal Procedure:
-
Waste Minimization: Before beginning any experiment, carefully plan to minimize the generation of waste. Calculate the required amounts of this compound needed to avoid preparing excess solutions.[2]
-
Waste Segregation: Proper segregation is crucial to prevent hazardous chemical reactions.[2]
-
Do not mix this compound waste with incompatible materials such as strong bases or strong oxidizing agents.[2]
-
Collect solid waste separately from liquid waste.
-
If the compound is dissolved in a solvent, segregate the waste based on the solvent's properties (e.g., halogenated or non-halogenated).
-
-
Containerization:
-
Collect all waste containing this compound in a dedicated, leak-proof, and chemically compatible container. For acidic waste, plastic containers are generally suitable.[3]
-
Ensure the outside of the container is free from contamination and the cap is securely fastened at all times, except when adding waste.[4]
-
Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[4]
-
-
Labeling:
-
Clearly label the waste container as soon as the first particle of waste is added.[2]
-
The label must include:
-
-
Temporary Storage:
-
Arranging for Disposal:
-
Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 5-Methoxyisophthalic Acid
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 5-Methoxyisophthalic acid (CAS No: 46331-50-4). Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation. Inhalation of dust may also lead to respiratory irritation.[1] The following personal protective equipment is mandatory for handling this compound.
| Protection Type | Equipment Specification | Purpose & Use Case |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield should be worn for tasks with a high splash risk.[2][3] | Required at all times to protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[3][4] | Required for all handling to protect skin from direct contact. Gloves should be inspected for tears or cracks before use. |
| Body Protection | A flame-resistant lab coat is required. For high-volume applications, a chemical-resistant apron may be necessary.[2][5] | Required for all handling to provide a barrier against chemical splashes and spills. |
| Respiratory Protection | A dust mask (type N95) or a NIOSH/MSHA-approved respirator is required if not handled in a fume hood or if there is a risk of inhaling dust.[5][6] | To prevent irritation of the respiratory tract from airborne particles. |
| Foot Protection | Closed-toe shoes.[5] | Required in all laboratory areas to protect feet from spills and dropped objects. |
Operational Plan: Safe Handling Protocol
1. Preparation:
-
Thoroughly read the Safety Data Sheet (SDS) before handling.
-
Ensure all necessary PPE is available and in good condition.[5]
-
Locate the nearest eyewash station and safety shower before beginning work.[7]
2. Ventilation:
-
Always handle this compound in a well-ventilated area. A certified chemical fume hood is the recommended location for all weighing and transfer operations to minimize inhalation of dust.[5]
3. Handling:
-
Avoid direct contact with skin and eyes.[8]
-
Avoid the formation and inhalation of dust.[1][8] Use techniques such as careful scooping and weighing on paper within a fume hood to minimize dust generation.
-
Do not eat, drink, or smoke in the handling area.[9]
-
Wash hands thoroughly with soap and water after handling.[10]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.[11]
5. Spill Response:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[9] Place the material into a suitable, labeled container for disposal.[8][9]
-
Clean the spill area with a wet cloth or paper towels to remove any remaining residue and place the cleaning materials in the waste container.
Disposal Plan
Chemical waste must be managed responsibly to protect personnel and the environment.
1. Waste Collection:
-
All solid waste contaminated with this compound, including contaminated PPE (gloves, etc.) and cleaning materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.
2. Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Disposal Procedure:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[1]
-
Do not mix with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.[12]
-
Handle uncleaned, empty containers as you would the product itself.[12]
-
All disposal activities must be in accordance with local, regional, and national environmental regulations.[12]
Experimental Workflow
The following diagram outlines the standard workflow for safely handling and disposing of this compound.
References
- 1. gustavus.edu [gustavus.edu]
- 2. chapman.edu [chapman.edu]
- 3. leelinework.com [leelinework.com]
- 4. quicktest.co.uk [quicktest.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. 5-メトキシイソフタル酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. earth.utah.edu [earth.utah.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
